molecular formula C123H193N37O26S B1496228 Acetyl-ACTH (4-24) (human, bovine, rat)

Acetyl-ACTH (4-24) (human, bovine, rat)

Numéro de catalogue: B1496228
Poids moléculaire: 2638.1 g/mol
Clé InChI: ASOMQCYJAXOHNE-GIOJMMERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetyl-ACTH (4-24) (human, bovine, rat) is a useful research compound. Its molecular formula is C123H193N37O26S and its molecular weight is 2638.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetyl-ACTH (4-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (4-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C123H193N37O26S

Poids moléculaire

2638.1 g/mol

Nom IUPAC

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C123H193N37O26S/c1-69(2)99(156-112(177)93-39-25-56-158(93)117(182)87(35-17-21-52-127)144-97(164)66-139-102(167)90(62-75-64-138-79-31-13-12-30-78(75)79)152-106(171)84(37-23-54-136-122(130)131)147-110(175)89(60-73-28-10-9-11-29-73)151-111(176)91(63-76-65-134-68-141-76)153-107(172)85(46-47-98(165)166)148-108(173)86(48-59-187-8)142-72(7)161)114(179)140-67-96(163)143-80(32-14-18-49-124)103(168)145-81(33-15-19-50-125)104(169)146-83(36-22-53-135-121(128)129)105(170)150-88(38-24-55-137-123(132)133)118(183)159-57-26-40-94(159)113(178)157-101(71(5)6)115(180)149-82(34-16-20-51-126)109(174)155-100(70(3)4)116(181)154-92(61-74-42-44-77(162)45-43-74)119(184)160-58-27-41-95(160)120(185)186/h9-13,28-31,42-45,64-65,68-71,80-95,99-101,138,162H,14-27,32-41,46-63,66-67,124-127H2,1-8H3,(H,134,141)(H,139,167)(H,140,179)(H,142,161)(H,143,163)(H,144,164)(H,145,168)(H,146,169)(H,147,175)(H,148,173)(H,149,180)(H,150,170)(H,151,176)(H,152,171)(H,153,172)(H,154,181)(H,155,174)(H,156,177)(H,157,178)(H,165,166)(H,185,186)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-,101-/m0/s1

Clé InChI

ASOMQCYJAXOHNE-GIOJMMERSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C

SMILES canonique

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C

Séquence

MEHFRWGKPVGKKRRPVKVYP

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Biological Function of Acetyl-ACTH (4-24) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological function of the Acetyl-ACTH (4-24) peptide. Acetyl-ACTH (4-24) is a synthetic fragment of the naturally occurring proopiomelanocortin (POMC) peptide, adrenocorticotropic hormone (ACTH).[1][2][3] This document details its primary mechanism of action as a melanocortin receptor agonist, focusing on its interaction with the Melanocortin 1 Receptor (MC1R).[1][2][3] Included are summaries of its signaling pathways, available quantitative data on related compounds, and detailed experimental protocols for its study. Visual diagrams of key pathways and workflows are provided to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biological significance of this peptide.

Introduction

Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the adrenocorticotropic hormone (ACTH).[1][2][3] ACTH itself is a crucial hormone produced in the anterior pituitary gland from the precursor molecule proopiomelanocortin (POMC).[4][5] While full-length ACTH is primarily known for its role in stimulating the adrenal cortex to produce cortisol, its various fragments, including Acetyl-ACTH (4-24), exhibit distinct biological activities.[4][5] The primary focus of research on Acetyl-ACTH (4-24) has been its function as an agonist of the melanocortin receptors (MCRs), with a particular affinity for the Melanocortin 1 Receptor (MC1R).[1][2][3] The melanocortin system, comprising five distinct G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[6][7]

Mechanism of Action

The principal mechanism of action for Acetyl-ACTH (4-24) is its agonistic activity at the MC1R.[1][2][3] The MC1R is predominantly expressed on the surface of melanocytes and is a key regulator of skin pigmentation.[8] Upon binding to MC1R, agonists like Acetyl-ACTH (4-24) initiate a signaling cascade that leads to the production of eumelanin, a dark photoprotective pigment.[8]

Beyond its role in pigmentation, MC1R activation is also associated with anti-inflammatory effects.[6] The binding of melanocortin peptides to MC1R on various immune cells can modulate inflammatory responses. While direct evidence for Acetyl-ACTH (4-24) in immunomodulation is limited, its agonism at MC1R suggests a potential role in this area.

Signaling Pathways

The activation of MC1R by Acetyl-ACTH (4-24) primarily triggers the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[8] This is a canonical pathway for many G protein-coupled receptors (GPCRs) of the Gs alpha subunit family.

The key steps in this pathway are:

  • Receptor Binding: Acetyl-ACTH (4-24) binds to the extracellular domain of the MC1R.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[8]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]

  • Downstream Effects: PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). In melanocytes, this cascade ultimately leads to the increased transcription of genes involved in melanin (B1238610) synthesis, such as tyrosinase.[9]

Below is a DOT language script for a diagram illustrating this signaling pathway.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl-ACTH (4-24) Acetyl-ACTH (4-24) MC1R MC1R Acetyl-ACTH (4-24)->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Tyrosinase) CREB->Gene_Transcription Promotes

Caption: MC1R Signaling Pathway for Acetyl-ACTH (4-24).

Quantitative Data

Table 1: Binding Affinities (Ki, nM) of ACTH and Related Peptides at Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5RReference
α-MSH~1~10~10~1[10]
ACTH (1-24)~1~5~20~2[11]
Acetyl-ACTH (4-24)Data not availableData not availableData not availableData not available

Note: Values are approximate and can vary depending on the assay conditions. α-MSH and ACTH (1-24) are included for comparative purposes.

Table 2: Functional Potencies (EC50, nM) of ACTH and Related Peptides at Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5RReference
α-MSH~0.2~5~5~0.5[10]
ACTH (1-24)~0.3~10~30~1[11]
Acetyl-ACTH (4-24)Data not availableData not availableData not availableData not available

Note: Values are approximate and can vary depending on the assay conditions. α-MSH and ACTH (1-24) are included for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of melanocortin receptor agonists like Acetyl-ACTH (4-24).

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Materials:

  • Cells or membranes expressing the target melanocortin receptor (e.g., HEK293 cells transfected with MC1R).

  • Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).

  • Unlabeled competitor ligand (Acetyl-ACTH (4-24)).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from cells overexpressing the receptor of interest.

  • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled competitor ligand (Acetyl-ACTH (4-24)) to the wells.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can be converted to the Ki value.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, indicating agonist activity.

Materials:

  • Cells expressing the target melanocortin receptor.

  • Acetyl-ACTH (4-24) at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

  • Lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add increasing concentrations of Acetyl-ACTH (4-24) to the wells.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen kit.

  • Plot the cAMP concentration against the ligand concentration and use non-linear regression to determine the EC50 value.

Below is a DOT language script for a diagram illustrating a general experimental workflow for a cell-based functional assay.

Experimental_Workflow cluster_preparation Assay Preparation cluster_treatment Ligand Treatment cluster_measurement Data Acquisition and Analysis Cell_Culture 1. Culture cells expressing target receptor Cell_Plating 2. Plate cells in a 96-well plate Cell_Culture->Cell_Plating Ligand_Addition 3. Add increasing concentrations of Acetyl-ACTH (4-24) Cell_Plating->Ligand_Addition Incubation 4. Incubate at 37°C Ligand_Addition->Incubation Cell_Lysis 5. Lyse cells Incubation->Cell_Lysis cAMP_Measurement 6. Measure intracellular cAMP Cell_Lysis->cAMP_Measurement Data_Analysis 7. Analyze data to determine EC50 cAMP_Measurement->Data_Analysis

Caption: General workflow for a cell-based functional assay.

Conclusion

Acetyl-ACTH (4-24) is a biologically active peptide fragment that primarily functions as an agonist at the Melanocortin 1 Receptor, activating the cAMP signaling pathway. While its precise quantitative pharmacology is not yet fully elucidated, its relationship to ACTH and other melanocortin peptides suggests a significant potential for influencing physiological processes regulated by the melanocortin system, particularly in the realms of pigmentation and inflammation. Further research is warranted to fully characterize the binding and functional profiles of Acetyl-ACTH (4-24) at all melanocortin receptors to better understand its biological role and explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to pursue these investigations.

References

An In-depth Technical Guide to the Synthesis and Purification of Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Acetyl-ACTH (4-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This acetylated 21-amino acid peptide is an agonist at the melanocortin-1 receptor (MC1R). The methodologies detailed herein are grounded in established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, which are the standards in the field for producing high-purity synthetic peptides.

Core Concepts in Acetyl-ACTH (4-24) Synthesis

The synthesis of Acetyl-ACTH (4-24) is most effectively achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group on the N-terminus of the incoming amino acid is stable to the coupling conditions but can be readily removed by a mild base, typically piperidine (B6355638), to allow for the next coupling cycle.

The synthesis workflow can be conceptualized as a series of repeating cycles, each consisting of deprotection, washing, coupling, and further washing steps. Once the desired peptide sequence is assembled, the N-terminus is acetylated. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to a high degree using RP-HPLC.

Experimental Protocols

Materials and Reagents

The following table outlines the key materials and reagents required for the synthesis and purification of Acetyl-ACTH (4-24).

Reagent/Material Specification Purpose
Resin Rink Amide resinTo generate a C-terminal amide on the peptide.
Amino Acids Fmoc-protected amino acids with acid-labile side-chain protectionBuilding blocks for the peptide chain.
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)To activate the carboxylic acid of the incoming amino acid for amide bond formation.
Base (Coupling) DIPEA (N,N-Diisopropylethylamine)To maintain basic conditions during the coupling reaction.
Deprotection Reagent 20% Piperidine in DMF (N,N-Dimethylformamide)To remove the Fmoc protecting group from the N-terminus of the peptide chain.
Acetylation Reagent Acetic anhydride (B1165640) in DMFTo acetylate the N-terminus of the completed peptide chain.
Cleavage Cocktail Reagent B: TFA (Trifluoroacetic acid) / Phenol / Water / TIPS (Triisopropylsilane) (88:5:5:2 v/v/v/v)To cleave the peptide from the resin and remove side-chain protecting groups.
Purification Solvents Acetonitrile (ACN) and ultrapure water, both with 0.1% TFAMobile phases for RP-HPLC.
Purification Column Preparative C18 RP-HPLC columnStationary phase for peptide purification.
Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the synthesis of Acetyl-ACTH (4-24).

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HCTU, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle All Amino Acids Coupled? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No N_Terminal_Acetylation N-Terminal Acetylation (Acetic Anhydride/DMF) Repeat_Cycle->N_Terminal_Acetylation Yes Final_Washing Final Washing (DMF, DCM) N_Terminal_Acetylation->Final_Washing Cleavage Cleavage from Resin (Reagent B) Final_Washing->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Crude_Peptide Crude Acetyl-ACTH (4-24) Precipitation->Crude_Peptide

Caption: Fmoc-SPPS workflow for Acetyl-ACTH (4-24) synthesis.

Detailed Protocol:

  • Resin Preparation: Start with Rink Amide resin. Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU or HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. The completion of the reaction can be monitored using a Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the ACTH (4-24) sequence, from the C-terminus to the N-terminus.

  • N-Terminal Acetylation: After the final amino acid has been coupled and deprotected, treat the resin-bound peptide with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes. This will acetylate the N-terminal amine.

  • Final Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collection and Lyophilization: Centrifuge the suspension to pellet the crude peptide, wash the pellet with cold diethyl ether, and then lyophilize to obtain a dry powder.

Purification and Analysis Workflow

The crude peptide is purified by RP-HPLC, and the purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.

Purification_Workflow cluster_purification Purification and Analysis Crude_Peptide Crude Acetyl-ACTH (4-24) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Preparative_HPLC Preparative RP-HPLC Dissolution->Preparative_HPLC Fraction_Collection Collect Fractions Preparative_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC of Fractions Fraction_Collection->Analytical_HPLC Mass_Spectrometry Mass Spectrometry of Pure Fractions Fraction_Collection->Mass_Spectrometry Pooling Pool Pure Fractions Analytical_HPLC->Pooling Purity > 95% Mass_Spectrometry->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Acetyl-ACTH (4-24) Lyophilization->Final_Product

Caption: Purification and analysis workflow for Acetyl-ACTH (4-24).

Detailed Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).

  • Preparative RP-HPLC: Purify the crude peptide on a preparative C18 column using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) in mobile phase A. A typical gradient might be 5-65% B over 60 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance profile at 214 nm or 280 nm.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC on a C18 column to determine their purity.

  • Identity Confirmation: Confirm the identity of the peptide in the pure fractions by mass spectrometry to ensure it matches the expected molecular weight of Acetyl-ACTH (4-24).

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final pure peptide as a white, fluffy powder.

Quantitative Data Summary

While specific yields can vary depending on the efficiency of each coupling step and handling, the following table provides expected ranges for a successful synthesis.

Parameter Expected Value Method of Determination
Crude Peptide Yield 30-50% (based on initial resin loading)Gravimetric analysis
Final Purity >95%Analytical RP-HPLC
Molecular Weight ~2638.19 g/mol (for the specified sequence)Mass Spectrometry (e.g., ESI-MS)

Concluding Remarks

The synthesis and purification of Acetyl-ACTH (4-24) is a multi-step process that requires careful execution of established SPPS and RP-HPLC protocols. The methods outlined in this guide provide a robust framework for obtaining this peptide in high purity, suitable for a range of research and development applications. Adherence to best practices in peptide chemistry, including careful monitoring of reaction completion and meticulous purification, is paramount to achieving a successful outcome.

An In-Depth Technical Guide to Human Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced and secreted by the anterior pituitary gland. It is a central component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1][2][3] ACTH is derived from the precursor molecule pro-opiomelanocortin (POMC), which also gives rise to other biologically active peptides, including α-melanocyte-stimulating hormone (α-MSH).[4][5]

Synthetic fragments of ACTH are invaluable tools for investigating structure-activity relationships, receptor interactions, and exploring therapeutic applications beyond steroidogenesis. This guide focuses on the specific fragment, human Acetyl-ACTH (4-24), providing a detailed overview of its structure, sequence, and relevant experimental methodologies for its study. This peptide, which encompasses the core melanocortin receptor binding motif (His-Phe-Arg-Trp), is noted as an agonist at the melanocortin-1 receptor (MC1R).[5][6]

Structure and Sequence

Acetyl-ACTH (4-24) is a synthetic peptide corresponding to the amino acid residues 4 through 24 of the native human ACTH sequence, with a key modification at its N-terminus.

  • Sequence: The primary amino acid sequence is Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro.

  • N-Terminal Modification: The N-terminal methionine residue is acetylated (Ac-). This modification is significant as natural α-MSH, which shares the initial sequence of ACTH, is also N-terminally acetylated, a feature that can influence receptor affinity and peptide stability.[4]

  • Full Name: Acetyl-Methionyl-Glutamyl-Histidyl-Phenylalanyl-Arginyl-Tryptophyl-Glycyl-Lysyl-Prolyl-Valyl-Glycyl-Lysyl-Lysyl-Arginyl-Arginyl-Prolyl-Valyl-Lysyl-Valyl-Tyrosyl-Proline.

Quantitative Data

The physicochemical and biochemical properties of Acetyl-ACTH (4-24) are summarized below. While comprehensive binding data for this specific fragment across all melanocortin receptors is not extensively published, related fragments provide insight into its likely binding characteristics.

PropertyValueSource
Molecular Formula C₁₂₃H₁₉₃N₃₇O₂₆SN/A
Molecular Weight 2638.15 g/mol N/A
Amino Acid Sequence Ac-MEHFRWGKPVGKKRRPVKVYP[7]
Receptor Activity Agonist at the Melanocortin-1 Receptor (MC1R)[5][6]
Related Fragment Affinity ACTH (11-24) binds to rat adrenal cortex membranes with a dissociation constant (Kd) of 1.8 ± 0.1 nM.[8]
Related Fragment Affinity The core binding motif ACTH (15-18) (KKRR) binds to rat adrenal cortex membranes with a Kd of 2.1 ± 0.1 nM.[8]

Biological Context and Signaling Pathway

Full-length ACTH primarily exerts its effects by binding to the melanocortin-2 receptor (MC2R), which is highly expressed in the adrenal cortex.[3][4] This interaction initiates a G-protein coupled signaling cascade. Upon ACTH binding, the MC2R activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets. These targets include the steroidogenic acute regulatory (StAR) protein and various enzymes (e.g., P450scc) involved in the conversion of cholesterol to steroid hormones like cortisol.[1][9]

Fragments like Acetyl-ACTH (4-24) are known to interact with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) with varying affinities, mediating a range of other biological effects.[4][10]

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Synthesis) PKA->Steroidogenesis Phosphorylates Targets Cholesterol Cholesterol Cholesterol->Steroidogenesis

Caption: Canonical ACTH signaling pathway via the MC2R. (Max Width: 760px)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, characterization, and in vitro analysis of Acetyl-ACTH (4-24).

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of Acetyl-ACTH (4-24) using standard Fmoc-based solid-phase chemistry.[11][12]

1. Resin Selection and Preparation:

  • Select a suitable solid support, such as Rink Amide resin, if a C-terminal amide is desired, or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[13] For this sequence ending in Proline, Wang resin or 2-chlorotrityl chloride resin is appropriate.

  • Weigh 100-200 mg of resin and place it in a fritted reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes at room temperature.[13] After swelling, drain the DMF.

2. First Amino Acid Loading (Fmoc-Pro-OH):

  • Dissolve 3-5 equivalents (relative to resin loading capacity) of Fmoc-Pro-OH in DMF.

  • Add an equivalent amount of a coupling agent like HBTU/HOBt and 2 equivalents of a base such as N,N-diisopropylethylamine (DIEA).

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x) to remove excess reagents.

3. Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (from Tyr-23 to Met-4), perform the following cycle:

  • Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for another 15-20 minutes.[14]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-6x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with coupling reagents (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA) in DMF for 5-10 minutes.[13]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

4. N-Terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal Methionine, wash the resin thoroughly with DMF.

  • Prepare an acetylation cocktail consisting of acetic anhydride (B1165640) (10 eq) and DIEA (10 eq) in DMF.

  • Add the cocktail to the resin and agitate for 30-60 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and finally methanol (B129727) (3x).

  • Dry the resin under a high vacuum for several hours.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[14]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin to collect the cleavage solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the resulting crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude peptide must be purified to remove truncated sequences and byproducts from the synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[1][15][16]

1. System Preparation:

  • Column: Use a semi-preparative C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Filter and degas both mobile phases before use.

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

2. Sample Preparation:

  • Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or acetic acid can be added.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

3. Chromatographic Separation:

  • Inject the filtered sample onto the equilibrated column.

  • Run a linear gradient of increasing Mobile Phase B concentration. A typical scouting gradient might be 5% to 65% B over 40-60 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak, which should represent the full-length product.

4. Product Recovery:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize (freeze-dry) the pooled fractions to remove the water, ACN, and TFA, yielding the purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Confirm the identity and purity of the final product.

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution.

2. Mass Analysis:

  • Use either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For MALDI-TOF, co-crystallize the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and analyze.

  • For LC-MS, inject the sample into an analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[17]

  • Expected Result: The observed mass should match the calculated theoretical mass of Acetyl-ACTH (4-24) (2638.15 Da). The purity can be estimated from the relative peak area in the LC chromatogram.

Peptide_Synthesis_Workflow node_spps 1. Solid-Phase Peptide Synthesis (SPPS) node_cleave 2. Cleavage from Resin & Side-chain Deprotection node_spps->node_cleave Completed Peptide-Resin node_precip 3. Ether Precipitation & Crude Product Isolation node_cleave->node_precip Peptide in TFA node_hplc 4. RP-HPLC Purification node_precip->node_hplc Crude Peptide node_lyo 5. Lyophilization node_hplc->node_lyo Purified Fractions node_ms 6. Mass Spectrometry Characterization node_lyo->node_ms Final Purified Peptide result Purity & Identity Confirmed Product node_ms->result

Caption: Workflow for synthetic peptide production and analysis. (Max Width: 760px)
In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Acetyl-ACTH (4-24) for a specific melanocortin receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human melanocortin receptor of interest (e.g., MC1R).

  • Radioligand: A high-affinity ligand for the receptor, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

  • Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Test Compound: Purified Acetyl-ACTH (4-24) at a range of concentrations.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a known, unlabeled ligand (e.g., unlabeled α-MSH).

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test peptide (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • For total binding wells, add only buffer instead of the test peptide.

  • For non-specific binding wells, add the high concentration of unlabeled ligand.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Comparative Analysis of Human, Bovine, and Rat Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-ACTH (4-24), focusing on its consistency across human, bovine, and rat species, its mechanism of action, and the experimental protocols for its characterization. While the peptide itself is structurally conserved, this guide also delves into the species-specific nuances of its interaction with melanocortin receptors.

Introduction to Acetyl-ACTH (4-24)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the proopiomelanocortin (POMC) precursor. The biological activity of ACTH resides primarily within its N-terminal region. Acetyl-ACTH (4-24) is a synthetic fragment of ACTH, acetylated at the N-terminus. This fragment, encompassing amino acids 4 through 24, contains the core pharmacophore responsible for melanocortin receptor activation. It is widely used in research to study the effects of melanocortin signaling, acting as an agonist at melanocortin receptors, particularly the Melanocortin 1 Receptor (MC1R).

Peptide Sequence Comparison: Human vs. Bovine vs. Rat

A critical point for researchers utilizing Acetyl-ACTH (4-24) is the complete conservation of its amino acid sequence across human, bovine, and rat species. The full ACTH(1-39) peptide is highly conserved among mammals, and the ACTH(1-24) fragment is identical. Consequently, the (4-24) fragment is also identical. Commercial preparations of Acetyl-ACTH (4-24) are typically sold as a single product for use in studies involving all three species, underscoring this sequence identity.

Table 1: Amino Acid Sequence of ACTH (4-24)

SpeciesAmino Acid Sequence (Positions 4-24)
HumanMet-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro
BovineMet-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro
RatMet-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro

This absolute sequence homology simplifies cross-species studies, as any observed differences in biological response can be attributed to variations in the target receptors or downstream signaling pathways, rather than the ligand itself.

Signaling Pathway

Acetyl-ACTH (4-24), like other ACTH fragments, exerts its effects by binding to and activating melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated upon receptor activation is the adenylyl cyclase pathway.

  • Receptor Binding: The peptide binds to the extracellular domain of a melanocortin receptor (e.g., MC1R, MC3R, MC4R).

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately, the cellular response.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response (e.g., Gene Transcription) Targets->Response Peptide Acetyl-ACTH (4-24) Peptide->MCR Binds ATP ATP ATP->AC

Caption: The canonical ACTH signaling pathway via Gs-protein coupling.

Comparative Pharmacology

However, data for the closely related and biologically active fragment, ACTH (1-24) , can serve as a valuable proxy. A key study by Schiöth et al. (2002) provided a direct pharmacological comparison of rat and human melanocortin receptors. Their findings highlight important species-specific differences, particularly at the MC4 receptor.

Table 2: Comparative Binding Affinity (Ki) of ACTH (1-24) at Human vs. Rat Melanocortin Receptors

Receptor SubtypeHuman Ki (nM)Rat Ki (nM)Fold Difference (Human/Rat)Reference
MC3 Receptor 2.5 ± 0.51.7 ± 0.4~1.5Schiöth et al., 2002[1]
MC4 Receptor 3.4 ± 0.60.1 ± 0.02~34Schiöth et al., 2002[1]

Data presented as mean ± S.E.M. Ki values were determined by competitive radioligand binding assays.

The data clearly indicate that while the human and rat MC3 receptors exhibit similar binding affinities for ACTH (1-24), the rat MC4 receptor binds the peptide with approximately 34-fold higher affinity than the human MC4 receptor .[1] This is a critical consideration for researchers extrapolating findings from rat models to human systems, as the potency and effective concentration of the peptide may differ substantially.

Data Gaps:

  • Direct comparative data for Acetyl-ACTH (4-24) across species is currently unavailable. The use of ACTH (1-24) data is the best available approximation.

  • Comprehensive comparative pharmacological data for bovine melanocortin receptors is lacking in the literature.

  • Side-by-side comparative data for the MC1 receptor , a primary target for melanocortin-based therapeutics, across these three species is also not available.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the interaction of peptides like Acetyl-ACTH (4-24) with their receptors.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection with MCR Membrane_Prep Membrane Preparation (for Binding Assay) Cell_Culture->Membrane_Prep Functional_Assay cAMP Functional Assay (Determine EC50) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Peptide_Prep Peptide Dilutions (Acetyl-ACTH & Radioligand) Peptide_Prep->Binding_Assay Peptide_Prep->Functional_Assay Binding_Analysis Non-linear Regression (IC50 -> Ki) Binding_Assay->Binding_Analysis Functional_Analysis Dose-Response Curve (EC50 Calculation) Functional_Assay->Functional_Analysis Result Comparative Pharmacology Profile Binding_Analysis->Result Functional_Analysis->Result

Caption: A generalized workflow for comparing peptide bioactivity.
Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., Acetyl-ACTH (4-24)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials and Reagents:

  • Cells/Membranes: HEK293 or CHO cells transiently or stably expressing the melanocortin receptor of interest (human, bovine, or rat). Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: A high-affinity MCR ligand, typically [¹²⁵I]NDP-α-MSH.

  • Test Ligand: Acetyl-ACTH (4-24) of high purity.

  • Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Binding buffer without BSA.

  • Apparatus: 96-well plates, filtration apparatus, glass fiber filters, and a gamma counter.

2. Procedure:

  • Plate Setup: To each well of a 96-well plate, add in order:

    • Binding buffer.

    • A serial dilution of the unlabeled test ligand (Acetyl-ACTH (4-24)).

    • A fixed concentration of the radioligand (e.g., 0.1-0.2 nM [¹²⁵I]NDP-α-MSH).

    • Receptor-expressing cell membranes (typically 5-20 µg of protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test ligand).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM NDP-α-MSH) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test ligand concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test ligand that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the potency (EC50) of a test compound by quantifying the production of the second messenger cAMP following receptor activation.

1. Materials and Reagents:

  • Cells: Live cells expressing the melanocortin receptor of interest.

  • Test Ligand: Acetyl-ACTH (4-24) of high purity.

  • Cell Culture Medium: Appropriate for the cell line used.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit based on methods like TR-FRET, HTRF, ELISA, or bioluminescent biosensors (e.g., GloSensor™).

2. Procedure:

  • Cell Plating: Seed the receptor-expressing cells into 96-well or 384-well plates and culture overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer (containing a PDE inhibitor) for 15-30 minutes at 37°C.

  • Ligand Stimulation: Add serial dilutions of the test ligand (Acetyl-ACTH (4-24)) to the wells. Include a control with buffer only (basal level).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis (for endpoint assays): If using a lysis-based detection kit, add the lysis reagent provided.

  • cAMP Detection: Follow the specific instructions of the commercial cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).

3. Data Analysis:

  • Generate Dose-Response Curve: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the test ligand concentration.

  • Determine EC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

By applying these protocols, researchers can effectively characterize and compare the pharmacological profiles of Acetyl-ACTH (4-24) at human, bovine, and rat melanocortin receptors, contributing to a deeper understanding of species-specific differences in melanocortin signaling.

References

Receptor Binding Profile of Acetyl-ACTH (4-24): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the N-terminal region of the adrenocorticotropic hormone (ACTH). As a member of the melanocortin family, its interactions with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) are of significant interest for therapeutic development in areas such as inflammation, pigmentation, and neurological disorders. This technical guide provides an overview of the receptor binding characteristics of Acetyl-ACTH (4-24), focusing on its known interactions and the methodologies used to study them.

Quantitative Receptor Binding Profile

Direct quantitative binding data (Ki, Kd, or IC50 values) for Acetyl-ACTH (4-24) across the full panel of melanocortin receptors is not extensively available in peer-reviewed literature. However, based on available information, Acetyl-ACTH (4-24) is recognized as an agonist at the melanocortin-1 receptor (MC1R)[1][2][3][4].

To provide a comparative context, the binding affinities of the closely related, non-acetylated peptide, ACTH(1-24), are presented below. It is important to note that N-terminal acetylation can influence the binding affinity of ACTH fragments, often showing differential effects at various melanocortin receptor subtypes. For instance, while α-MSH (N-acetyl-ACTH(1-13)-NH2) shows high affinity for the MC1 receptor, the des-acetylated form has a lower affinity[5]. Conversely, the MC3 receptor has been shown to favor the natural desacetylated N-terminal end of ACTH peptides[5].

Table 1: Comparative Binding Affinities (Ki, nM) of ACTH Fragments at Human Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5R
ACTH(1-24)2.9 ± 0.663 ± 15320 ± 801100 ± 200
ACTH(6-24)18 ± 4290 ± 70>1000>1000

Data is extrapolated from Schiöth et al., 1997, Journal of Endocrinology. These values are for non-acetylated ACTH fragments and serve as an estimate. The binding profile of Acetyl-ACTH (4-24) may differ.

Experimental Protocols

The determination of receptor binding affinities for melanocortin peptides typically involves competitive radioligand binding assays.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_cells Cells Expressing Melanocortin Receptor incubation Incubation of Cells, Radioligand, and Competitor prep_cells->incubation prep_radioligand Radioligand ([125I]NDP-MSH) prep_radioligand->incubation prep_competitor Unlabeled Competitor (Acetyl-ACTH (4-24)) prep_competitor->incubation filtration Filtration to Separate Bound and Free Radioligand incubation->filtration counting Gamma Counting of Bound Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

A typical workflow for a competitive radioligand binding assay.
Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells are transiently or stably transfected with the cDNA encoding the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

    • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.

    • For membrane preparations, cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the cell membranes. The membranes are then resuspended in an assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a high-affinity radioligand, typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-MSH), is used.

    • Increasing concentrations of the unlabeled competitor peptide (e.g., Acetyl-ACTH (4-24)) are added to the reaction tubes containing the cell membranes and the radioligand.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled potent ligand (e.g., unlabeled NDP-MSH).

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding to melanocortin receptors, particularly MC1R, ACTH fragments initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

MC1R Signaling Pathway

G ligand Acetyl-ACTH (4-24) receptor MC1R ligand->receptor g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation downstream Downstream Effects (e.g., Gene Transcription) creb->downstream

Simplified MC1R-mediated cAMP signaling pathway.

Activation of the Gs alpha subunit by the ligand-bound MC1R leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and subsequent physiological responses, such as melanogenesis in melanocytes.

Conclusion

While specific quantitative binding data for Acetyl-ACTH (4-24) remains to be fully elucidated across all melanocortin receptor subtypes, its role as an MC1R agonist is established. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and related melanocortin peptides. Further research is warranted to fully characterize the binding profile of Acetyl-ACTH (4-24) to inform its potential therapeutic applications.

References

The Enigmatic Role of Acetyl-ACTH (4-24) In Vivo: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Proopiomelanocortin-Derived Peptide and its Therapeutic Potential

Abstract

Acetyl-ACTH (4-24) is a peptide fragment derived from proopiomelanocortin (POMC), the precursor protein to a host of biologically active substances including adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSHs). While the physiological roles of full-length ACTH and α-MSH are well-documented, the specific in vivo functions of the N-terminally acetylated 21-amino acid fragment, Acetyl-ACTH (4-24), remain a subject of targeted research. This technical guide synthesizes the current understanding of Acetyl-ACTH (4-24), focusing on its presumed physiological roles based on its identity as a melanocortin receptor agonist. This document is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory and anti-inflammatory therapeutics.

Introduction: The Melanocortin System and its Key Players

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including inflammation, immunomodulation, steroidogenesis, and pigmentation. The system comprises the melanocortin peptides (ACTH, α-, β-, and γ-MSH), their G protein-coupled receptors (MC1R through MC5R), and endogenous antagonists. Acetyl-ACTH (4-24) is a recognized agonist at the Melanocortin-1 Receptor (MC1R)[1]. Its physiological effects are therefore primarily understood through the lens of MC1R activation, which is known to mediate potent anti-inflammatory and immunomodulatory responses.

Presumed Physiological Role of Acetyl-ACTH (4-24) In Vivo

Based on its agonistic activity at the MC1R and its structural similarity to α-MSH and ACTH, Acetyl-ACTH (4-24) is hypothesized to possess significant anti-inflammatory and immunomodulatory properties in vivo. The activation of MC1R on various immune cells, including monocytes, macrophages, and neutrophils, is known to suppress the production of pro-inflammatory cytokines and enhance anti-inflammatory signaling.

Anti-inflammatory Effects
Immunomodulatory Functions

Beyond its anti-inflammatory actions, the melanocortin system is a key modulator of the immune response. Activation of MC1R can influence immune cell differentiation and function. For instance, melanocortin signaling can promote the generation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and preventing autoimmune reactions.

Quantitative Data on Related Melanocortin Peptides

Specific quantitative pharmacological data for Acetyl-ACTH (4-24) is scarce in published literature. However, the binding affinities and potencies of the closely related peptides, ACTH and α-MSH, at various melanocortin receptors provide a valuable reference point for researchers.

PeptideReceptorParameterValue (nM)
ACTH (1-24)hMC1RKi0.21
ACTH (1-24)hMC3REC500.6
ACTH (1-24)hMC4REC500.65[2]
α-MSHhMC1RKi0.31

Note: This table summarizes data for related compounds and should be used as a reference for the potential activity of Acetyl-ACTH (4-24).

Signaling Pathways

The primary signaling cascade initiated by the binding of Acetyl-ACTH (4-24) to MC1R is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[3]. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). The activation of this pathway culminates in the modulation of gene expression, leading to the observed anti-inflammatory and immunomodulatory effects.

MC1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetyl-ACTH (4-24) Acetyl-ACTH (4-24) MC1R MC1R Acetyl-ACTH (4-24)->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Expression Gene Expression (Anti-inflammatory & Immunomodulatory) pCREB->Gene_Expression Modulates

Figure 1. Simplified signaling pathway of Acetyl-ACTH (4-24) at the MC1R.

Experimental Protocols for In Vivo Investigation

While specific, detailed protocols for the in vivo administration of Acetyl-ACTH (4-24) are not widely published, researchers can adapt established methodologies for other ACTH fragments. The following provides a general framework for designing in vivo studies to investigate the physiological effects of Acetyl-ACTH (4-24).

Animal Models

The choice of animal model will depend on the specific physiological effect being investigated. Common models for inflammation studies include:

  • LPS-induced endotoxemia: Mice or rats are injected with lipopolysaccharide (LPS) to induce a systemic inflammatory response.

  • Carrageenan-induced paw edema: Carrageenan is injected into the paw of a rodent to induce localized inflammation.

  • Collagen-induced arthritis: A model for rheumatoid arthritis in rodents.

Administration of Acetyl-ACTH (4-24)
  • Route of Administration: Depending on the research question, administration can be systemic (intravenous, intraperitoneal, subcutaneous) or local.

  • Dosing: Dose-response studies are essential to determine the effective concentration range. Doses used for other ACTH fragments can serve as a starting point, typically in the µg/kg to mg/kg range.

  • Vehicle: The peptide should be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).

Assessment of Physiological Effects
  • Cytokine Measurement: Blood or tissue samples can be collected to measure the levels of pro- and anti-inflammatory cytokines using techniques like ELISA or multiplex assays.

  • Histological Analysis: Tissues can be examined for signs of inflammation, such as immune cell infiltration.

  • Behavioral Assessments: In models of inflammatory pain, behavioral tests can be used to assess analgesic effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., LPS-induced endotoxemia) Induce_Inflammation Induce Inflammation (e.g., LPS injection) Animal_Model->Induce_Inflammation Peptide_Prep Prepare Acetyl-ACTH (4-24) (Dissolve in sterile vehicle) Administer_Peptide Administer Acetyl-ACTH (4-24) (Specify route and dose) Peptide_Prep->Administer_Peptide Induce_Inflammation->Administer_Peptide Time_Course Follow Time Course Administer_Peptide->Time_Course Collect_Samples Collect Samples (Blood, Tissues) Time_Course->Collect_Samples Measure_Endpoints Measure Endpoints (Cytokines, Histology, Behavior) Collect_Samples->Measure_Endpoints Data_Analysis Data Analysis Measure_Endpoints->Data_Analysis

Figure 2. General experimental workflow for in vivo studies.

Future Directions and Conclusion

Acetyl-ACTH (4-24) represents a promising but understudied peptide with the potential for therapeutic applications in inflammatory and autoimmune diseases. Its presumed mechanism of action through the MC1R provides a solid foundation for further investigation. Future research should focus on:

  • Quantitative Pharmacology: Determining the binding affinities and functional potencies of Acetyl-ACTH (4-24) at all five melanocortin receptors.

  • In Vivo Efficacy: Conducting robust in vivo studies to confirm its anti-inflammatory and immunomodulatory effects and establish effective dose ranges.

  • Pharmacokinetics and Stability: Characterizing the in vivo stability and pharmacokinetic profile of the peptide.

References

The Enigmatic Interaction of Acetyl-ACTH (4-24) with Melanocortin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin system, a pivotal signaling network, governs a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. This system comprises five distinct G protein-coupled receptors (GPCRs), designated as melanocortin receptors 1 through 5 (MC1R to MC5R), and their endogenous ligands, the melanocortins. These ligands are peptide hormones derived from the precursor protein pro-opiomelanocortin (POMC), and include adrenocorticotropic hormone (ACTH) and the melanocyte-stimulating hormones (α-, β-, and γ-MSH). Acetyl-ACTH (4-24) is a synthetic fragment of ACTH, and its interaction with the melanocortin receptors provides a window into the structure-activity relationships of these ligands. This technical guide delves into the core aspects of the Acetyl-ACTH (4-24) and melanocortin receptor interaction, presenting available data, experimental methodologies, and key signaling pathways.

While specific quantitative binding and functional data for Acetyl-ACTH (4-24) is limited in publicly available literature, the study of related ACTH fragments provides critical insights. It is generally understood that N-terminal truncation of ACTH significantly impacts its affinity and potency at the melanocortin receptors, with the exception of MC2R which uniquely recognizes the full-length ACTH.

Quantitative Data Summary

LigandReceptorBinding Affinity (Ki/Kd)Functional Activity (EC50/IC50)Citation
Acetyl-ACTH (4-24) MC1R, MC3R, MC4R, MC5RSubstantially lower than ACTH(1-24) and α-MSH (Inferred)Not Available[1]
ACTH(6-24) MC1R, MC3R, MC4R, MC5RMuch lower affinities compared to full-length ACTHNot Available[1][2]
ACTH(4-10) MC4RLow affinityNot Available[3]
ACTH(1-24) MC4R-EC50: 0.65 nM[2]
α-MSH MC1RHigh Affinity-[1]
α-MSH MC3RLower Affinity than MC1R-[1]
α-MSH MC4RLower Affinity than MC3R-[1]
α-MSH MC5RLowest Affinity-[1]

Note: The data for Acetyl-ACTH (4-24) is largely inferred from studies on similarly truncated ACTH fragments. Direct empirical data remains to be published.

Melanocortin Receptor Signaling Pathway

Melanocortin receptors, with the exception of MC2R, are primarily coupled to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Melanocortin_Signaling Ligand Acetyl-ACTH (4-24) (or other agonist) MCR Melanocortin Receptor (MC1R, MC3-5R) Ligand->MCR Binding G_Protein Gαsβγ MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalysis Cellular_Response Cellular Response (e.g., Pigmentation, Steroidogenesis, Anti-inflammatory effects) Phosphorylation->Cellular_Response Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Cells Receptor-expressing cells B_Membranes Membrane Preparation B_Cells->B_Membranes B_Incubation Incubation with Radioligand and Competitor B_Membranes->B_Incubation B_Filtration Filtration & Washing B_Incubation->B_Filtration B_Counting Gamma Counting B_Filtration->B_Counting B_Analysis Data Analysis (IC50, Ki) B_Counting->B_Analysis F_Cells Receptor-expressing cells F_Stimulation Cell Stimulation with Ligand F_Cells->F_Stimulation F_Lysis Cell Lysis F_Stimulation->F_Lysis F_Detection cAMP Detection (HTRF/ELISA) F_Lysis->F_Detection F_Analysis Data Analysis (EC50) F_Detection->F_Analysis

References

The Dawn of a New Era in Peptide Biology: A Technical History of ACTH Fragments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a cornerstone of the stress response, primarily known for stimulating the adrenal cortex to produce corticosteroids. However, the story of ACTH is far more intricate than its principal function suggests. The discovery that ACTH is derived from a larger precursor, pro-opiomelanocortin (POMC), and is itself a source of smaller, biologically active fragments, opened up a new frontier in peptide research. These fragments, devoid of the full steroidogenic activity of the parent hormone, exhibit a remarkable array of effects on the central nervous system, metabolism, and cellular growth. This technical guide delves into the discovery and history of ACTH fragments, providing researchers and drug development professionals with a comprehensive overview of their origins, biological activities, and the experimental methodologies that unveiled their functions.

A Historical Timeline of Discovery

The journey to understanding ACTH fragments is a story of meticulous biochemistry, insightful physiological observation, and the relentless pursuit of scientific knowledge.

Early Isolation and Synthesis of ACTH (1943-1963):

The story begins with the isolation of ACTH from pituitary extracts in 1943. However, it was the pioneering work of researchers like Choh Hao Li and Robert Schwyzer that truly laid the groundwork for the discovery of its fragments. Li and his team were instrumental in the purification and sequencing of ACTH.[1][2] In 1956, Li's group determined the complete 39-amino acid sequence of porcine ACTH and made the crucial observation that the full-length peptide was not necessary for its biological activity.[1][2] This finding spurred the synthesis of various ACTH fragments to pinpoint the active core. In 1963, Schwyzer and Sieber achieved the total synthesis of porcine ACTH, a landmark achievement that enabled the production of synthetic fragments for detailed structure-activity relationship studies.[3]

The Unveiling of Non-Steroidogenic Activities (1960s-1970s):

The 1960s and 1970s marked a paradigm shift in ACTH research, with a growing focus on its effects beyond the adrenal gland. David de Wied and his colleagues were at the forefront of this research, demonstrating that certain ACTH fragments could influence learning and memory in hypophysectomized rats, independent of their adrenal-stimulating effects. Their work on the ACTH(4-10) fragment was particularly groundbreaking, showing its ability to delay the extinction of a conditioned avoidance response.[4] This discovery of the neurotropic activities of ACTH fragments opened up entirely new avenues for therapeutic development.

Identification of Natural Fragments (1970s):

Concurrent with the investigation of synthetic fragments, researchers began to identify naturally occurring fragments of ACTH. The discovery of α-melanocyte-stimulating hormone (α-MSH) , which corresponds to the first 13 amino acids of ACTH, revealed a shared lineage and overlapping biological activities, particularly in pigmentation.[5] Another significant discovery was the identification of corticotropin-like intermediate lobe peptide (CLIP) , corresponding to ACTH(18-39), which was found to be a major product of ACTH processing in the intermediate lobe of the pituitary.[6]

Key ACTH Fragments and Their Biological Activities

The processing of ACTH and its precursor, POMC, gives rise to a variety of fragments with distinct biological profiles.

α-Melanocyte-Stimulating Hormone (α-MSH) [ACTH(1-13)]
  • Discovery: Recognized as a key player in pigmentation, its structural relationship to ACTH was a pivotal discovery.

  • Biological Activity: Primarily known for its role in stimulating melanin (B1238610) production in melanocytes by activating the Melanocortin 1 Receptor (MC1R). It also exhibits anti-inflammatory and immunomodulatory effects and plays a role in energy homeostasis and sexual function through its interaction with other melanocortin receptors.[5]

ACTH(4-10)
  • Discovery: This heptapeptide (B1575542) was extensively studied by David de Wied for its effects on the central nervous system.[4]

  • Biological Activity: Devoid of significant steroidogenic activity, ACTH(4-10) is renowned for its ability to improve attention and memory consolidation.[7][8] It has been shown to enhance performance in passive avoidance tasks in rats.[7][8]

Corticotropin-Like Intermediate Lobe Peptide (CLIP) [ACTH(18-39)]
  • Discovery: Identified as a naturally occurring C-terminal fragment of ACTH.[6]

  • Biological Activity: Lacks steroidogenic activity but has been shown to stimulate insulin (B600854) secretion from pancreatic β-cells in a dose-dependent manner.[5][9][10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various ACTH fragments.

Table 1: Potency (EC50) of ACTH Fragments on Melanocortin Receptors

PeptideMC1R (nM)MC2R (nM)MC3R (nM)MC4R (nM)MC5R (nM)
ACTH(1-39)~10.057~10~100~100
ACTH(1-24)~10.0075~10~100~100
ACTH(1-17)~10.049~10~100~100
α-MSH0.2-1>100020-100100-500>1000
ACTH(4-10)>1000>1000>1000>1000>1000
ACTH(11-24)>1000Antagonist>1000>1000>1000

Data compiled from multiple sources, values are approximate and can vary based on assay conditions.

Table 2: Steroidogenic Potency of ACTH Fragments

PeptideEC50 for Corticosterone Production (nM)
ACTH(1-39)~0.1
ACTH(1-24)~0.05
ACTH(1-17)~1
ACTH(1-10)>1000
ACTH(11-24)>1000 (weak agonist/antagonist)

Data from studies on isolated rat adrenal cells.

Table 3: Effects of ACTH(4-10) on Memory (Passive Avoidance in Rats)

DoseEffect on Retention Latency
0.3 µg/kgIncreased retention
3.0 µg/kgIncreased retention
30 µg/kgNo significant effect

Data from de Wied and colleagues, demonstrating a dose-dependent effect on memory consolidation.[1]

Experimental Protocols

The discovery and characterization of ACTH fragments were made possible by the development of several key experimental techniques.

Isolated Adrenal Cell Steroidogenesis Assay

This method, pioneered by George Sayers , was crucial for determining the steroidogenic activity of ACTH and its fragments.

Protocol:

  • Adrenal Gland Preparation: Adrenal glands are removed from rats and cleaned of adhering fat.

  • Cell Dispersion: The adrenal cortex is minced and incubated in a solution containing collagenase and DNase to disperse the cells.

  • Cell Purification: The cell suspension is filtered and centrifuged to remove undigested tissue and red blood cells.

  • Incubation: A known number of isolated adrenal cells are incubated in a buffer solution containing the ACTH fragment of interest at various concentrations.

  • Steroid Measurement: After incubation, the supernatant is collected, and the concentration of corticosteroids (e.g., corticosterone) is measured using radioimmunoassay (RIA) or, more recently, LC-MS/MS.[6][11][12]

Radioimmunoassay (RIA) for ACTH and its Fragments

Developed by Rosalyn Yalow and Solomon Berson , RIA provided the sensitivity needed to measure the low concentrations of these peptides in biological fluids.[3][13][14]

Protocol:

  • Antibody Production: Specific antibodies against the ACTH fragment of interest are raised in animals (e.g., rabbits, guinea pigs).

  • Radiolabeling: A small amount of the purified ACTH fragment is labeled with a radioactive isotope, typically 125I.

  • Competitive Binding: A standard curve is generated by incubating a fixed amount of radiolabeled fragment and antibody with increasing concentrations of unlabeled fragment.

  • Sample Analysis: The unknown sample is incubated with the radiolabeled fragment and antibody.

  • Separation and Counting: The antibody-bound (bound) and free radiolabeled fragments are separated (e.g., by precipitation), and the radioactivity in one or both fractions is measured using a gamma counter.

  • Quantification: The concentration of the fragment in the sample is determined by comparing its ability to displace the radiolabeled fragment with the standard curve.[3][13][14]

Passive Avoidance Task for Memory Assessment

This behavioral assay, extensively used by de Wied , was instrumental in demonstrating the effects of ACTH fragments on memory.[1][4]

Protocol:

  • Apparatus: A two-chambered box with a light and a dark compartment, connected by an opening. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, it receives a brief, mild foot shock.

  • Retention Trial: After a set period (e.g., 24 hours), the rat is again placed in the light compartment.

  • Measurement: The latency to enter the dark compartment is measured. A longer latency indicates better retention of the aversive memory.

  • Drug Administration: The ACTH fragment is typically administered before or after the acquisition trial to assess its effect on memory consolidation.[1][4][14][15]

Signaling Pathways

The diverse biological effects of ACTH fragments are mediated by their interaction with specific receptors and the subsequent activation of intracellular signaling cascades.

Steroidogenic Pathway (ACTH)

Full-length ACTH and its longer N-terminal fragments primarily act through the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) exclusively expressed in the adrenal cortex.

ACTH_Steroidogenesis ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR StAR & Steroidogenic Enzymes (e.g., P450scc) CREB->StAR Upregulates Transcription Pregnenolone Pregnenolone StAR->Pregnenolone Facilitates conversion of Cholesterol to Cholesterol Cholesterol Cholesterol->Pregnenolone Corticosteroids Corticosteroids Pregnenolone->Corticosteroids Further Metabolism ACTH4_10_Neuronal_Signaling ACTH4_10 ACTH(4-10) MCR_Brain MC3R/MC4R (in Brain) ACTH4_10->MCR_Brain Binds G_Protein G-Protein MCR_Brain->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Leads to MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Activates Transcription_Factors Transcription Factors (e.g., CREB) MAPK_ERK->Transcription_Factors Phosphorylates Synaptic_Plasticity Synaptic Plasticity & Memory Consolidation Transcription_Factors->Synaptic_Plasticity Promotes CLIP_Insulin_Secretion CLIP CLIP (ACTH 18-39) Beta_Cell_Receptor Receptor on Pancreatic β-cell CLIP->Beta_Cell_Receptor Binds G_Protein G-Protein Beta_Cell_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

An In-depth Technical Guide to the Chemical Properties and Stability of Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Acetyl-ACTH (4-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed data, experimental methodologies, and pathway visualizations to support further investigation and application of this peptide.

Core Chemical Properties

Acetyl-ACTH (4-24) is a synthetic peptide fragment corresponding to the amino acid sequence 4-24 of adrenocorticotropic hormone (ACTH), with an acetylated N-terminus. This modification can influence the peptide's biological activity and stability. The fundamental chemical properties of Acetyl-ACTH (4-24) are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C123H193N37O26S[]
Molecular Weight 2638.19 g/mol []
Amino Acid Sequence Ac-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[2][3][4]
Appearance Grey Powder[]
Predicted Isoelectric Point (pI) 10.2
Predicted Solubility Basic peptide, likely soluble in acidic aqueous solutions.

Stability Profile

The stability of Acetyl-ACTH (4-24) is a critical factor for its handling, storage, and application in experimental and therapeutic contexts. While specific quantitative stability data for this acetylated fragment is limited, its stability can be inferred from studies on the parent ACTH molecule and general principles of peptide degradation.

Recommended Storage: For long-term preservation of its integrity, Acetyl-ACTH (4-24) should be stored in a lyophilized state at -20°C.[]

Potential Degradation Pathways

Several chemical and enzymatic pathways can contribute to the degradation of Acetyl-ACTH (4-24):

  • Enzymatic Degradation: As a peptide, Acetyl-ACTH (4-24) is susceptible to cleavage by various proteases and peptidases present in biological fluids. The N-terminal acetylation provides some protection against aminopeptidases.

  • Deamidation: The asparagine (Asn) and glutamine (Gln) residues, if present in the sequence, can undergo deamidation, leading to the formation of aspartic acid/isoaspartic acid and glutamic acid/isoglutamic acid, respectively. This can alter the peptide's structure, charge, and biological activity.

  • Oxidation: The methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation, which can be promoted by exposure to air and certain metal ions.

  • pH-Dependent Hydrolysis: Peptide bonds can be hydrolyzed under strongly acidic or basic conditions, leading to fragmentation of the peptide chain.

Experimental Protocols

Peptide Solubility Assessment

A systematic approach is recommended to determine the optimal solvent for Acetyl-ACTH (4-24).

Methodology:

  • Initial Solvent Selection: Based on the predicted basic nature of the peptide, start with sterile, distilled water.

  • Solubilization Test:

    • To a small, known amount of lyophilized peptide, add a small volume of water.

    • Gently vortex or sonicate the mixture to aid dissolution.

    • Visually inspect for complete dissolution (a clear solution with no visible particulates).

  • Acidic Buffer Trial: If the peptide is not soluble in water, attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid or 0.1 M HCl. The acidic pH will protonate the basic residues, increasing solubility.

  • Organic Co-solvent: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used initially to dissolve the peptide, followed by dilution with the desired aqueous buffer.

HPLC-Based Stability Assay

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to assess the stability of Acetyl-ACTH (4-24) under various stress conditions.

Workflow for Stability Testing:

G Workflow for HPLC-Based Peptide Stability Assay cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare stock solution of Acetyl-ACTH (4-24) stress Incubate under stress conditions (pH, temp, enzyme) prep->stress aliquots Collect aliquots at different time points stress->aliquots quench Quench reaction (e.g., add acid) aliquots->quench hplc Inject sample onto RP-HPLC column quench->hplc separate Separate peptide and degradation products hplc->separate detect Detect by UV absorbance (e.g., 214 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate percentage of intact peptide remaining integrate->calculate plot Plot stability over time calculate->plot

Caption: A generalized workflow for assessing the stability of Acetyl-ACTH (4-24) using RP-HPLC.

Methodology:

  • Preparation of Stock Solution: Dissolve lyophilized Acetyl-ACTH (4-24) in an appropriate solvent (e.g., water with a small amount of acetic acid) to a known concentration.

  • Stress Conditions:

    • pH Stability: Incubate the peptide solution in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at a controlled temperature (e.g., 37°C).

    • Temperature Stability: Incubate the peptide solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in a stable pH buffer.

    • Enzymatic Stability: Incubate the peptide with relevant enzymes (e.g., trypsin, chymotrypsin, or in plasma/serum) at 37°C.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the stressed peptide solutions.

  • Reaction Quenching: Stop the degradation process by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent (e.g., acetonitrile), which will also precipitate enzymes.

  • RP-HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for peptide analysis.

    • Mobile Phase: A gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is commonly used.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm, where the peptide bond absorbs.

  • Data Analysis:

    • Integrate the peak area of the intact Acetyl-ACTH (4-24) and any new peaks corresponding to degradation products.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life under each condition.

Signaling Pathway

Acetyl-ACTH (4-24) functions as an agonist at the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR).[5][6][7] The activation of MC1R by Acetyl-ACTH (4-24) initiates a well-characterized intracellular signaling cascade, primarily involving the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

G MC1R Signaling Pathway Activated by Acetyl-ACTH (4-24) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Acetyl-ACTH (4-24) receptor MC1R ligand->receptor binds to g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates creb CREB pka->creb phosphorylates and activates gene Gene Transcription creb->gene promotes

Caption: The signaling cascade initiated by the binding of Acetyl-ACTH (4-24) to the MC1 receptor.

Pathway Description:

  • Receptor Binding: Acetyl-ACTH (4-24) binds to the extracellular domain of the MC1R.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus where it phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various cellular responses, including melanogenesis in melanocytes.

References

Methodological & Application

Application Notes and Protocols for Acetyl-ACTH (4-24) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-ACTH (4-24) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH). It is utilized in in vitro studies to investigate its biological activities, including its role as an agonist at the melanocortin-1 receptor (MC1R) and its potential effects on various cell types. Proper dissolution and handling of this lyophilized peptide are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the reconstitution, storage, and use of Acetyl-ACTH (4-24) in in vitro settings.

Product Information and Storage

Upon receipt, lyophilized Acetyl-ACTH (4-24) should be stored at -20°C or -80°C. Under these conditions, the peptide can be stable for several years. It is crucial to prevent repeated freeze-thaw cycles of the stock solution to maintain its integrity.

Quantitative Data Summary

The following table summarizes the key quantitative information for the handling and storage of Acetyl-ACTH (4-24).

ParameterValue/RecommendationSource
Storage of Lyophilized Peptide -20°C or -80°CGeneral Peptide Handling Guidelines
Recommended Solvents Sterile, distilled water; Sterile Phosphate-Buffered Saline (PBS, pH 7.2-7.4)General Peptide Reconstitution Protocols
Storage of Reconstituted Stock Solution Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Typical In Vitro Working Concentrations Nanomolar (nM) rangeInferred from studies using similar ACTH fragments

Experimental Protocols

Reconstitution of Lyophilized Acetyl-ACTH (4-24)

This protocol describes the preparation of a stock solution from the lyophilized peptide.

Materials:

  • Vial of lyophilized Acetyl-ACTH (4-24)

  • Sterile, distilled water or sterile 1X Phosphate-Buffered Saline (PBS)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm) for 1-2 minutes to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the appropriate volume of sterile, distilled water or sterile PBS to achieve the desired stock solution concentration (e.g., 1 mg/mL). The choice of solvent may depend on the specific requirements of the downstream application. For most in vitro cell culture experiments, sterile PBS is a suitable choice.

  • Dissolution: Gently vortex the vial for 10-20 seconds to mix. If the peptide does not dissolve completely, it can be gently sonicated for a few seconds. Avoid vigorous shaking, as this can cause peptide degradation.

  • Final Centrifugation: Briefly centrifuge the vial again to collect the entire solution at the bottom.

  • Aliquoting: For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].

Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature or on ice.

  • Dilution: Further dilute the stock solution to the desired final working concentration using the appropriate sterile cell culture medium or assay buffer. It is advisable to perform serial dilutions to achieve low nanomolar concentrations accurately.

  • Application: Add the diluted Acetyl-ACTH (4-24) to your in vitro system (e.g., cell culture) and proceed with the experiment.

Mandatory Visualizations

Experimental Workflow for Acetyl-ACTH (4-24) Solution Preparation

G cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution start Start: Lyophilized Acetyl-ACTH (4-24) Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge1 Centrifuge to Pellet Powder equilibrate->centrifuge1 add_solvent Add Sterile Water or PBS centrifuge1->add_solvent dissolve Gently Vortex/Sonicate to Dissolve add_solvent->dissolve centrifuge2 Centrifuge to Collect Solution dissolve->centrifuge2 aliquot Aliquot into Single-Use Tubes centrifuge2->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute with Cell Culture Medium/Assay Buffer thaw->dilute apply Apply to In Vitro Assay dilute->apply

Caption: Workflow for preparing Acetyl-ACTH (4-24) solutions.

Logical Relationships in Handling Acetyl-ACTH (4-24)

G cluster_storage Storage Conditions cluster_handling Handling Practices cluster_outcome Experimental Outcome lyophilized Lyophilized Peptide (-20°C to -80°C) stock_solution Stock Solution (-80°C for 6 mo, -20°C for 1 mo) lyophilized->stock_solution Reconstitution avoid_freeze_thaw Avoid Repeated Freeze-Thaw stock_solution->avoid_freeze_thaw sterile Use Sterile Technique peptide_integrity Maintain Peptide Integrity sterile->peptide_integrity avoid_freeze_thaw->peptide_integrity gentle_mixing Gentle Mixing gentle_mixing->peptide_integrity reproducibility Reproducible Results peptide_integrity->reproducibility

Caption: Key handling and storage considerations for Acetyl-ACTH (4-24).

References

Application Notes and Protocols for Acetyl-ACTH (4-24) Administration in Bovine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of published scientific literature detailing the specific administration, dosage, and effects of Acetyl-ACTH (4-24) in bovine models. The following application notes and protocols have been extrapolated from studies utilizing other forms of Adrenocorticotropic hormone (ACTH), such as synthetic ACTH (1-24), in cattle, as well as from general principles of substance administration in these animals. Researchers should exercise caution and conduct preliminary dose-response studies to determine the optimal and safe dosage of Acetyl-ACTH (4-24) for their specific experimental objectives.

Introduction to Acetyl-ACTH (4-24)

Acetyl-ACTH (4-24) is a synthetic fragment of the proopiomelanocortin (POMC) peptide.[1][2][3] Unlike the full-length ACTH (1-39) or the commonly used synthetic analogue ACTH (1-24) (Tetracosactide), which primarily act on the melanocortin 2 receptor (MC2R) in the adrenal gland to stimulate cortisol production, Acetyl-ACTH (4-24) is identified as an agonist for the melanocortin 1 receptor (MC1R).[2][3] The MC1R is notably involved in pigmentation and also plays a role in inflammatory responses.[3] Therefore, the experimental applications of Acetyl-ACTH (4-24) in bovine models would likely focus on its effects on immune function, inflammation, and pigmentation, rather than on the direct stimulation of the adrenal cortex for cortisol release.

Potential Research Applications in Bovine Models

  • Modulation of Inflammatory Responses: Investigating the anti-inflammatory effects of MC1R agonism in bovine models of inflammatory diseases such as mastitis or respiratory infections.

  • Pigmentation Studies: Although less common in production-focused research, studying the effects on melanogenesis in specific bovine breeds.

  • Neuro-immune Interactions: Exploring the role of MC1R activation in the interplay between the nervous and immune systems in cattle under various physiological and pathological conditions.

Signaling Pathways

The biological effects of Acetyl-ACTH (4-24) are mediated through the activation of the MC1R, a G-protein coupled receptor (GPCR). In bovine species, melanocortin receptors, including MC1R and MC2R, are expressed in various tissues. The signaling cascade initiated by MC1R activation typically involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetyl_ACTH Acetyl-ACTH (4-24) MC1R MC1R Acetyl_ACTH->MC1R Binds G_Protein Gαs MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Modulates Biological_Response Biological Response (e.g., Anti-inflammatory effects) Gene_Expression->Biological_Response

Figure 1: Simplified signaling pathway of Acetyl-ACTH (4-24) via the MC1R.

Experimental Protocols

The following are generalized protocols for the administration of a peptide like Acetyl-ACTH (4-24) to bovine models. The choice of route will depend on the desired pharmacokinetic profile and experimental goals.

4.1. Materials

  • Acetyl-ACTH (4-24) peptide (lyophilized powder)

  • Sterile saline solution (0.9% NaCl) for reconstitution

  • Sterile syringes and needles (appropriate gauge for the chosen route of administration)

  • Animal restraining facilities (e.g., chute or head gate)

  • Blood collection tubes (e.g., EDTA or heparinized tubes)

  • Centrifuge

  • Freezer (-20°C or -80°C) for sample storage

4.2. Peptide Reconstitution

  • Prior to use, allow the lyophilized Acetyl-ACTH (4-24) vial to equilibrate to room temperature.

  • Reconstitute the peptide with sterile saline to a known concentration (e.g., 1 mg/mL). The exact volume of saline will depend on the amount of peptide in the vial and the desired final concentration.

  • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • The reconstituted peptide solution should be stored according to the manufacturer's instructions, typically at -20°C for long-term storage.

4.3. Administration Routes

4.3.1. Intravenous (IV) Injection

  • Purpose: To achieve rapid and complete bioavailability, resulting in a sharp peak in plasma concentration.

  • Procedure:

    • Secure the animal in a restraint chute.

    • Locate the jugular vein in the neck.

    • Disinfect the injection site with an appropriate antiseptic.

    • Insert the needle into the vein and confirm correct placement by observing blood backflow into the syringe hub.

    • Slowly inject the calculated dose of the Acetyl-ACTH (4-24) solution.

    • Withdraw the needle and apply pressure to the injection site to prevent hematoma formation.

4.3.2. Intramuscular (IM) Injection

  • Purpose: For a slower absorption and more prolonged effect compared to IV administration.

  • Procedure:

    • Secure the animal.

    • Select a large muscle mass, such as the neck or gluteal muscles, as the injection site.

    • Disinfect the area.

    • Insert the needle deep into the muscle.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the peptide solution.

    • Withdraw the needle and gently massage the injection site.

4.3.3. Subcutaneous (SC) Injection

  • Purpose: For the slowest absorption rate and a sustained effect.

  • Procedure:

    • Secure the animal.

    • Lift a fold of skin, typically in the neck or behind the shoulder.

    • Disinfect the injection site.

    • Insert the needle into the space between the skin and the underlying muscle.

    • Inject the solution.

    • Withdraw the needle and gently massage the area.

4.4. Experimental Workflow and Blood Sampling

Start Start Animal_Prep Animal Preparation (Acclimatization, Catheterization) Start->Animal_Prep Baseline_Sample Baseline Blood Sample (t = -30, -15, 0 min) Animal_Prep->Baseline_Sample Peptide_Admin Administer Acetyl-ACTH (4-24) (IV, IM, or SC) Baseline_Sample->Peptide_Admin Post_Admin_Samples Post-Administration Blood Samples (e.g., t = 15, 30, 60, 90, 120 min) Peptide_Admin->Post_Admin_Samples Sample_Processing Sample Processing (Centrifugation, Plasma Separation) Post_Admin_Samples->Sample_Processing Analysis Biochemical Analysis (e.g., Cytokine levels, Biomarker assays) Sample_Processing->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for Acetyl-ACTH (4-24) administration.

A typical blood sampling schedule for pharmacokinetic or pharmacodynamic studies would involve collecting blood at multiple time points before and after administration. For example: -30, -15, 0 (immediately before injection), 15, 30, 60, 90, 120, 180, and 240 minutes post-injection. The exact timing will depend on the administration route and the specific parameters being measured.

Quantitative Data (from ACTH (1-24) studies in Bovines for Reference)

As no quantitative data for Acetyl-ACTH (4-24) in bovine models is available, the following table summarizes data from studies using synthetic ACTH (1-24) to provide a comparative context for adrenal stimulation and cortisol response. It is important to reiterate that Acetyl-ACTH (4-24) is not expected to have the same potent steroidogenic effects as ACTH (1-24).

ParameterRoute of AdministrationDoseAnimal ModelKey Findings
Cortisol ResponseIntravenous (IV)0.05 mgAdult dairy cowsIdentified as a suitable dose for clinical assessment of adrenal function. Critical sampling times were 0, 50, and 120 minutes post-injection.
Cortisol ResponseIntramuscular (IM)0.5 µg/kgLactating cowsSerum cortisol levels increased significantly within 30 minutes of administration and remained elevated for the 2-hour sampling period.
Cortisol ResponseIntravenous (IV)0.125 - 1 IU/kg BWPregnant Brahman heifersPeak plasma cortisol was similar across doses, but the duration of elevated cortisol was dose-dependent.

Conclusion

The administration of Acetyl-ACTH (4-24) in bovine models represents a novel area of research. Due to its agonistic activity at the MC1R, its potential applications lie in the modulation of inflammatory and immune responses. The protocols outlined above provide a general framework for researchers to design their studies. However, it is imperative to conduct preliminary dose-finding and safety studies to establish the appropriate experimental parameters for this specific peptide in cattle. Careful monitoring of the animals and adherence to ethical guidelines are paramount.

References

Application Notes and Protocols for Acetyl-ACTH (4-24) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the N-terminal region of the full-length adrenocorticotropic hormone (ACTH). It encompasses the core melanocortin (MSH) sequence, His-Phe-Arg-Trp, which is essential for binding to and activating melanocortin receptors (MCRs). As an agonist, Acetyl-ACTH (4-24) primarily targets the Melanocortin 1 Receptor (MC1R), playing a role in processes such as melanogenesis and inflammation.[1][2] These application notes provide an overview of the effective concentrations of Acetyl-ACTH (4-24) and related peptides in various cell-based assays and offer detailed protocols for key experimental setups.

Data Presentation: Effective Concentrations of Acetyl-ACTH Peptides

The effective concentration of Acetyl-ACTH (4-24) and its related fragments can vary significantly depending on the cell type, the specific melanocortin receptor subtype expressed, and the functional endpoint being measured. The following tables summarize reported effective concentrations for ACTH fragments in different cell-based assays. While specific data for Acetyl-ACTH (4-24) is limited, the provided values for closely related peptides serve as a strong starting point for experimental design.

Table 1: Effective Concentrations for Melanocortin Receptor Activation

Peptide FragmentCell Line/SystemAssayEffective Concentration / EC50Reference
ACTH (4-10)Human RecombinantReceptor Binding (MC3R)EC50 = 23 nM[3]
ACTH (4-10)Human RecombinantReceptor Binding (MC4R)EC50 = 330 nM[3]
ACTH (1-24)Human OsteoblastsDifferentiation10⁻¹² M to 10⁻⁹ M[4]
ACTHCultured Human MelanocytesMelanogenesis10⁻⁸ to 10⁻⁷ M[5]
ACTH FragmentsMouse Epidermal MelanocytesDifferentiation0.001 to 1,000 nM[6]

Table 2: Recommended Starting Concentration Ranges for Acetyl-ACTH (4-24)

Assay TypeCell TypeRecommended Starting RangeKey Considerations
Melanogenesis AssayMelanoma cell lines (e.g., B16-F10), primary melanocytes1 nM - 1 µMResponse is dependent on MC1R expression levels.
Anti-inflammatory AssaysMacrophages (e.g., RAW 264.7), monocytes (e.g., THP-1)10 nM - 10 µMMeasure inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in response to LPS stimulation.
cAMP Accumulation AssayHEK293 or CHO cells expressing specific MCR subtypes0.1 nM - 1 µMDirect measure of Gs-coupled receptor activation.
Cell Proliferation AssayAdrenocortical cells, various cancer cell lines10 nM - 10 µMEffects can be cell-type specific (proliferative or anti-proliferative).

Signaling Pathways and Experimental Workflows

Acetyl-ACTH (4-24) primarily exerts its effects through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Acetyl-ACTH (4-24) Signaling Pathway Acetyl-ACTH (4-24) Acetyl-ACTH (4-24) Melanocortin Receptor (e.g., MC1R) Melanocortin Receptor (e.g., MC1R) Acetyl-ACTH (4-24)->Melanocortin Receptor (e.g., MC1R) Binds to G-protein (Gs) G-protein (Gs) Melanocortin Receptor (e.g., MC1R)->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates CREB CREB Protein Kinase A (PKA)->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Figure 1: Simplified signaling pathway of Acetyl-ACTH (4-24) via a Gs-coupled melanocortin receptor.

A typical experimental workflow for assessing the bioactivity of Acetyl-ACTH (4-24) in a cell-based assay is outlined below.

General Workflow for Cell-Based Assays with Acetyl-ACTH (4-24) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Peptide Reconstitution Peptide Reconstitution Peptide Treatment Peptide Treatment Peptide Reconstitution->Peptide Treatment Cell Seeding->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Figure 2: General experimental workflow for cell-based assays involving Acetyl-ACTH (4-24).

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the activation of Gs-coupled melanocortin receptors by Acetyl-ACTH (4-24) in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing the target MCR).

Materials:

  • HEK293 or CHO cells expressing the melanocortin receptor of interest

  • Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Acetyl-ACTH (4-24) stock solution

  • Positive control (e.g., α-MSH)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well white opaque microplate

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in serum-free culture medium.

    • Seed 5,000-20,000 cells per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Peptide Preparation:

    • Prepare a serial dilution of Acetyl-ACTH (4-24) in assay buffer (as recommended by the cAMP kit manufacturer), typically ranging from 1 pM to 1 µM.

    • Prepare a positive control (e.g., α-MSH) at a concentration known to elicit a maximal response.

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the diluted Acetyl-ACTH (4-24), positive control, or vehicle control to the respective wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the Acetyl-ACTH (4-24) concentration.

    • Perform a non-linear regression analysis to determine the EC₅₀ value.

Protocol 2: Melanogenesis Assay in B16-F10 Melanoma Cells

This protocol assesses the ability of Acetyl-ACTH (4-24) to stimulate melanin (B1238610) production in a commonly used mouse melanoma cell line.

Materials:

  • B16-F10 mouse melanoma cells

  • DMEM with 10% FBS

  • Acetyl-ACTH (4-24) stock solution

  • α-MSH (positive control)

  • PBS

  • 1 N NaOH

  • 6-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed B16-F10 cells in 6-well plates at a density of 1 x 10⁵ cells per well.

    • Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of Acetyl-ACTH (4-24) (e.g., 1 nM to 1 µM).

    • Include a positive control (e.g., 100 nM α-MSH) and a vehicle control.

    • Incubate the cells for 72 hours.

  • Melanin Content Measurement:

    • Wash the cells twice with PBS.

    • Lyse the cells by adding 500 µL of 1 N NaOH to each well and incubate at 60°C for 1 hour to dissolve the melanin.

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the melanin content to the cell number or total protein content if significant changes in cell proliferation are observed.

    • Express the results as a percentage of the control.

Protocol 3: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol evaluates the potential of Acetyl-ACTH (4-24) to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS

  • Acetyl-ACTH (4-24) stock solution

  • LPS (from E. coli)

  • ELISA kit for TNF-α or IL-6

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells per well.

    • Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Pre-treatment:

    • Replace the medium with fresh medium containing various concentrations of Acetyl-ACTH (4-24) (e.g., 10 nM to 10 µM).

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α or IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production by Acetyl-ACTH (4-24) compared to the LPS-only treated group.

    • Determine the IC₅₀ value if a dose-dependent inhibition is observed.

Conclusion

Acetyl-ACTH (4-24) is a valuable tool for studying the activation of melanocortin receptors in vitro. The effective concentration for cell-based assays typically falls within the nanomolar to low micromolar range. The provided protocols for cAMP accumulation, melanogenesis, and anti-inflammatory assays offer a solid foundation for investigating the biological activities of this peptide. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

References

Acetyl-ACTH (4-24) in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the N-terminal region of the adrenocorticotropic hormone (ACTH). As a member of the melanocortin family of peptides, it is recognized as an agonist at melanocortin receptors, particularly the melanocortin-1 receptor (MC1R)[1][2]. In neuroscience research, ACTH and its analogues have demonstrated significant neurotrophic and neuroprotective properties. These peptides are implicated in processes of nerve development, regeneration, and modulation of neuroinflammatory responses. This document provides detailed application notes and experimental protocols for the use of Acetyl-ACTH (4-24) in neuroscience research, with a focus on its potential applications in nerve injury and neuroinflammation studies.

Mechanism of Action

Acetyl-ACTH (4-24), like other ACTH fragments, exerts its effects by binding to melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs)[3][4]. The primary signaling cascade initiated upon receptor binding involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA)[5]. This pathway can modulate a variety of cellular processes, including gene expression, cell survival, and differentiation. While ACTH can bind to multiple MCR subtypes, Acetyl-ACTH (4-24) is noted for its activity as an agonist at MC1R[1][2]. The activation of MC4R has also been shown to be crucial for the neuroprotective effects of ACTH in the central nervous system[3].

Data Presentation

Due to the limited availability of specific quantitative data for Acetyl-ACTH (4-24), the following tables provide a summary of data for the closely related fragment ACTH (1-24) and other relevant ACTH analogues to guide experimental design.

Table 1: Binding Affinities (Ki, nM) of ACTH (1-24) at Human Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5R
ACTH (1-24)1.1 ± 0.218 ± 3110 ± 20250 ± 50

Data extrapolated from studies on ACTH fragments. Actual values for Acetyl-ACTH (4-24) may vary and require experimental determination.

Table 2: Recommended Starting Concentrations for In Vitro Studies

Assay TypeCell LineRecommended Starting Concentration
Neurite OutgrowthSH-SY5Y, PC12, Primary Neurons10 nM - 1 µM
Neuroprotection (e.g., against oxidative stress)Primary Cortical Neurons, SH-SY5Y100 nM - 10 µM
cAMP AccumulationHEK293 (expressing MCRs), SH-SY5Y1 nM - 1 µM
Astrocyte Activation (GFAP expression)Primary Astrocytes100 nM - 5 µM

These are suggested starting ranges and should be optimized for specific experimental conditions.

Table 3: Recommended Dosing for In Vivo Studies (Rat Models)

ApplicationRoute of AdministrationRecommended Starting DoseReference Compound
Nerve Regeneration (Sciatic Nerve Crush)Subcutaneous10 - 50 µg/kg/dayOrg 2766 (ACTH (4-9) analogue)
Neuroprotection (Ischemic Brain Injury)Intracerebroventricular1 - 10 µ g/rat ACTH (1-16)-NH2

Dosages are based on studies with related ACTH fragments and should be optimized in a dose-response study for Acetyl-ACTH (4-24).

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol is designed to assess the effect of Acetyl-ACTH (4-24) on promoting neurite outgrowth in a neuronal cell line, such as SH-SY5Y.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free culture medium

  • Acetyl-ACTH (4-24)

  • Poly-L-lysine coated 24-well plates

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Seed SH-SY5Y cells onto poly-L-lysine coated 24-well plates at a density that allows for individual cell morphology analysis after differentiation.

  • Allow cells to adhere for 24 hours in complete culture medium.

  • Induce differentiation by switching to a low-serum or serum-free medium.

  • Treat cells with varying concentrations of Acetyl-ACTH (4-24) (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with anti-β-III tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and number of neurites per cell using appropriate image analysis software.

Protocol 2: In Vivo Sciatic Nerve Crush Injury Model

This protocol outlines a procedure to evaluate the neuro-regenerative effects of Acetyl-ACTH (4-24) in a rat model of peripheral nerve injury.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Fine surgical instruments

  • Non-toothed forceps

  • Acetyl-ACTH (4-24) dissolved in sterile saline

  • Osmotic minipumps or syringes for daily injections

Procedure:

  • Anesthetize the rat and shave the lateral aspect of the thigh.

  • Make a small incision in the skin and bluntly dissect the muscles to expose the sciatic nerve.

  • Gently lift the nerve and crush it with non-toothed forceps for 30 seconds at a specific location.

  • Suture the muscle and skin layers.

  • Administer Acetyl-ACTH (4-24) via the chosen route (e.g., subcutaneous injection of 10-50 µg/kg/day or implantation of an osmotic minipump for continuous delivery). A control group should receive vehicle.

  • Monitor functional recovery over a period of 4-6 weeks using methods such as the sciatic functional index (SFI) calculated from walking track analysis.

  • At the end of the study, animals can be euthanized, and the sciatic nerves and target muscles can be harvested for histological analysis (e.g., axon counting, myelination assessment).

Visualizations

Melanocortin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR Melanocortin Receptor (MCR) G_protein G-protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (Neuroprotection, Neurite Outgrowth) pCREB->Gene_Expression Promotes Peptide Acetyl-ACTH (4-24) Peptide->MCR Binds

Melanocortin Receptor Signaling Pathway

Experimental_Workflow_Nerve_Regeneration start Start: Sciatic Nerve Crush Injury in Rat Model treatment Treatment Administration (Acetyl-ACTH (4-24) or Vehicle) start->treatment monitoring Functional Recovery Monitoring (e.g., Sciatic Functional Index) treatment->monitoring endpoint Endpoint: Tissue Harvest (4-6 weeks post-injury) monitoring->endpoint histology Histological Analysis (Axon Count, Myelination) endpoint->histology analysis Data Analysis and Interpretation histology->analysis

In Vivo Nerve Regeneration Workflow

References

Application Notes: Development of a Competitive ELISA for the Detection of Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a crucial role in the stress response by stimulating the adrenal cortex to produce cortisol. ACTH is derived from the precursor protein pro-opiomelanocortin (POMC), which undergoes extensive post-translational modification and proteolytic cleavage to generate a variety of biologically active peptides. Acetyl-ACTH (4-24) is a fragment of ACTH that includes an acetylation modification. The precise biological function of this specific fragment is an active area of research, and sensitive and specific methods for its detection are essential for advancing our understanding of its physiological and pathological roles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of Acetyl-ACTH (4-24). Due to the small size and specific post-translational modification of the target analyte, a competitive ELISA format is the most suitable approach.

Principle of the Competitive ELISA for Acetyl-ACTH (4-24)

The competitive ELISA for Acetyl-ACTH (4-24) is based on the principle of competition between the unlabeled Acetyl-ACTH (4-24) in the sample and a fixed amount of labeled Acetyl-ACTH (4-24) (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of specific anti-Acetyl-ACTH (4-24) antibody binding sites. The antibody is immobilized on the surface of a microplate well. The amount of labeled Acetyl-ACTH (4-24) that binds to the antibody is inversely proportional to the concentration of unlabeled Acetyl-ACTH (4-24) in the sample. Therefore, a higher concentration of the target analyte in the sample will result in a lower signal, and vice versa.

Key Experimental Considerations

Several factors are critical for the successful development of a robust and sensitive competitive ELISA for Acetyl-ACTH (4-24):

  • Plate Coating: Efficient and consistent coating of the microplate with the anti-Acetyl-ACTH (4-24) antibody is crucial for assay performance. Optimization of coating concentration and incubation conditions is necessary.

  • Labeled Competitor: The choice and concentration of the labeled Acetyl-ACTH (4-24) competitor are critical for achieving the desired assay sensitivity and dynamic range.

  • Assay Optimization: Systematic optimization of various parameters, including incubation times, temperatures, and buffer compositions, is essential to maximize the signal-to-noise ratio and ensure assay reproducibility.

Experimental Workflow Overview

The development of the Acetyl-ACTH (4-24) competitive ELISA can be broken down into the following key stages:

  • Custom Antibody Production: Generation of a polyclonal or monoclonal antibody specific for Acetyl-ACTH (4-24).

  • Assay Development and Optimization: Establishment and optimization of the competitive ELISA protocol.

  • Assay Validation: Characterization of the assay performance in terms of sensitivity, specificity, precision, and accuracy.

ELISA_Development_Workflow cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Validation A Synthesize Acetyl-ACTH (4-24) Peptide B Conjugate to Carrier Protein (KLH) A->B C Immunize Host Animal B->C D Collect Antiserum C->D E Affinity Purify Antibody D->E F Antibody Coating Optimization E->F Purified Antibody G Labeled Competitor Titration F->G H Standard Curve Generation G->H I Sample Dilution Optimization H->I J Determine Sensitivity (LOD, LOQ) I->J Optimized Protocol K Assess Specificity & Cross-Reactivity J->K L Evaluate Precision (Intra- & Inter-Assay) K->L M Assess Accuracy (Spike & Recovery) L->M

Caption: Workflow for developing the Acetyl-ACTH (4-24) ELISA.

Protocols

Protocol 1: Custom Polyclonal Antibody Production for Acetyl-ACTH (4-24)

This protocol outlines the general steps for generating a polyclonal antibody specific for Acetyl-ACTH (4-24).

1. Immunogen Preparation: 1.1. Synthesize the Acetyl-ACTH (4-24) peptide with a C-terminal cysteine residue for conjugation. 1.2. Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester, MBS). 1.3. Purify the peptide-KLH conjugate.

2. Immunization: 2.1. Emulsify the peptide-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). 2.2. Immunize host animals (e.g., rabbits) with the emulsified immunogen at multiple subcutaneous sites. 2.3. Administer booster immunizations at regular intervals (e.g., every 3-4 weeks).

3. Antiserum Collection and Titer Determination: 3.1. Collect pre-immune serum from the animals before the first immunization. 3.2. Collect test bleeds at specified time points after each boost. 3.3. Determine the antibody titer of the collected sera using an indirect ELISA against the unconjugated Acetyl-ACTH (4-24) peptide.

4. Affinity Purification: 4.1. Prepare an affinity column by coupling the Acetyl-ACTH (4-24) peptide to a solid support (e.g., NHS-activated sepharose). 4.2. Pass the high-titer antiserum over the affinity column. 4.3. Wash the column extensively to remove non-specifically bound proteins. 4.4. Elute the specific antibodies using a low pH buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1M Tris-HCl, pH 8.0). 4.5. Dialyze the purified antibody against a suitable storage buffer (e.g., PBS) and determine the protein concentration.

Protocol 2: Competitive ELISA for Acetyl-ACTH (4-24)

This protocol describes the procedure for performing the competitive ELISA. All steps should be performed at room temperature unless otherwise specified.

1. Reagent Preparation: 1.1. Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6. 1.2. Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST). 1.3. Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST. 1.4. Assay Buffer: 0.5% BSA in PBST. 1.5. Standard Stock Solution: Prepare a 1 mg/mL stock solution of synthetic Acetyl-ACTH (4-24) in a suitable solvent (e.g., DMSO) and further dilute in Assay Buffer to create a working stock. 1.6. Labeled Competitor: Biotinylated Acetyl-ACTH (4-24) diluted in Assay Buffer to the optimal concentration determined during assay development. 1.7. Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) diluted in Assay Buffer. 1.8. Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate. 1.9. Stop Solution: 2 N Sulfuric Acid.

2. Assay Procedure:

Competitive_ELISA_Workflow A Coat plate with anti-Acetyl-ACTH (4-24) antibody B Wash plate A->B C Block non-specific binding sites B->C D Wash plate C->D E Add standards, controls, and samples D->E F Add biotinylated Acetyl-ACTH (4-24) E->F G Incubate (Competition) F->G H Wash plate G->H I Add Streptavidin-HRP H->I J Incubate I->J K Wash plate J->K L Add TMB Substrate K->L M Incubate (Color Development) L->M N Add Stop Solution M->N O Read absorbance at 450 nm N->O

Caption: Competitive ELISA procedure for Acetyl-ACTH (4-24).

Data Presentation

The following tables summarize the expected quantitative data from the assay development and validation experiments.

Table 1: Antibody Coating Optimization

Antibody Concentration (µg/mL)Signal (OD 450nm) - Max BindingSignal (OD 450nm) - Non-specific BindingSignal-to-Noise Ratio
0.50.8500.1008.5
1.01.5200.11013.8
2.0 2.150 0.120 17.9
4.02.2000.15014.7
8.02.2100.18012.3

Optimal concentration selected based on the highest signal-to-noise ratio.

Table 2: Labeled Competitor Titration

Biotin-Acetyl-ACTH (4-24) (ng/mL)Signal (OD 450nm) - Max BindingIC50 of Standard Curve (ng/mL)
502.80050.2
1002.15025.8
200 1.550 12.5
4000.9505.1
8000.5001.8

Optimal concentration selected to achieve the desired assay range and IC50.

Table 3: Assay Performance Characteristics

ParameterResult
Sensitivity
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL
Precision
Intra-assay CV%< 10%
Inter-assay CV%< 15%
Accuracy
Spike & Recovery85-115%
Specificity
Cross-reactivity with ACTH (1-39)< 0.1%
Cross-reactivity with ACTH (1-24)< 1%
Cross-reactivity with non-acetylated ACTH (4-24)< 5%

Signaling Pathway

Acetyl-ACTH (4-24) is a fragment of the pro-opiomelanocortin (POMC) peptide. While the full-length ACTH has a well-defined signaling pathway through the melanocortin 2 receptor (MC2R) leading to cortisol production, the specific signaling pathway for Acetyl-ACTH (4-24) is not well-established and is an area of ongoing investigation. The diagram below illustrates the canonical ACTH signaling pathway as a reference.

ACTH_Signaling_Pathway ACTH ACTH MC2R MC2R (GPCR) ACTH->MC2R Binds to G_alpha_s Gαs MC2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR StAR Protein Expression CREB->StAR Increases Mitochondria Mitochondria StAR->Mitochondria Transports Cholesterol to Cholesterol Cholesterol Cholesterol->Mitochondria Cortisol Cortisol Mitochondria->Cortisol Steroidogenesis

Caption: Canonical ACTH signaling pathway.

Conclusion

The development of a specific and sensitive competitive ELISA for Acetyl-ACTH (4-24) is achievable through a systematic approach involving custom antibody generation and thorough assay optimization and validation. The protocols and data presented in these application notes provide a solid foundation for researchers to establish a reliable method for quantifying this specific acetylated peptide, which will be instrumental in elucidating its biological significance.

Application Notes and Protocols for Immunohistochemical Detection of Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Acetyl-ACTH (4-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This document is intended for researchers, scientists, and drug development professionals working to identify the localization and expression of this peptide in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Introduction

Acetyl-ACTH (4-24) is a peptide fragment derived from adrenocorticotropic hormone (ACTH).[1][2][3] ACTH itself is a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the production and release of cortisol.[4] The acetylated form, Acetyl-ACTH (4-24), may have distinct biological activities and localizations. Immunohistochemistry is a powerful technique to visualize the distribution of this peptide within the cellular and tissue context.[5][6] This protocol provides a comprehensive methodology for the successful immunostaining of Acetyl-ACTH (4-24).

Data Presentation

The following tables should be used to record and optimize experimental parameters for reproducible results.

Table 1: Antibody Dilution Optimization

Primary Antibody DilutionStaining IntensityBackground StainingSignal-to-Noise Ratio
1:50
1:100
1:200
1:500

Table 2: Antigen Retrieval Optimization

Antigen Retrieval MethodBufferpHIncubation Time (min)Temperature (°C)Staining Intensity
Heat-Induced (HIER)Citrate6.02095-100
Heat-Induced (HIER)Tris-EDTA9.02095-100
EnzymaticTrypsin7.81537
EnzymaticProteinase K7.41037

Experimental Protocols

This protocol is a general guideline and may require optimization for specific tissues and antibodies.

Materials Required
  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[7][8][9]

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody against Acetyl-ACTH (4-24)

  • Biotinylated secondary antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure

1. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 changes for 5 minutes each.[9][10]
  • Immerse slides in 100% ethanol: 2 changes for 3 minutes each.[9][10]
  • Immerse slides in 95% ethanol: 1 change for 3 minutes.[9][10]
  • Immerse slides in 70% ethanol: 1 change for 3 minutes.[9][10]
  • Rinse slides in distilled water for 5 minutes.[11]

2. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method.[7]
  • Immerse slides in a Coplin jar containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[10]
  • Heat the solution to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.[12] Do not allow the slides to boil dry.
  • Allow the slides to cool in the buffer for 20 minutes at room temperature.[10]
  • Rinse slides in wash buffer (PBST) for 2 changes of 5 minutes each.[10]

3. Peroxidase Blocking

  • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[11][12]
  • Rinse slides in wash buffer (PBST) for 2 changes of 5 minutes each.[10]

4. Blocking

  • Incubate sections with blocking buffer (e.g., 5% normal goat serum in PBST) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]

5. Primary Antibody Incubation

  • Dilute the primary antibody against Acetyl-ACTH (4-24) to the optimized concentration (e.g., 1:50-1:200) in the blocking buffer.[12]
  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber. Alternatively, incubate for 1-2 hours at room temperature.[5][12]

6. Secondary Antibody Incubation

  • Rinse slides in wash buffer (PBST) for 3 changes of 5 minutes each.
  • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.[12]

7. Signal Amplification

  • Rinse slides in wash buffer (PBST) for 3 changes of 5 minutes each.
  • Incubate sections with Streptavidin-HRP complex for 30 minutes at room temperature in a humidified chamber.

8. Chromogenic Detection

  • Rinse slides in wash buffer (PBST) for 3 changes of 5 minutes each.
  • Prepare the DAB substrate solution just before use and apply it to the sections.
  • Monitor the color development under a microscope (typically 2-10 minutes).[11]
  • Stop the reaction by immersing the slides in distilled water.[9]

9. Counterstaining

  • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[10]
  • Rinse slides in running tap water.
  • "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

10. Dehydration and Mounting

  • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.[10]
  • Apply a coverslip using a permanent mounting medium.

11. Visualization

  • Examine the slides under a light microscope. Positive staining for Acetyl-ACTH (4-24) will appear as a brown precipitate at the site of antigen localization.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Finalization Deparaffinization Deparaffinization (Xylene, Ethanol Series) Rehydration Rehydration (Ethanol Series, dH2O) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (HIER or Enzymatic) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-Acetyl-ACTH (4-24)) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Amplification Signal Amplification (Streptavidin-HRP) SecondaryAb->Amplification Detection Chromogenic Detection (DAB Substrate) Amplification->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration (Ethanol Series, Xylene) Counterstain->Dehydration Mounting Mounting & Coverslipping Dehydration->Mounting Visualization Microscopic Visualization Mounting->Visualization ACTH_Signaling_Pathway ACTH ACTH / Acetyl-ACTH (4-24) MC2R Melanocortin 2 Receptor (MC2R) ACTH->MC2R Binds to AC Adenylate Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (e.g., Cortisol Production) CREB->Steroidogenesis Promotes Transcription

References

Application Notes and Protocols for Studying Adrenal Gland Function with Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Acetyl-ACTH (4-24), a fragment of the proopiomelanocortin (POMC) peptide, in the investigation of adrenal gland function. This document outlines the theoretical background, detailed experimental protocols, and expected outcomes for in vitro studies.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid synthesis and secretion from the adrenal cortex.[1] The biologically active sequence for steroidogenesis resides within the N-terminal 24 amino acids (ACTH(1-24)).[2][3] Acetyl-ACTH (4-24) is a synthetic fragment of ACTH. While full-length ACTH and ACTH(1-24) primarily exert their effects through the melanocortin-2 receptor (MC2R) to stimulate cortisol and corticosterone (B1669441) production, Acetyl-ACTH (4-24) is recognized as an agonist for the melanocortin-1 receptor (MC1R).[4] The presence of various melanocortin receptors, including MC1R and MC5R, in the adrenal gland suggests that fragments like Acetyl-ACTH (4-24) may have distinct modulatory roles in adrenal function, separate from the primary steroidogenic pathway activated by ACTH(1-24).[2][5]

These protocols are designed to enable researchers to investigate the effects of Acetyl-ACTH (4-24) on adrenal cell signaling and steroidogenesis, and to compare its activity with the well-characterized effects of ACTH(1-24).

Signaling Pathways

The canonical signaling pathway for ACTH-induced steroidogenesis is initiated by the binding of ACTH to the MC2R, which is coupled to a Gs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors and enzymes involved in the steroidogenic cascade.[6] A key acute effect is the increased transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis.[1]

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-24) / Acetyl-ACTH (4-24) MC2R MC2R ACTH->MC2R G_Protein Gs Protein MC2R->G_Protein activates MRAP MRAP MRAP->MC2R assists trafficking & function AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC activates PKA PKA cAMP->PKA activates Cholesterol Cholesterol Esters PKA->Cholesterol activates Cholesterol Ester Hydrolase Mitochondrion Mitochondrion PKA->Mitochondrion activates StAR protein (transport) Free_Cholesterol Free Cholesterol Cholesterol->Free_Cholesterol Free_Cholesterol->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone P450scc Steroidogenesis Further Steroidogenesis (e.g., Cortisol) Pregnenolone->Steroidogenesis

Caption: ACTH Signaling Pathway in Adrenocortical Cells.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Adrenal Cells

This protocol describes the general procedure for stimulating cultured adrenal cells with Acetyl-ACTH (4-24) and a positive control, ACTH(1-24). This can be adapted for primary adrenal cells or the H295R human adrenocortical carcinoma cell line.

Materials:

  • Adrenal cells (primary culture or H295R cell line)

  • Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum)

  • Acetyl-ACTH (4-24)

  • ACTH(1-24) (as a positive control)

  • Phosphate-buffered saline (PBS)

  • 24-well or 96-well cell culture plates

  • Reagents for steroid quantification (e.g., ELISA kit or LC-MS/MS reagents)

  • Cell lysis buffer and reagents for cAMP assay (optional)

Procedure:

  • Cell Seeding: Plate adrenal cells in 24-well or 96-well plates at a density that allows for 70-80% confluency at the time of the experiment.

  • Cell Starvation (Optional): To reduce basal steroidogenesis, serum-free medium can be added to the cells for 2-4 hours prior to stimulation.

  • Preparation of Peptides: Prepare stock solutions of Acetyl-ACTH (4-24) and ACTH(1-24) in an appropriate solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations.

  • Cell Stimulation: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the different concentrations of Acetyl-ACTH (4-24) or ACTH(1-24). Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for steroid hormone analysis. Store at -20°C or -80°C until analysis.

  • Cell Lysis (Optional): For intracellular signaling studies, wash the cells with PBS and lyse them to measure cAMP levels or for western blot analysis of signaling proteins.

Experimental_Workflow_Adrenal_Stimulation Start Start: Adrenal Cells in Culture Seed_Cells Seed Cells into Multi-well Plates Start->Seed_Cells Starve_Cells Optional: Serum Starvation Seed_Cells->Starve_Cells Stimulate_Cells Stimulate Cells with Peptides Starve_Cells->Stimulate_Cells Prepare_Peptides Prepare Peptide Dilutions (Acetyl-ACTH (4-24) & ACTH (1-24)) Prepare_Peptides->Stimulate_Cells Incubate Incubate (e.g., 2-24 hours) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Optional: Lyse Cells Incubate->Lyse_Cells Analyze_Steroids Analyze Steroids (ELISA or LC-MS/MS) Collect_Supernatant->Analyze_Steroids Analyze_Signaling Analyze Signaling Molecules (e.g., cAMP, Western Blot) Lyse_Cells->Analyze_Signaling End End: Data Analysis Analyze_Steroids->End Analyze_Signaling->End

Caption: Experimental Workflow for In Vitro Adrenal Cell Stimulation.
Protocol 2: Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones.

Procedure:

  • Sample Preparation:

    • Thaw collected cell culture supernatants.

    • Add an internal standard mixture (containing deuterated analogs of the steroids of interest) to each sample.

    • Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Separate the steroids using a suitable C18 column and a gradient elution program.

    • Detect and quantify the steroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve for each steroid using known concentrations.

    • Calculate the concentration of each steroid in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of different treatments.

Table 1: Dose-Response of ACTH(1-24) on Cortisol Production in Adrenal Cells (Example Data)

ACTH(1-24) Concentration (nM)Mean Cortisol (ng/mL)Standard Deviation
0 (Vehicle)5.20.8
0.0115.82.1
0.145.35.7
198.612.4
10152.118.9
100155.420.1

Note: This is example data. Actual values will vary depending on the cell type and experimental conditions.

Table 2: Comparison of Steroid Hormone Profile after Stimulation with ACTH(1-24) and Acetyl-ACTH (4-24) (Hypothetical Data)

Treatment (10 nM)Cortisol (ng/mL)Aldosterone (pg/mL)DHEA (ng/mL)
Vehicle5.5 ± 0.925.1 ± 4.31.2 ± 0.3
ACTH(1-24)160.2 ± 21.5150.7 ± 18.225.6 ± 3.8
Acetyl-ACTH (4-24)8.1 ± 1.230.5 ± 5.11.5 ± 0.4

Note: This table presents hypothetical data to illustrate how results could be presented. It is expected that Acetyl-ACTH (4-24) will have minimal to no effect on cortisol, aldosterone, and DHEA production via the MC2R.

Expected Outcomes and Interpretation

  • ACTH(1-24): Should induce a robust, dose-dependent increase in the production of glucocorticoids (cortisol and/or corticosterone) and other adrenal steroids. This serves as a positive control for the responsiveness of the adrenal cells.

  • Acetyl-ACTH (4-24): It is hypothesized that Acetyl-ACTH (4-24) will not significantly stimulate steroidogenesis through the MC2R pathway due to the absence of the N-terminal amino acids crucial for receptor activation. However, it may elicit other effects through MC1R or MC5R, which could be investigated by measuring other endpoints such as changes in gene expression of inflammatory cytokines or other signaling molecules.

Logical Relationship for Investigating Acetyl-ACTH (4-24) Effects

Logical_Relationship_Investigation Start Hypothesis: Acetyl-ACTH (4-24) has non-classical effects on adrenal cells Experiment1 Experiment 1: Compare steroidogenic potency of Acetyl-ACTH (4-24) vs. ACTH (1-24) Start->Experiment1 Result1 Result 1: Acetyl-ACTH (4-24) shows low/no steroidogenic activity Experiment1->Result1 Conclusion1 Conclusion 1: Acetyl-ACTH (4-24) is not a potent agonist of MC2R Result1->Conclusion1 Experiment2 Experiment 2: Investigate activation of other melanocortin receptors (e.g., MC1R) using specific antagonists Conclusion1->Experiment2 Result2 Result 2: Effects of Acetyl-ACTH (4-24) are blocked by MC1R antagonist Experiment2->Result2 Conclusion2 Conclusion 2: Acetyl-ACTH (4-24) acts through MC1R in adrenal cells Result2->Conclusion2 Experiment3 Experiment 3: Measure downstream effects of MC1R activation (e.g., anti-inflammatory signaling, gene expression changes) Conclusion2->Experiment3 Result3 Result 3: Modulation of specific gene expression profiles Experiment3->Result3 Final_Conclusion Final Conclusion: Define the specific role of Acetyl-ACTH (4-24) in adrenal gland function Result3->Final_Conclusion

References

Application Notes and Protocols for In Vivo Imaging with Labeled Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-ACTH (4-24), a fragment of the proopiomelanocortin (POMC) peptide, acts as an agonist at the melanocortin-1 receptor (MC1R).[1][2][3] The MC1R is a G protein-coupled receptor primarily expressed on the surface of melanocytes and is a key regulator of skin pigmentation and photoprotection.[4][5][6][7] Notably, MC1R is often overexpressed in melanoma cells, making it an attractive target for the development of diagnostic and therapeutic agents.[5][6][7] In vivo imaging with radiolabeled peptides that target MC1R, such as analogs of alpha-melanocyte-stimulating hormone (α-MSH), has shown promise in the visualization of melanoma. While specific data on the in vivo imaging of labeled Acetyl-ACTH (4-24) is limited, this document provides a comprehensive overview and generalized protocols based on the principles of imaging with other MC1R-targeting peptides.

Principle of the Method

The methodology is based on the specific binding of a labeled Acetyl-ACTH (4-24) probe to the MC1R on target cells. The peptide is first conjugated with a chelating agent and then radiolabeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. When introduced in vivo, the radiolabeled peptide circulates and accumulates at sites of high MC1R expression, such as melanoma tumors. The emitted radiation is then detected by a PET or SPECT scanner, allowing for the non-invasive visualization and quantification of receptor expression.

Signaling Pathway

Upon binding of an agonist like Acetyl-ACTH (4-24), the MC1R activates a downstream signaling cascade, primarily through the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. This signaling pathway ultimately leads to the upregulation of genes involved in melanin (B1238610) synthesis and DNA repair.[4][6][7]

MC1R_Signaling_Pathway MC1R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl-ACTH (4-24) Acetyl-ACTH (4-24) MC1R MC1R Acetyl-ACTH (4-24)->MC1R Binds G_Protein G Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Melanin Synthesis, DNA Repair) CREB->Gene_Expression Promotes

MC1R Signaling Pathway

Experimental Protocols

The following are generalized protocols for the radiolabeling of a peptide like Acetyl-ACTH (4-24) and its use in preclinical in vivo imaging. These protocols are based on established methods for other MC1R-targeting peptides and may require optimization for Acetyl-ACTH (4-24).

Protocol 1: Radiolabeling of Acetyl-ACTH (4-24) with a Positron Emitter (e.g., 68Ga) for PET Imaging

Materials:

  • Acetyl-ACTH (4-24) conjugated with a chelator (e.g., DOTA, NODAGA)

  • 68Ge/68Ga generator

  • Sodium acetate (B1210297) buffer (pH 4.0-5.0)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

  • Syringes and vials

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator according to the manufacturer's instructions.

  • In a sterile, metal-free vial, add the DOTA-conjugated Acetyl-ACTH (4-24) peptide (typically 10-50 µg) dissolved in sodium acetate buffer.

  • Add the eluted 68GaCl3 to the peptide solution.

  • Incubate the reaction mixture at 90-95°C for 5-10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. The final product should be free of unbound 68Ga.

  • The final product can be diluted with sterile saline for injection.

Protocol 2: In Vivo PET/CT Imaging in a Murine Melanoma Model

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma xenografts)

  • 68Ga-labeled Acetyl-ACTH (4-24)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Syringes for intravenous injection

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Position the mouse on the scanner bed.

  • Administer a bolus intravenous injection of the 68Ga-labeled Acetyl-ACTH (4-24) (typically 2-4 MBq) via the tail vein.

  • Acquire dynamic or static PET scans at desired time points (e.g., 30, 60, 120 minutes post-injection).

  • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET and CT images and fuse them for analysis.

  • For receptor blocking studies, co-inject a large excess of unlabeled Acetyl-ACTH (4-24) or another MC1R agonist to demonstrate the specificity of the radiotracer uptake.

Protocol 3: Ex Vivo Biodistribution Study

Materials:

  • Tumor-bearing mice

  • 68Ga-labeled Acetyl-ACTH (4-24)

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • Inject a cohort of tumor-bearing mice with a known amount of 68Ga-labeled Acetyl-ACTH (4-24) via the tail vein.

  • At predetermined time points (e.g., 1 hour post-injection), euthanize the mice.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Experimental Workflow

The general workflow for in vivo imaging with a labeled peptide is a multi-step process that begins with the synthesis and labeling of the peptide, followed by in vivo administration and imaging, and concluding with data analysis.

Experimental_Workflow General Experimental Workflow Peptide_Synthesis Peptide Synthesis & Conjugation with Chelator Radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga) Peptide_Synthesis->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC Injection Intravenous Injection of Labeled Peptide QC->Injection Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Animal_Model->Injection Imaging In Vivo Imaging (PET/CT or SPECT/CT) Injection->Imaging Biodistribution Ex Vivo Biodistribution (Optional) Injection->Biodistribution Data_Analysis Image and Data Analysis Imaging->Data_Analysis Biodistribution->Data_Analysis

General Experimental Workflow

Data Presentation

Quantitative data from biodistribution studies are typically summarized in a table to allow for easy comparison of tracer uptake in different tissues. The following table is a template demonstrating how such data would be presented. Note: The values provided are hypothetical and for illustrative purposes only, as specific biodistribution data for labeled Acetyl-ACTH (4-24) is not available.

Tissue% Injected Dose per Gram (%ID/g) at 1 hour post-injection
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs2.1 ± 0.5
Liver3.5 ± 0.8
Spleen1.2 ± 0.3
Kidneys25.0 ± 5.0
Muscle0.5 ± 0.1
Bone0.7 ± 0.2
Tumor5.0 ± 1.0
Tumor (Blocked)1.0 ± 0.2

Conclusion

In vivo imaging with labeled peptides targeting the MC1R is a promising strategy for the diagnosis and monitoring of melanoma. While Acetyl-ACTH (4-24) is a known agonist of this receptor, further research is needed to evaluate its potential as an imaging agent. The protocols and information provided herein offer a solid foundation for researchers to design and conduct such studies, adapting methodologies from closely related and well-characterized α-MSH analogs. Careful optimization of labeling conditions and imaging parameters will be crucial for achieving high-quality and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Acetyl-ACTH (4-24) and facing challenges with its dissolution in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl-ACTH (4-24) and why can its solubility be challenging?

Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the proopiomelanocortin (POMC) peptide.[1][2][3] Like many peptides, its solubility is highly dependent on its amino acid composition, sequence, and overall hydrophobicity. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to be poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[4][5] The length of the peptide chain can also contribute to lower solubility due to increased hydrophobic interactions.[4]

Q2: I tried dissolving Acetyl-ACTH (4-24) in sterile water and it won't go into solution. What is my first step?

Before attempting more complex methods, it's crucial to characterize the peptide's properties. The first step is to determine if the peptide is acidic, basic, or neutral. This is done by calculating the overall net charge of the peptide at a neutral pH (pH 7).[6][7]

  • Assign charge values: Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[6][7]

  • Calculate the net charge: Sum the values to determine the overall charge.

  • Choose the next solvent:

    • Net charge > 0 (Basic): Try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[6][7]

    • Net charge < 0 (Acidic): Try dissolving in a dilute basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate).[8]

    • Net charge = 0 (Neutral/Hydrophobic): The peptide is likely hydrophobic and will require an organic co-solvent.[7][9]

Q3: My peptide is predicted to be hydrophobic. What solvents should I use?

For hydrophobic peptides, a small amount of a water-miscible organic solvent is recommended to first create a concentrated stock solution.[9] This stock can then be slowly diluted with your aqueous buffer to the final desired concentration.[9]

Co-SolventRecommended ForConsiderationsMax Concentration in Cell Assays
DMSO (Dimethyl sulfoxide)General use for hydrophobic peptides.[4][9]Can oxidize peptides containing Methionine (Met) or Cysteine (Cys).[9]0.1% - 0.5% (cell line dependent)[9][10]
DMF (Dimethylformamide)Peptides containing Cys or Met.[7][9]Alternative to DMSO.[9]System dependent, generally low.
Acetonitrile (ACN) Hydrophobic peptides.[5]Highly volatile, which can make concentration difficult to manage.[5]System dependent.
Isopropanol / Methanol Neutral and hydrophobic peptides.[7][9]Can be used as alternatives to DMSO or DMF.System dependent.

Q4: What if my peptide precipitates out of solution when I add the aqueous buffer?

This indicates you have exceeded the peptide's solubility limit in that final buffer composition.[9] If this happens:

  • Stop adding buffer immediately.

  • The peptide may need to be lyophilized again to remove the solvent before attempting dissolution in a different solvent system.[5]

  • Alternatively, try adding a stronger solubilizing agent, such as Guanidine Hydrochloride (GuHCl) or urea, to the buffer, but be aware these are denaturants and may interfere with your experiment.[7][9]

Q5: Are there any physical methods to help improve solubility?

Yes. Sonication and gentle warming can assist in dissolving a peptide.[5][6][11]

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which helps break up aggregates and promote dissolution.[4][6] Perform in short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[6]

  • Warming: Gently warm the solution (not exceeding 40°C) as some peptides are more soluble at higher temperatures.[5][11] However, be cautious to avoid peptide degradation.[4]

Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to solubilizing your peptide.

Workflow for Troubleshooting Peptide Solubility

The following diagram outlines a step-by-step decision-making process for dissolving a challenging peptide like Acetyl-ACTH (4-24).

G cluster_start Start cluster_analysis Step 1: Analysis cluster_pathways Step 2: Select Initial Solvent cluster_solvents Step 3: Dissolution Protocol cluster_check Step 4: Verification cluster_final Step 5: Final Preparation start Start with Lyophilized Acetyl-ACTH (4-24) Peptide charge Calculate Net Charge of Peptide at pH 7 start->charge basic Net Charge > 0 (Basic Peptide) charge->basic Positive acidic Net Charge < 0 (Acidic Peptide) charge->acidic Negative neutral Net Charge = 0 (Hydrophobic/Neutral) charge->neutral Zero acid_sol Try Dilute Acetic Acid (e.g., 10%) basic->acid_sol base_sol Try Dilute NH4OH or Ammonium Bicarbonate acidic->base_sol org_sol Use small amount of Organic Solvent (DMSO, DMF) neutral->org_sol dissolved Is the peptide dissolved? acid_sol->dissolved base_sol->dissolved org_sol->dissolved dilute Slowly add aqueous buffer to desired concentration dissolved->dilute Yes sonicate Still not dissolved? Try Sonication / Gentle Warming dissolved->sonicate No success Success: Clear Solution Ready for Use dilute->success fail Failure: Re-evaluate solvent system. Consider denaturants (Urea, GuHCl). dilute->fail Precipitates sonicate->dissolved

A decision tree for systematic peptide solubility testing.
Protocol 1: Solubility Testing Using pH Adjustment

This protocol is for peptides determined to be acidic or basic.

  • Preparation: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.[6] Allow the peptide to warm to room temperature.[5][6]

  • Initial Solvent:

    • For Basic Peptides (Net Charge > 0): Add a small volume of 10% aqueous acetic acid to the vial. Vortex briefly.

    • For Acidic Peptides (Net Charge < 0): Add a small volume of 0.1M ammonium bicarbonate or a weak base like dilute ammonium hydroxide.[6] Vortex briefly.

  • Observation: Check if the solution is clear. If not, brief sonication may help.[6]

  • Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final concentration. This gradual dilution prevents localized high concentrations that can cause precipitation.

  • Final Check: If the final solution is clear, it is ready for use. Always centrifuge the final solution to pellet any undissolved micro-particulates before use in an experiment.[4]

Protocol 2: Solubilization of Hydrophobic Peptides with an Organic Co-Solvent

This protocol is for peptides determined to be neutral/hydrophobic.

  • Preparation: Centrifuge the vial and allow it to warm to room temperature.[5][6]

  • Select Organic Solvent: Choose an appropriate solvent based on the peptide sequence (e.g., use DMF for Cys-containing peptides, otherwise DMSO is common).[7][9]

  • Initial Dissolution: Add a minimal volume of the chosen pure organic solvent (e.g., 30-50 µL of 100% DMSO) to the lyophilized powder.[9] This creates a concentrated stock solution. Ensure the peptide dissolves completely at this stage; sonication can be used if necessary.[6][9]

  • Slow Dilution: Place the tube containing your aqueous buffer on a vortex mixer at a low setting. Slowly, add the concentrated peptide-organic stock solution dropwise into the stirring buffer.[9]

  • Monitor for Precipitation: Watch the solution closely. If it becomes cloudy or shows signs of precipitation, you have reached the solubility limit.[9]

  • Final Solution: The final concentration of the organic solvent should be kept to a minimum, especially for cell-based assays (ideally ≤0.1% and not exceeding 0.5% DMSO).[9][10]

The Role of pH in Peptide Solubility

The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which the peptide has no net charge. By adjusting the pH of the buffer to be either above or below the pI, the peptide will carry a net positive or negative charge, which improves its interaction with water and increases solubility.

G cluster_ph Effect of pH on Peptide Charge and Solubility low_ph pH < pI (Acidic Buffer) sol_low Net Positive Charge Increased Solubility low_ph->sol_low at_pi pH = pI (Isoelectric Point) sol_pi Net Neutral Charge Aggregation Prone MINIMUM SOLUBILITY at_pi->sol_pi high_ph pH > pI (Basic Buffer) sol_high Net Negative Charge Increased Solubility high_ph->sol_high

Relationship between buffer pH, pI, and peptide solubility.

References

Technical Support Center: Acetyl-ACTH (4-24) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Acetyl-ACTH (4-24) in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and activity of your peptide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Acetyl-ACTH (4-24) degradation in solution?

A1: Like many therapeutic peptides, Acetyl-ACTH (4-24) is susceptible to degradation in aqueous solutions through several chemical and physical pathways.[1][2] The primary causes include:

  • Chemical Degradation : This involves the alteration of the peptide's covalent structure. Key pathways include:

    • Hydrolysis : The cleavage of peptide bonds, which is highly dependent on the pH of the solution.[1]

    • Deamidation : The hydrolysis of the side chain amide group of an asparagine (Asn) residue.[3] ACTH has a single Asn residue, and its deamidation is a known degradation pathway, particularly in neutral and alkaline conditions.[1][3]

    • Oxidation : Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation.[4]

  • Enzymatic Degradation : If the solution is prepared in a biological matrix like plasma or serum, proteases can rapidly degrade the peptide.[5][6] The N-terminal acetylation of Acetyl-ACTH (4-24) is a modification designed to increase stability against certain enzymatic degradations.[7]

Q2: How does pH affect the stability of my peptide solution?

A2: pH is one of the most critical factors influencing peptide stability.[1][8] For ACTH and its fragments, stability is generally greater in acidic conditions.[9] At neutral to alkaline pH, the rate of deamidation of the asparagine residue significantly increases, leading to loss of activity.[1][3] Therefore, maintaining a slightly acidic pH is the most practical approach to minimize degradation.[1][2]

Q3: What is the recommended storage temperature for Acetyl-ACTH (4-24) solutions?

A3: Temperature plays a crucial role in the stability of ACTH.[6] Lowering the storage temperature significantly slows the rate of chemical degradation. For full-length ACTH in blood samples, stability is markedly improved at refrigerated temperatures (4°C) compared to room temperature.[6][10][11]

  • Short-Term Storage (1-2 days): Store solutions at 2-8°C.

  • Long-Term Storage (weeks to months): For optimal stability, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Lyophilization (freeze-drying) is also an excellent strategy for long-term preservation as it removes water, which is required for hydrolytic degradation pathways.[12]

Q4: My experiment involves a biological matrix (e.g., plasma). How can I prevent enzymatic degradation?

A4: Biological fluids contain various proteases that can quickly degrade peptides. To counteract this, it is essential to use protease inhibitors.

  • EDTA: This chelating agent inhibits metalloproteases.[6] Studies have shown that ACTH is stable for up to 6 hours at room temperature and at least 8 hours at 4°C in uncentrifuged EDTA tubes.[13][14]

  • Aprotinin: This is a broad-spectrum serine protease inhibitor.[6]

  • Protease Inhibitor Cocktails: For complex biological samples, using a commercially available protease inhibitor cocktail that targets a wide range of proteases is highly recommended.

Q5: What other strategies can I use to improve the stability of my stock solution?

A5: Beyond pH and temperature control, several formulation strategies can enhance peptide stability:[1][2]

  • Use of Excipients: Additives such as sugars (e.g., trehalose), polyols (e.g., mannitol), certain amino acids, or gelatin can help stabilize the native conformation of the peptide.[8][12]

  • Aliquotting: To avoid degradation from repeated freeze-thaw cycles, which can accelerate oxidation, it is critical to aliquot your stock solution into single-use volumes upon preparation.[4]

  • Reconstitution: Always use high-purity, sterile water or buffer for reconstitution. Prepare solutions fresh whenever possible, especially for critical experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. Peptide Degradation: The peptide may have degraded due to improper storage conditions (pH, temperature) or handling.1. Review your storage and handling procedures against the recommendations in the FAQ section.2. Prepare a fresh stock solution from lyophilized powder.3. Perform a stability test on your solution using an analytical method like HPLC (see protocol below).
Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation of the main stock solution.Always aliquot stock solutions into single-use volumes immediately after preparation to minimize freeze-thaw cycles.[4]
Precipitate or cloudiness observed in the solution. Aggregation or Poor Solubility: The peptide may be aggregating or precipitating out of solution, reducing its effective concentration.1. Ensure the buffer system is appropriate for the peptide's isoelectric point.2. Consider using stabilizing excipients or surfactants to prevent aggregation.[8][12]3. Briefly sonicate the solution to aid in solubilization.
Rapid loss of activity when used in cell culture media or plasma. Enzymatic Degradation: Proteases present in the biological matrix are degrading the peptide.1. Add appropriate protease inhibitors (e.g., aprotinin, EDTA, or a commercial cocktail) to your experimental sample.[6][15]2. Reduce the incubation time if experimentally feasible.

Quantitative Stability Data

The following table summarizes stability data for endogenous ACTH in whole blood, which serves as a valuable reference for understanding the impact of time and temperature on peptide stability.

Storage Condition Duration Result Reference
EDTA tube, Room TemperatureUp to 6 hoursStable (mean change <10%)[13][14]
EDTA tube, Room Temperature> 8 hoursSignificant degradation (mean change >10%)[13]
EDTA tube, Refrigerated (4°C)Up to 8 hoursStable (mean change <10%)[6][11][13]
EDTA + Aprotinin, Room Temp.Up to 2 hoursStable[6][11]
EDTA + Aprotinin, Refrigerated (4°C)Up to 4 hoursStable[6][11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Acetyl-ACTH (4-24) Stock Solution

Objective: To prepare a concentrated stock solution of Acetyl-ACTH (4-24) with enhanced stability for long-term storage.

Materials:

  • Lyophilized Acetyl-ACTH (4-24) powder

  • Sterile, nuclease-free water

  • Acidic buffer (e.g., 10 mM Acetate Buffer, pH 4.5)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Reconstitute the peptide in a small volume of sterile water to create an initial high-concentration solution. Mix gently by pipetting. Do not vortex.

  • For the final stock solution (e.g., 1 mM), dilute the initial solution with the acidic buffer (10 mM Acetate Buffer, pH 4.5).

  • Aliquot the stock solution into single-use, low-protein-binding tubes. The volume per aliquot should be appropriate for a single experiment.

  • For short-term storage (up to one week), store the aliquots at 4°C.

  • For long-term storage, flash-freeze the aliquots and store them at -80°C.

Protocol 2: General Method for Assessing Peptide Stability by RP-HPLC

Objective: To quantify the degradation of Acetyl-ACTH (4-24) over time under specific storage conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

  • Sample Preparation: Prepare the Acetyl-ACTH (4-24) solution in the buffer and at the concentration you intend to test (e.g., 0.1 mg/mL in PBS, pH 7.4). Prepare parallel samples under stabilizing conditions (e.g., pH 4.5 buffer) to serve as controls.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into an HPLC system equipped with a C18 column. This will provide the baseline (100%) peptide concentration.

  • Incubation: Store the remaining samples under the desired test conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by RP-HPLC.

  • Data Analysis:

    • Integrate the peak area of the intact Acetyl-ACTH (4-24) peptide in the chromatograms for each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate. Degradation products may appear as new, smaller peaks in the chromatogram.

Visualizations

Key Degradation Pathways for Peptides cluster_factors cluster_pathways Peptide Intact Peptide in Solution Hydrolysis Hydrolysis Deamidation Deamidation Oxidation Oxidation Proteolysis Proteolysis Factors Instability Factors pH Suboptimal pH (Neutral/Alkaline) Temp High Temperature Enzymes Proteolytic Enzymes Degradation Degraded Peptide (Loss of Activity) pH->Hydrolysis Accelerates pH->Deamidation Accelerates Temp->Hydrolysis Accelerates Temp->Deamidation Accelerates Temp->Oxidation Accelerates Enzymes->Proteolysis Catalyzes Hydrolysis->Degradation Deamidation->Degradation Oxidation->Degradation Proteolysis->Degradation

Caption: Factors influencing the primary chemical and enzymatic degradation pathways of peptides in solution.

Workflow for a Peptide Stability Study P1 1. Prepare Peptide Solutions (Test vs. Control Conditions) P2 2. Initial Analysis (T=0) via RP-HPLC P1->P2 P3 3. Incubate Samples (Specified Temp & Time) P1->P3 Store samples P5 5. Quantify Peak Area of Intact Peptide P2->P5 Baseline data P4 4. Analyze at Time Points (T=x, T=y, T=z) P3->P4 P4->P5 P6 6. Calculate % Remaining vs. T=0 P5->P6 P7 7. Plot Degradation Curve (% Peptide vs. Time) P6->P7

Caption: A typical experimental workflow for evaluating the stability of a peptide using RP-HPLC.

Simplified ACTH Signaling Pathway via MC2R ACTH ACTH (or Acetyl-ACTH) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein & Steroidogenic Enzymes PKA->StAR Phosphorylates/ Upregulates Steroidogenesis Cholesterol -> Cortisol (Steroidogenesis) StAR->Steroidogenesis Mediates

Caption: Overview of the ACTH signaling cascade in adrenal cells, leading to cortisol production.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Acetyl-ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Acetyl-ACTH (4-24). The content is structured in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Low bioactivity of synthetic Acetyl-ACTH (4-24) can stem from a variety of factors, from peptide quality and preparation to the experimental setup. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.

Q1: My synthetic Acetyl-ACTH (4-24) shows significantly lower or no activity in my bioassay. Where should I start troubleshooting?

A1: A systematic approach is crucial. Begin by evaluating the most common sources of error. The following diagram illustrates a recommended troubleshooting workflow.

TroubleshootingWorkflow cluster_quality Peptide Quality Checks cluster_prep Peptide Preparation Checks cluster_assay Bioassay Setup Checks start Low Bioactivity Observed peptide_quality Step 1: Verify Peptide Quality & Integrity start->peptide_quality peptide_prep Step 2: Review Peptide Handling & Preparation peptide_quality->peptide_prep If peptide quality is confirmed purity Purity (HPLC) peptide_quality->purity mass Identity (Mass Spec) peptide_quality->mass degradation Degradation (Oxidation, Aggregation) peptide_quality->degradation assay_setup Step 3: Scrutinize Bioassay Setup & Protocol peptide_prep->assay_setup If preparation is correct solubility Solubility & Stock Solution peptide_prep->solubility storage Storage Conditions (-20°C or -80°C) peptide_prep->storage aliquoting Freeze-Thaw Cycles peptide_prep->aliquoting data_analysis Step 4: Re-evaluate Data Analysis & Interpretation assay_setup->data_analysis If assay setup is validated cell_health Cell Line Health & Passage Number assay_setup->cell_health receptor_expression Receptor Expression (MC-R) assay_setup->receptor_expression reagents Reagent Quality & Controls assay_setup->reagents protocol_adherence Protocol Adherence assay_setup->protocol_adherence solution Problem Identified & Resolved data_analysis->solution

Figure 1: Troubleshooting Workflow for Low Peptide Bioactivity
Q2: How can I verify the quality of my synthetic Acetyl-ACTH (4-24)?

A2: The quality of the synthetic peptide is a primary suspect for low bioactivity. You should have received a Certificate of Analysis (CoA) from the manufacturer. If not, request it. Here’s what to look for and how to independently verify it:

  • Purity (HPLC): The CoA should provide an HPLC chromatogram showing the purity of the peptide. For bioassays, a purity of >95% is recommended. Impurities can include truncated or incomplete sequences which may interfere with the assay.[1] You can verify this by running your own Reverse-Phase HPLC (RP-HPLC).[2][3]

  • Identity (Mass Spectrometry): The CoA should confirm the correct molecular weight of Acetyl-ACTH (4-24) (approx. 2638.19 g/mol ).[4][5] This confirms the correct peptide was synthesized. You can verify this with MALDI-TOF or ESI-MS.[1][6]

  • Oxidation: Peptides containing residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation, which can significantly reduce bioactivity.[6][7] Acetyl-ACTH (4-24) contains a Methionine residue. Oxidation can be detected by mass spectrometry as an increase in mass of 16 Da per oxidized Met residue.[8][9]

  • Aggregation: Peptides can form aggregates, which are often insoluble and biologically inactive. This can sometimes be observed as difficulty in dissolving the peptide or as a broadening of the peak in HPLC analysis.

Q3: I'm having trouble dissolving the peptide. Could this be the cause of low bioactivity, and how should I properly prepare my stock solution?

A3: Yes, improper solubilization is a major cause of apparent low bioactivity. If the peptide is not fully dissolved, the actual concentration in your assay will be much lower than calculated.

Solubility Testing and Stock Solution Protocol:

  • Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[10][11]

  • Solvent Selection:

    • Start with sterile, distilled water.[6][10]

    • If the peptide is basic (net positive charge), and does not dissolve in water, try a dilute acidic solution like 0.1% acetic acid.[11][12]

    • If the peptide is acidic (net negative charge), a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be used.[11][12]

    • For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by slow, dropwise addition to your aqueous buffer while vortexing.[4][13] Note: DMSO can oxidize peptides containing Met or Cys.[13]

  • Stock Solution Preparation:

    • Once a suitable solvent is found, prepare a concentrated stock solution (e.g., 1-5 mg/mL).[5]

    • Use sonication to aid dissolution if necessary.[8][12]

    • Filter the stock solution through a 0.22 µm filter to sterilize and remove any particulates.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][10]

    • Store lyophilized peptide and stock solutions at -20°C or -80°C.[4][12]

Q4: My peptide quality and preparation seem correct. What in my bioassay could be causing the low activity?

A4: If you are confident in your peptide, the issue likely lies within your bioassay. Acetyl-ACTH (4-24) is an agonist for melanocortin receptors (MCs), primarily stimulating the Gs-alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).

Common Bioassay Pitfalls:

  • Cell Line Issues:

    • Cell Health: Ensure your cells are healthy and within a low passage number.

    • Receptor Expression: Confirm that your cell line expresses the target melanocortin receptor (e.g., MC1R, MC3R, MC4R).[14][15] Receptor expression levels can decrease with high passage numbers.

  • Assay Protocol:

    • Reagent Quality: Use high-quality reagents and positive controls (e.g., α-MSH or a full-length ACTH standard) to ensure the assay is working correctly.

    • Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for your specific assay.[9]

    • Contaminants: Be aware of potential contaminants in your peptide stock, such as Trifluoroacetic acid (TFA) from the synthesis process, which can be cytotoxic at high concentrations.[7] Endotoxins can also interfere with cell-based assays.[7]

Frequently Asked Questions (FAQs)

Q: What is the expected bioactivity of Acetyl-ACTH (4-24)?

A: Acetyl-ACTH (4-24) is a known agonist at the MC1 receptor.[3][16] While specific EC50 values for Acetyl-ACTH (4-24) are not widely published, the table below provides a summary of the bioactivity of related ACTH fragments and the endogenous ligand α-MSH at various human melanocortin receptors. This can serve as a benchmark for your experiments.

LigandReceptorBioactivity ParameterReported Value (nM)
α-MSH hMC1RKi0.12 - 0.23
hMC3RKi31 - 31.5
hMC4RKi660 - 900
hMC5RKi5700 - 7160
ACTH (1-24) hMC2REC50~6.3
hMC1R, 3R, 4R, 5REC50Nanomolar range
ACTH (1-15) hMC2REC501450
desacetyl-α-MSH mMC1REC500.13
mMC3REC500.96
mMC4REC500.53
mMC5REC500.84

Data compiled from multiple sources.[3][7][9][16][17][18][19][20] Values can vary depending on the specific assay conditions.

Q: What is the primary signaling pathway activated by Acetyl-ACTH (4-24)?

A: Acetyl-ACTH (4-24), like other melanocortins, primarily signals through Gs protein-coupled receptors. Upon binding to a melanocortin receptor (e.g., MC1R), it activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses.

SignalingPathway ligand Acetyl-ACTH (4-24) receptor Melanocortin Receptor (e.g., MC1R) ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates targets

Figure 2: Simplified ACTH/Melanocortin Signaling Pathway

Q: Can you provide a detailed protocol for a cAMP bioassay?

A: The following is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a common method for measuring Gs-coupled receptor activation. This should be adapted based on the specific cell line and manufacturer's kit instructions.

Experimental Protocol: cAMP HTRF Bioassay

AssayWorkflow start Start cell_prep 1. Cell Preparation (e.g., CHO cells expressing MC-R) start->cell_prep plating 2. Cell Plating (384-well plate) cell_prep->plating stimulation 3. Cell Stimulation (Add Acetyl-ACTH (4-24) & controls) plating->stimulation lysis_detection 4. Lysis & Detection (Add HTRF reagents: d2-cAMP & anti-cAMP-cryptate) stimulation->lysis_detection incubation 5. Incubation (60 min at RT) lysis_detection->incubation read 6. Read Plate (HTRF-compatible reader) incubation->read analysis 7. Data Analysis (Calculate EC50) read->analysis end End analysis->end

Figure 3: Experimental Workflow for a cAMP HTRF Bioassay

Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R) in appropriate media. Harvest cells when they reach 80-90% confluency.

  • Cell Plating: Resuspend cells in stimulation buffer and plate into a 384-well white plate at an optimized density (e.g., 2,500-5,000 cells/well).[9]

  • Compound Preparation: Prepare serial dilutions of Acetyl-ACTH (4-24) and positive controls (e.g., α-MSH) in stimulation buffer.

  • Cell Stimulation: Add the diluted compounds to the cell plate. Include a "vehicle only" control. Incubate for 30 minutes at room temperature.[12]

  • Lysis and Detection: Sequentially add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells as per the manufacturer's protocol.[4][12]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[4][12]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.[12]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log of the peptide concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.

Q: Are there any other potential issues I should be aware of?

A: Yes, a few other factors can influence your results:

  • Peptide Counter-ion: Synthetic peptides are often supplied as trifluoroacetate (B77799) (TFA) salts. High concentrations of TFA can be toxic to cells and may affect assay results.[7] If this is a concern, consider ion-exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.

  • Endotoxin Contamination: Peptides can be contaminated with endotoxins from bacteria during synthesis and purification. Endotoxins can cause non-specific cellular responses, particularly in immune cells.[7] If you are working with sensitive cell types, it is advisable to use endotoxin-free peptides.

  • Net Peptide Content: The lyophilized powder you receive is not 100% peptide; it also contains water and counter-ions. The "net peptide content" (NPC) is usually provided on the CoA. You should use the NPC to calculate the exact concentration of your stock solution to ensure accurate dosing in your assays.

By systematically working through these troubleshooting steps, you can identify the source of the low bioactivity of your synthetic Acetyl-ACTH (4-24) and obtain reliable and reproducible experimental results.

References

Technical Support Center: Acetyl-ACTH (4-24) for Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing Acetyl-ACTH (4-24) in rat studies. As a novel research peptide, specific dosage and protocol information is limited. This guide offers insights based on related compounds and general best practices to aid in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl-ACTH (4-24) and what is its mechanism of action?

Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the proopiomelanocortin (POMC) protein.[1][2][3] It is known to be an agonist for the melanocortin 1 receptor (MC1R).[1][2] The activation of MC1R is associated with a variety of cellular responses, including anti-inflammatory effects and potential neuroprotective actions.

Q2: What is the optimal dosage of Acetyl-ACTH (4-24) for rat studies?

Currently, there is a lack of published studies that have established an optimal dosage for Acetyl-ACTH (4-24) in rats for specific applications like neuroprotection or cognitive enhancement. Researchers will need to perform dose-response studies to determine the optimal dosage for their specific experimental model and endpoints.

Q3: How should I prepare and administer Acetyl-ACTH (4-24)?

  • Reconstitution: Acetyl-ACTH (4-24) is typically supplied as a lyophilized powder.[] The manufacturer's instructions should be followed for reconstitution, which usually involves dissolving the peptide in a sterile, biocompatible solvent such as sterile saline or a buffered solution.

  • Administration Route: Common administration routes for peptides in rat studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intracerebroventricular (ICV). The choice of route will depend on the research question, the target tissue, and the desired pharmacokinetic profile.

Q4: What are the potential side effects of Acetyl-ACTH (4-24) in rats?

As there is limited data on Acetyl-ACTH (4-24), potential side effects are not well-documented. Based on the activity of related ACTH fragments, potential effects could include behavioral changes (e.g., grooming), or mild inflammatory responses at the injection site. Careful observation of the animals post-administration is crucial.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at the tested dosage. - Dosage is too low.- Inappropriate route of administration for the target.- Peptide degradation.- Perform a dose-escalation study to find an effective dose range.- Consider a different administration route that ensures better bioavailability to the target organ (e.g., ICV for central nervous system targets).- Ensure proper storage and handling of the peptide to prevent degradation. Prepare fresh solutions for each experiment.
High variability in experimental results. - Inconsistent dosing or administration technique.- Biological variability among animals.- Ensure accurate and consistent preparation and administration of the peptide solution.- Increase the number of animals per group to improve statistical power.
Adverse reactions observed in rats (e.g., distress, inflammation). - Dosage is too high (toxicity).- Contamination of the peptide solution.- Immune reaction to the peptide.- Reduce the dosage and perform a toxicity study.- Ensure sterile techniques are used for solution preparation and administration.- Monitor for signs of an allergic reaction and consult with a veterinarian.

Data from Related ACTH Fragments in Rat Studies

Since direct data for Acetyl-ACTH (4-24) is unavailable, the following table summarizes dosages of related ACTH fragments to provide a potential starting point for experimental design. Note: These are not direct recommendations for Acetyl-ACTH (4-24) and dosages should be optimized for the specific peptide and experimental context.

CompoundApplicationDosageRoute of AdministrationAnimal ModelReference
ACTH (1-39)Catecholamine Biosynthesis13 IU/kgSubcutaneous (SC)Adrenalectomized rats[5]
ACTHSirtuin Expression3 nmol/100 g body weightIntraperitoneal (IP)Adult male rats[6]
ACTH (1-24)Proliferation & Steroidogenesis10 nM (in vitro)In vitroPrimary rat adrenocortical cells[7]
ACTH (4-10)Motor System Development & Learning10.0 µg/kgNot SpecifiedNeonatal rats[8]
ACTH (4-10)Pro8-Gly9-Pro10Anti-inflammatory cytokine expressionNot SpecifiedIntranasalRats with spinal cord injury[9]

Experimental Protocols

As no specific experimental protocols for Acetyl-ACTH (4-24) in rats are available, a general protocol for a pilot dose-response study is provided below.

Objective: To determine a preliminary effective and well-tolerated dose range of Acetyl-ACTH (4-24) for a specific biological effect in rats.

Materials:

  • Acetyl-ACTH (4-24) peptide

  • Sterile saline (0.9% NaCl)

  • Male/Female Sprague-Dawley or Wistar rats (age and weight appropriate for the model)

  • Standard laboratory equipment for animal handling and administration

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Peptide Preparation: On the day of the experiment, reconstitute the lyophilized Acetyl-ACTH (4-24) in sterile saline to create a stock solution. Prepare serial dilutions to achieve the desired doses.

  • Grouping: Randomly assign rats to several groups (e.g., n=6-8 per group):

    • Vehicle control (saline only)

    • Low dose Acetyl-ACTH (4-24)

    • Mid dose Acetyl-ACTH (4-24)

    • High dose Acetyl-ACTH (4-24)

  • Administration: Administer the assigned treatment to each rat via the chosen route (e.g., IP injection).

  • Monitoring: Observe the animals for a predetermined period for any adverse effects and for the desired biological or behavioral outcomes.

  • Endpoint Measurement: At the end of the observation period, collect relevant samples (e.g., blood, tissue) or perform behavioral tests to measure the endpoints of interest.

  • Data Analysis: Analyze the data to determine if there is a dose-dependent effect of Acetyl-ACTH (4-24) and to identify a potential optimal dose.

Signaling Pathway and Experimental Workflow

G Acetyl-ACTH (4-24) Signaling Pathway via MC1R cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetyl_ACTH Acetyl-ACTH (4-24) MC1R MC1R (Melanocortin 1 Receptor) Acetyl_ACTH->MC1R Binds to G_Protein Gαs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory mediators) CREB->Gene_Expression Regulates

Caption: Signaling pathway of Acetyl-ACTH (4-24) through the MC1R.

G General Experimental Workflow for Rat Studies Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Preparation Peptide Reconstitution & Dilution Grouping->Preparation Administration Treatment Administration (e.g., IP, IV, SC) Preparation->Administration Observation Post-administration Monitoring Administration->Observation Measurement Endpoint Measurement (Behavioral, Biochemical) Observation->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: A general workflow for in vivo rat studies.

References

Technical Support Center: Acetyl-ACTH (4-24) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-ACTH (4-24) antibodies. The following information will help you address common issues related to antibody specificity and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in ensuring the specificity of an Acetyl-ACTH (4-24) antibody?

A1: The primary challenges stem from the nature of the antigen itself. Acetyl-ACTH (4-24) is a small, post-translationally modified peptide. Key issues include:

  • Cross-reactivity with the non-acetylated form: The antibody may recognize the ACTH (4-24) peptide sequence regardless of the acetylation status.

  • Cross-reactivity with endogenous ACTH: The antibody might bind to the full-length adrenocorticotropic hormone (ACTH).

  • Cross-reactivity with other POMC-derived peptides: Peptides like α-melanocyte-stimulating hormone (α-MSH) share sequence homology with ACTH and could be recognized by the antibody.[1]

  • Off-target binding: The antibody may bind to other unrelated proteins in the sample, leading to non-specific signals.

Q2: My Western blot shows multiple bands when using the Acetyl-ACTH (4-24) antibody. What could be the cause?

A2: Multiple bands on a Western blot can be due to several factors:

  • Non-specific binding: The antibody may be binding to other proteins in your lysate. Ensure you are using an appropriate blocking buffer and antibody concentration.

  • Protein degradation: The target protein may be degrading, leading to smaller fragments being detected. The use of protease inhibitors during sample preparation is crucial.

  • Post-translational modifications: The target protein may exist in multiple modified forms (e.g., phosphorylation, glycosylation), leading to shifts in molecular weight.

  • Cross-reactivity: As mentioned in Q1, the antibody could be detecting related peptides or the full-length ACTH.

Q3: How can I confirm that my antibody is specific to the acetylated form of ACTH (4-24)?

A3: To confirm specificity for the acetylated epitope, you should perform a peptide competition or blocking assay. This involves pre-incubating the antibody with an excess of the acetylated peptide before using it in your experiment (e.g., Western blot or IHC). If the signal is significantly reduced or eliminated, it indicates that the antibody is specific to the acetylated peptide. You should also perform the same experiment with the non-acetylated version of the peptide; in this case, the signal should not be affected if the antibody is truly specific to the acetylation.

Q4: Can I use an antibody generated against Acetyl-ACTH (4-24) for immunohistochemistry (IHC)?

A4: Yes, but it requires careful validation. The fixation process in IHC can alter protein conformation and mask epitopes. You will need to optimize antigen retrieval methods and validate the antibody's performance using positive and negative tissue controls. A peptide blocking experiment is also highly recommended for IHC to confirm specificity.

Troubleshooting Guides

Issue 1: High Background in Western Blot or ELISA
Possible Cause Troubleshooting Step
Antibody concentration too highPerform a titration experiment to determine the optimal antibody concentration.
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk, 5% BSA).
Inadequate washingIncrease the number and duration of wash steps.
Non-specific binding of secondary antibodyRun a control with only the secondary antibody to check for non-specific binding.
Issue 2: No Signal or Weak Signal
Possible Cause Troubleshooting Step
Low abundance of the target proteinIncrease the amount of protein loaded on the gel or used in the ELISA.
Inactive antibodyEnsure proper storage of the antibody as per the manufacturer's instructions.
Incorrect antibody dilutionUse a more concentrated antibody solution.
Incompatible secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species and isotype.
Over-blockingReduce the concentration or incubation time of the blocking agent.

Data Presentation

Quantitative data on antibody specificity is crucial for interpreting results. While specific data for a custom Acetyl-ACTH (4-24) antibody would need to be generated experimentally, the following table illustrates the type of data you should aim to obtain through techniques like competitive ELISA. The data presented here is based on a published study of an anti-α-MSH antibody and serves as an example.[2]

Table 1: Example of Cross-Reactivity Data for an Anti-α-MSH Antibody

PeptideCross-Reactivity (%)
α-MSH100
desacetyl-α-MSH100
ACTH (1-39)< 0.1
ACTH (1-24)4

Data adapted from a study on an antiserum to synthetic human α-MSH.[2]

Experimental Protocols

Peptide Blocking Assay for Western Blotting

This protocol is designed to confirm the specificity of the Acetyl-ACTH (4-24) antibody.

  • Prepare two identical protein samples for Western blotting.

  • Prepare two antibody solutions:

    • Solution A (Control): Dilute the primary antibody to its optimal working concentration in blocking buffer.

    • Solution B (Blocked): Pre-incubate the diluted primary antibody with a 10-100 fold molar excess of the Acetyl-ACTH (4-24) peptide for 1-2 hours at room temperature with gentle agitation.

  • Run the Western blot:

    • Load the protein samples on an SDS-PAGE gel and transfer to a membrane.

    • Block the membrane as per your standard protocol.

    • Incubate one membrane strip with Solution A and the other with Solution B overnight at 4°C.

  • Wash and develop: Wash the membranes and incubate with the appropriate secondary antibody. Develop the blot using a chemiluminescent substrate.

  • Analyze the results: A significant reduction or absence of the band in the lane incubated with Solution B compared to Solution A indicates that the antibody is specific for the target peptide.

Competitive ELISA

This protocol quantifies the specificity of the Acetyl-ACTH (4-24) antibody.

  • Coat the ELISA plate: Coat the wells of a microtiter plate with the Acetyl-ACTH (4-24) peptide.

  • Block the plate: Block the wells to prevent non-specific binding.

  • Prepare competitor solutions: Prepare serial dilutions of the Acetyl-ACTH (4-24) peptide (for the standard curve) and potential cross-reacting peptides (e.g., non-acetylated ACTH (4-24), full-length ACTH, α-MSH).

  • Competition step: Add a fixed concentration of the primary antibody and varying concentrations of the competitor peptides to the wells. Incubate to allow competition for binding to the coated antigen.

  • Wash and add secondary antibody: Wash the plate and add an enzyme-conjugated secondary antibody.

  • Develop and measure: Add the substrate and measure the absorbance.

  • Analyze the data: The signal will be inversely proportional to the concentration of the peptide in the solution. By comparing the inhibition curves of different peptides, you can determine the percentage of cross-reactivity.

Visualizations

Acetyl_ACTH_Signaling_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Anterior Pituitary Anterior Pituitary CRH->Anterior Pituitary POMC POMC Anterior Pituitary->POMC ACTH ACTH POMC->ACTH Acetyl-ACTH (4-24) Acetyl-ACTH (4-24) ACTH->Acetyl-ACTH (4-24) Adrenal Cortex Adrenal Cortex ACTH->Adrenal Cortex Cortisol Cortisol Adrenal Cortex->Cortisol Target Tissues Target Tissues Cortisol->Target Tissues Physiological Response Physiological Response Target Tissues->Physiological Response

POMC processing and ACTH signaling pathway.

Antibody_Validation_Workflow cluster_0 Initial Validation cluster_1 Specificity Confirmation Western Blot Western Blot Peptide Blocking Peptide Blocking Western Blot->Peptide Blocking Non-Specific Signal Non-Specific Signal Western Blot->Non-Specific Signal ELISA ELISA Competitive ELISA Competitive ELISA ELISA->Competitive ELISA ELISA->Non-Specific Signal IHC/ICC IHC/ICC IHC/ICC->Peptide Blocking IHC/ICC->Non-Specific Signal Specific Signal Specific Signal Peptide Blocking->Specific Signal Competitive ELISA->Specific Signal Antibody Antibody Antibody->Western Blot Antibody->ELISA Antibody->IHC/ICC

Workflow for Acetyl-ACTH (4-24) antibody validation.

Troubleshooting_Tree High Background High Background Check Antibody Concentration Check Antibody Concentration High Background->Check Antibody Concentration Optimize Blocking Optimize Blocking High Background->Optimize Blocking Increase Washes Increase Washes High Background->Increase Washes Titrate Antibody Titrate Antibody Check Antibody Concentration->Titrate Antibody Change Blocking Agent Change Blocking Agent Optimize Blocking->Change Blocking Agent Increase Wash Duration Increase Wash Duration Increase Washes->Increase Wash Duration

Troubleshooting decision tree for high background.

References

reducing non-specific binding in Acetyl-ACTH (4-24) assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in Acetyl-ACTH (4-24) immunoassays.

Troubleshooting Guide & FAQs

High non-specific binding can obscure true signals, leading to low sensitivity, high background, and inaccurate quantification. The following section addresses common issues in a question-and-answer format.

Q1: What are the primary causes of high non-specific binding in my peptide assay?

High non-specific binding (NSB) occurs when assay components, such as antibodies or the analyte itself, adhere to unintended surfaces or molecules.[1][2] This can be caused by several factors:

  • Inadequate Blocking: The blocking buffer may not have effectively saturated all unoccupied sites on the microplate wells, leaving them "sticky" for antibodies.[3][4]

  • Hydrophobic or Ionic Interactions: Assay components can bind non-specifically to the polystyrene plate or other proteins through hydrophobic or charge-based interactions.[5][6]

  • Antibody Concentration: Using primary or secondary antibody concentrations that are too high can lead to an increase in low-affinity, non-specific interactions.[7]

  • Insufficient Washing: Inadequate wash steps may fail to remove unbound or weakly bound antibodies and reagents, contributing to high background noise.[7][8]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself (e.g., anti-bovine antibodies reacting with BSA).[6][9]

  • Sample Matrix Effects: Components within the biological sample, such as heterophilic antibodies (e.g., HAMA) or rheumatoid factors, can bind to the assay antibodies, causing false signals.[1]

Q2: My blank wells (no analyte) have a very high signal. How can I troubleshoot this?

High signal in blank wells is a clear indicator of non-specific binding of the detection and/or secondary antibodies. To address this, consider the following systematic approach:

  • Confirm Secondary Antibody Specificity: Run a control without the primary antibody. If the signal persists, the secondary antibody is binding non-specifically.[10] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.

  • Improve Blocking: Your current blocking buffer may be suboptimal. Test alternative blocking agents. Casein and Bovine Serum Albumin (BSA) are common choices, but one may be more effective than the other for your specific antibody system.[11]

  • Enhance Wash Steps: Increase the number of wash cycles and/or the duration of each wash. Adding a non-ionic detergent like Tween-20 to your wash buffer is crucial for disrupting weak, non-specific interactions.[7]

Q3: How do I choose and optimize a blocking buffer?

The ideal blocking buffer saturates all non-specific binding sites on the plate without interfering with the specific antibody-antigen interaction.[4][7] There is no single best blocker for all assays; optimization is key.

  • Common Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): A common choice, typically used at 1-5%.

    • Non-fat Dry Milk: Cost-effective and very effective at blocking, but should not be used in assays with avidin-biotin systems (contains biotin) or when using anti-phospho antibodies (contains phosphoproteins).[12]

    • Casein: Can provide lower backgrounds than BSA or milk in some systems and is recommended for biotin-avidin assays.[11][13]

  • Detergents: Non-ionic detergents like Tween-20 can be included in the blocking buffer (and subsequent antibody diluents and wash buffers) at a low concentration (typically 0.05% - 0.2%) to reduce hydrophobic interactions.[6][7]

Q4: What is the role of detergents like Tween-20, and how can they impact my assay?

Non-ionic detergents like Tween-20 are critical for reducing NSB. They work by disrupting weak hydrophobic interactions that cause proteins to stick to the polystyrene plate.[6][14]

  • In Wash Buffers: Detergents are essential for washing away unbound and weakly bound reagents.[14]

  • In Antibody Diluents: Including a low concentration of detergent in your antibody diluent can help prevent the antibodies from aggregating and binding non-specifically.

  • Concentration is Key: While helpful, excessive detergent concentrations (e.g., >0.1%) can also inhibit specific antibody-antigen binding, leading to a weaker signal.[7] The optimal concentration should be determined experimentally. The effectiveness of detergents can also depend on the type of polystyrene plate used (high-binding vs. low-binding).[15][16]

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 1 - 5%Compatible with most systems; pure protein source.More expensive than milk; some commercial preparations contain bovine IgG which can cross-react with secondary antibodies.[17]
Non-Fat Dry Milk 3 - 5%Inexpensive and highly effective at reducing background.[12]Incompatible with avidin/biotin detection systems; contains phosphoproteins, making it unsuitable for phospho-specific antibody assays.[12]
Casein 1%Can provide lower background than BSA or milk; recommended for biotin-avidin systems.[11][13]May mask certain epitopes.
Fish Gelatin 0.1 - 0.5%Less likely to cross-react with mammalian antibodies compared to BSA or milk.[13]Can be less effective than other blockers in some assays.
Commercial/Proprietary Buffers VariesOptimized formulations, often protein-free, can reduce cross-reactivity issues.Higher cost.

Visualizations

Experimental & Logical Workflows

The following diagrams illustrate key concepts and workflows for troubleshooting non-specific binding.

G cluster_specific Specific Binding (High Signal-to-Noise) cluster_nonspecific Non-Specific Binding (High Background) Plate_S Microplate Well CaptureAb_S Capture Antibody Plate_S->CaptureAb_S Coating Peptide_S Acetyl-ACTH (4-24) CaptureAb_S->Peptide_S Specific Binding DetectAb_S Detection Antibody Peptide_S->DetectAb_S Specific Binding Plate_NSB Microplate Well Blocker_NSB Incomplete Blocking Plate_NSB->Blocker_NSB Unoccupied Sites DetectAb_NSB Detection Antibody Plate_NSB->DetectAb_NSB NSB to Plate Blocker_NSB->DetectAb_NSB NSB to Blocker

Caption: Mechanism of Specific vs. Non-Specific Antibody Binding.

G start High Non-Specific Binding (NSB) Detected q1 Is background high in 'No Primary Ab' control? start->q1 ans1_yes Yes q1->ans1_yes High Signal ans1_no No q1->ans1_no Low Signal fix_secondary Secondary Ab is the issue. 1. Decrease 2° Ab concentration. 2. Use pre-adsorbed 2° Ab. 3. Check for cross-reactivity with blocker. ans1_yes->fix_secondary q2 Is background high in 'No Analyte' (Blank) control? ans1_no->q2 ans2_yes Yes q2->ans2_yes High Signal ans2_no No q2->ans2_no Low Signal fix_primary Primary Ab is binding non-specifically. 1. Decrease 1° Ab concentration. 2. Optimize blocking buffer. 3. Increase wash stringency (more washes, add Tween-20). ans2_yes->fix_primary fix_matrix Issue may be sample matrix effects. 1. Test sample diluent. 2. Investigate heterophilic antibody blockers. ans2_no->fix_matrix

Caption: Troubleshooting Decision Tree for High Non-Specific Binding.

Experimental Protocols

Protocol 1: Optimizing the Blocking Buffer

This protocol outlines a method for testing different blocking agents to identify the most effective one for your Acetyl-ACTH (4-24) assay.

Objective: To determine which blocking buffer provides the lowest background signal without compromising the specific signal.

Materials:

  • High-binding 96-well microplates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibody specific for Acetyl-ACTH (4-24)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffers to test (prepare 100 mL of each):

    • Buffer A: 3% BSA in PBST (PBS + 0.05% Tween-20)

    • Buffer B: 5% Non-fat Dry Milk in PBST

    • Buffer C: 1% Casein in PBST

    • Buffer D: Your current/standard blocking buffer

  • Detection antibody (conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

Procedure:

  • Coat Plate: Coat the wells of a 96-well plate with your capture antibody at its optimal concentration. Incubate according to your standard protocol (e.g., overnight at 4°C).

  • Wash: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Block:

    • Divide the plate into sections for each blocking buffer.

    • Add 200 µL of the assigned blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate 3 times with Wash Buffer.

  • Set Up Controls: For each blocking condition, prepare the following wells in triplicate:

    • Blank Wells: Add only the assay diluent (the buffer used to dilute the detection antibody).

    • NSB Wells: Add the detection antibody (at its standard concentration) but no analyte.

    • Max Signal Wells: Add a high concentration of Acetyl-ACTH (4-24) standard, followed by the detection antibody.

  • Incubate: Incubate the plate according to your standard assay protocol.

  • Wash: Wash the plate 5 times with Wash Buffer.

  • Develop and Read: Add the substrate, incubate until color develops, add the stop solution, and read the absorbance on a plate reader.

  • Analyze: For each blocking buffer, compare the signal from the "NSB Wells" and the signal-to-noise ratio (Max Signal / NSB Signal). The optimal buffer will yield the lowest NSB signal and the highest signal-to-noise ratio.

Protocol 2: Optimizing Wash Steps and Detergent Concentration

This protocol helps determine the ideal number of washes and detergent concentration to reduce background.

Objective: To minimize NSB by optimizing the wash procedure.

Materials:

  • All materials from Protocol 1.

  • Wash Buffers to test:

    • Buffer A: PBS + 0.05% Tween-20

    • Buffer B: PBS + 0.1% Tween-20

    • Buffer C: TBS + 0.05% Tween-20

    • Buffer D: TBS + 0.1% Tween-20

Procedure:

  • Prepare Plate: Coat and block a 96-well plate using your now-optimized blocking buffer from Protocol 1.

  • Add Reagents: Add your detection antibody (no analyte) to all wells to simulate a worst-case scenario for NSB. Incubate.

  • Wash:

    • Divide the plate into sections.

    • For each Wash Buffer (A-D), further divide the sections to test different numbers of wash cycles (e.g., 3 washes, 5 washes, 7 washes).

    • Perform the washes, ensuring complete aspiration of buffer between each step.

  • Develop and Read: Add substrate, stop the reaction, and read the plate.

  • Analyze: Compare the absorbance values across the different conditions. The goal is to find the combination of wash buffer and wash count that gives the lowest signal (lowest background) without requiring an excessive number of steps. Be aware that overly stringent washing (too high detergent or too many washes) could potentially reduce your specific signal, which should be confirmed in a full assay.

References

Technical Support Center: Acetyl-ACTH (4-24) Peptide Handling and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and long-term storage of Acetyl-ACTH (4-24) peptide to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized Acetyl-ACTH (4-24) peptide?

For maximum stability, lyophilized Acetyl-ACTH (4-24) peptide should be stored at -20°C or lower, with -80°C being preferable for extended periods.[1][2][3][4] Storing the peptide in a desiccated, dark environment will further protect its integrity.[1][2][5]

Q2: How should I store the peptide once it is reconstituted in a solution?

Peptides in solution are significantly less stable than in their lyophilized form.[3][6][7] If storage in solution is necessary, it is recommended to:

  • Use a sterile, slightly acidic buffer (pH 5-6).[4][5][7]

  • Aliquot the solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2][6][7]

  • Store the aliquots at -20°C or colder; for longer-term storage, -80°C is recommended.[1][3][4]

  • Note that frozen solutions are typically only stable for a few weeks.[3]

Q3: Can I store the reconstituted peptide at 4°C?

Storing reconstituted Acetyl-ACTH (4-24) at 4°C is only recommended for very short-term use, generally no longer than 2-7 days.[8][9] Peptides in solution are susceptible to bacterial degradation and chemical degradation, which occurs more rapidly at refrigerated temperatures compared to frozen conditions.[6]

Q4: How many times can I freeze and thaw the peptide solution?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][6][7][8] The best practice is to aliquot the reconstituted peptide into volumes suitable for single experiments.[2]

Q5: What precautions should I take before opening a new vial of lyophilized peptide?

Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[3][5][7] This prevents condensation from forming inside the vial, as many peptides are hygroscopic and moisture can significantly decrease long-term stability.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Peptide Activity or Inconsistent Results Peptide degradation due to improper storage.Ensure the lyophilized peptide is stored at -20°C or -80°C.[1][10] For reconstituted peptide, confirm that it was stored in single-use aliquots at -20°C or colder and that freeze-thaw cycles were avoided.[2][6]
Peptide degradation due to moisture.Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent water absorption.[3][5]
Oxidation of sensitive amino acid residues.While Acetyl-ACTH (4-24) contains Methionine which is prone to oxidation, proper storage in a tightly sealed vial at low temperatures should minimize this.[6] For highly sensitive peptides, purging the vial with an inert gas like nitrogen or argon can provide extra protection.[4]
Difficulty Dissolving the Peptide (Poor Solubility) Incorrect solvent choice.The solubility of a peptide is sequence-dependent. For a basic peptide, a small amount of an acidic solvent like 1-10% acetic acid may aid dissolution before diluting with your working buffer.[7] Always use sterile water or buffers for reconstitution.[7]
Visible Precipitate in the Reconstituted Solution After Thawing Peptide aggregation.Centrifuge the vial briefly before use to pellet any aggregates. Use the supernatant for your experiment. To prevent aggregation, ensure the peptide is fully dissolved upon reconstitution and stored at an appropriate pH (5-7 is often recommended).[7]

Data Presentation

Summary of Recommended Storage Conditions
Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsStore in a dark, dry environment.[1][2][6] Allow vial to reach room temperature before opening.[3]
Reconstituted in Solution -20°C to -80°CWeeks to MonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[2][7] Use sterile, slightly acidic (pH 5-6) buffer.[4][5]
Reconstituted in Solution 4°C2-7 Days (Short-term)Not recommended for long-term storage due to risk of degradation.[4][8]
Room Temperature Not RecommendedHours to DaysOnly for short periods during handling; stability is greatly reduced.[8][10]

Experimental Protocols

Protocol for Reconstitution and Aliquoting of Acetyl-ACTH (4-24)

This protocol outlines the best practices for reconstituting lyophilized Acetyl-ACTH (4-24) to ensure its stability and accurate concentration for long-term storage and experimental use.

Materials:

  • Vial of lyophilized Acetyl-ACTH (4-24)

  • Desiccator

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile pipette and tips

  • Appropriate sterile solvent (e.g., sterile distilled water or a sterile buffer at pH 5-6)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Transfer the sealed vial of lyophilized peptide from the freezer to a desiccator at room temperature. Allow the vial to equilibrate for at least 30 minutes.[3][7] This step is critical to prevent moisture condensation upon opening.

  • Initial Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the vial.[11]

  • Solvent Addition: Carefully open the vial and add the predetermined volume of your chosen sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Recap the vial and gently vortex or swirl to ensure the peptide is completely dissolved.[11] Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Immediately dispense the peptide stock solution into single-use, sterile, low-protein binding microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment to avoid thawing the remaining stock.[2][6]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and the date of reconstitution.

  • Storage: Promptly place the labeled aliquots into a -20°C or -80°C freezer for long-term storage.[1][3]

Mandatory Visualization

ACTH Signaling Pathway

Adrenocorticotropic hormone (ACTH) exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in steroidogenesis.[12]

ACTH_Signaling_Pathway ACTH Acetyl-ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R G_Protein G Protein MC2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB Transcription Factors (e.g., CREB) PKA->CREB phosphorylates & activates Genes Steroidogenic Gene Expression CREB->Genes regulates Response Cellular Response (e.g., Steroidogenesis) Genes->Response

Diagram of the ACTH signaling cascade via the MC2R.
Experimental Workflow: Peptide Reconstitution and Storage

The following workflow illustrates the critical steps from receiving a lyophilized peptide to its proper long-term storage for experimental use. Following this process minimizes degradation and ensures the reliability of experimental results.

Peptide_Workflow Start Receive Lyophilized Peptide Store_Lyo Store Lyophilized at -20°C / -80°C Start->Store_Lyo Immediate Action Equilibrate Equilibrate Vial to Room Temp in Desiccator Store_Lyo->Equilibrate Before Use Reconstitute Reconstitute in Sterile Buffer Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Immediately Store_Sol Store Aliquots at -20°C / -80°C Aliquot->Store_Sol End Ready for Experiment Store_Sol->End

Workflow for proper handling of peptides.

References

Technical Support Center: Acetyl-ACTH (4-24) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Acetyl-ACTH (4-24) receptor binding assay.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl-ACTH (4-24) and which receptor does it bind to?

A1: Acetyl-ACTH (4-24) is a peptide fragment derived from proopiomelanocortin (POMC).[1][2] It is known to act as an agonist at the melanocortin-1 receptor (MC1R).[1][2] Adrenocorticotropic hormone (ACTH) and its fragments can also interact with other melanocortin receptor subtypes (MC2R, MC3R, MC4R, MC5R) with varying affinities.[3][4][5]

Q2: What is the principle of a competitive receptor binding assay?

A2: A competitive binding assay measures the ability of an unlabeled compound (the "competitor," e.g., Acetyl-ACTH (4-24)) to compete with a labeled compound (e.g., a radiolabeled MSH analog) for binding to a specific receptor. The amount of labeled ligand displaced is proportional to the concentration and affinity of the unlabeled competitor. From the resulting competition curve, the IC50 (the concentration of the competitor that displaces 50% of the labeled ligand) can be determined.[6]

Q3: How do I determine the inhibition constant (Ki) from the IC50 value?

A3: The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6] This equation corrects for the concentration of the labeled ligand used in the assay.

Q4: Should I use whole cells or membrane preparations for my assay?

A4: Both can be used. Membrane preparations are often preferred as they provide a higher concentration of receptors and can lead to lower non-specific binding. However, using whole cells expressing the target receptor is also a valid approach, though it may require more rigorous optimization of washing steps to minimize background signal.[6]

Q5: What type of radioligand is suitable for this assay?

A5: A common choice is a radiolabeled, high-affinity, and selective melanocortin receptor agonist, such as [¹²⁵I]NDP-α-MSH.[3][7] The ideal radioligand should have high specific activity and low non-specific binding.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB > 50% of total binding) 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the radioligand with assay components. 4. Inefficient washing.1. Use a radioligand concentration at or below its Kd.[8] 2. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. 3. Optimize the buffer's ionic strength and consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20).[6] 4. Increase the number of wash steps or the volume of ice-cold wash buffer.[6]
Low Signal-to-Noise Ratio (Total Binding / NSB < 3) 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer pH or composition.1. Prepare fresh membranes from cells with higher receptor expression. Check receptor expression levels. 2. Use fresh, high-purity radioligand and store membrane preparations at -80°C.[6][8] 3. Perform time-course and temperature optimization experiments to ensure binding reaches equilibrium. 4. Optimize the buffer's pH and ionic strength for the specific receptor subtype.
Poor Reproducibility / High Variability 1. Inconsistent pipetting or dispensing of reagents. 2. Incomplete washing or aspiration of buffer. 3. Variability in membrane preparation aliquots. 4. Assay not performed at equilibrium.1. Use calibrated pipettes and ensure consistent technique. 2. Carefully optimize and standardize all washing and aspiration steps. 3. Ensure thorough mixing of the membrane stock before aliquoting. 4. Ensure the incubation time is sufficient for the lowest ligand concentrations to reach equilibrium.[9]
No or Low Specific Binding 1. Inactive receptor or ligand. 2. Absence of the target receptor in the cell/membrane preparation. 3. Incorrect assay setup (e.g., wrong unlabeled ligand for NSB).1. Verify the biological activity of the receptor and ligands in a functional assay (e.g., cAMP accumulation). 2. Confirm receptor expression via Western blot or other methods. 3. For NSB determination, use a high concentration of a known, high-affinity unlabeled ligand for the target receptor.[8]

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells
  • Cell Culture: Grow cells expressing the melanocortin receptor of interest to confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[6]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice.[6]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[6]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[6]

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable volume of binding buffer.

  • Quantification & Storage: Determine the protein concentration using a standard method like the BCA assay. Store membrane aliquots at -80°C until use.[6]

Protocol 2: Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Binding Buffer + Membrane Preparation.

    • Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled ligand (e.g., 1 µM NDP-α-MSH) + Membrane Preparation.

    • Competition: Radioligand + Serial dilutions of Acetyl-ACTH (4-24) + Membrane Preparation.

  • Reagent Addition: Add all components to the wells, initiating the reaction by adding the membrane preparation. The final assay volume is typically 100-200 µL.

  • Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 2 hours at 37°C).[10]

  • Termination & Washing: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.[6]

    • Plot the percentage of specific binding against the log concentration of Acetyl-ACTH (4-24).

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.[6]

Quantitative Data

Table 1: Binding Affinities of ACTH Peptides at Melanocortin Receptors

PeptideReceptorCell LineRadioligandKi / IC50 (nM)
ACTH(1-24)hMC1RHEK-293[¹²⁵I]NDP-MSH0.9 ± 0.2
ACTH(1-24)hMC3RHEK-293[¹²⁵I]NDP-MSH18.2 ± 3.5
ACTH(1-24)hMC4RHEK-293[¹²⁵I]NDP-MSH4.8 ± 0.8
ACTH(1-24)hMC5RHEK-293[¹²⁵I]NDP-MSH1.1 ± 0.2
ACTH(1-39)mMC2RHeLa¹²⁵I-ACTHKD = 0.84 nM

Data adapted from published literature.[11] Binding affinities can vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Ligands, Membranes) plate Plate Setup (Total, NSB, Competition) reagents->plate Dispense incubation Incubate to Equilibrium (e.g., 2h @ 37°C) plate->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters (Remove Unbound Ligand) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting calculation Calculate Specific Binding (Total - NSB) counting->calculation plotting Generate Competition Curve (% Specific Binding vs. [Log Competitor]) calculation->plotting determination Determine IC50 & Ki plotting->determination

Competition Binding Assay Workflow

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand ACTH Peptide (e.g., Acetyl-ACTH) receptor Melanocortin Receptor (GPCR) ligand->receptor Binding g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates response Cellular Response (e.g., Steroidogenesis) creb->response Leads to

ACTH Receptor Gs Signaling Pathway

References

Technical Support Center: Overcoming Poor Signal in Acetyl-ACTH (4-24) Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal in Acetyl-ACTH (4-24) Western blots.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any signal for Acetyl-ACTH (4-24). What are the most common causes?

A weak or absent signal in a Western blot for a small peptide like Acetyl-ACTH (4-24) can stem from several factors. Key areas to investigate include:

  • Inefficient Protein Transfer: Small peptides can easily pass through standard membranes. Optimizing the transfer conditions is critical.

  • Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations need to be carefully titrated to find the optimal dilution for signal detection.[1][2][3][4]

  • Low Protein Abundance: The target protein may be present in very low amounts in your sample. Consider loading more protein or using techniques to enrich your sample for the protein of interest.

  • Inactive Reagents: Ensure that your antibodies, substrates, and other reagents have not expired and have been stored correctly.[5]

Q2: How can I improve the transfer efficiency for a small peptide like Acetyl-ACTH (4-24)?

To improve the transfer of small proteins:

  • Membrane Selection: Use a nitrocellulose or PVDF membrane with a smaller pore size (e.g., 0.2 µm) to better retain small peptides.

  • Transfer Time and Voltage: Reduce the transfer time and/or voltage to prevent the peptide from passing through the membrane ("over-transfer").[6]

  • Transfer Buffer Composition: The presence of methanol (B129727) in the transfer buffer can aid in stripping the protein from the gel and binding it to the membrane. However, for very small peptides, reducing the methanol concentration or omitting it might be beneficial. It is recommended to optimize this condition.

Q3: What type of blocking buffer is best for detecting Acetyl-ACTH (4-24)?

The choice of blocking buffer can significantly impact signal intensity and background noise.[7][8][9][10]

  • Standard Blockers: Commonly used blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBS-T or PBS-T.

  • Protein-Free Blockers: If you are using an antibody that may cross-react with proteins in milk or BSA, consider a protein-free blocking buffer.[7]

  • Commercial Blockers: Several commercially available blocking buffers are formulated to enhance signal and reduce background.[7][8]

It's important to test different blocking agents to determine which provides the best signal-to-noise ratio for your specific antibody and sample combination.[2][4]

Q4: My signal is still weak. Are there any reagents that can enhance the signal?

Yes, several commercial signal enhancers are available that can boost the signal intensity in Western blots, often by 3- to 10-fold or more.[11][12][13] These enhancers typically work by improving the binding of the primary antibody to the target antigen.[14][15]

Product Type Key Features Compatibility
Antibody Enhancer Solutions Dilute primary and/or secondary antibodies directly in this solution. Can significantly increase signal intensity, allowing for the use of more dilute antibodies.[11][15]Chemiluminescent, colorimetric, and fluorescent detection systems.[11][12] Compatible with PVDF and nitrocellulose membranes.[12][15]
Membrane Treatment Systems Involves a pre-treatment of the membrane after transfer but before blocking. A separate solution is provided for diluting the primary antibody.[13]Chemiluminescent, chromogenic, and fluorescent detection methods.[12][13] Works with PVDF and nitrocellulose membranes.[12][13]

Q5: I'm seeing high background on my blot. How can I reduce it?

High background can obscure a weak signal. To reduce background:

  • Optimize Blocking: Increase the blocking time, try a different blocking agent, or increase the concentration of the blocking agent.[16]

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[17] Try further diluting your antibodies.

  • Increase Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2][18] Adding a detergent like Tween-20 to your wash buffer is also crucial.

Experimental Protocols

Detailed Protocol for Acetyl-ACTH (4-24) Western Blot

This protocol is a starting point and may require optimization for your specific experimental conditions.

1. Sample Preparation

  • For cultured cells, wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • For tissues, dissect the tissue on ice, snap-freeze in liquid nitrogen, and homogenize in ice-cold lysis buffer with protease inhibitors.[19][20]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[19]

  • Mix 20-50 µg of protein with an equal volume of 2X Laemmli sample buffer.[21]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

2. SDS-PAGE

  • Use a high-percentage Tris-Tricine or Tris-Glycine gel (e.g., 15-20% acrylamide) suitable for resolving small peptides.

  • Load the denatured protein samples into the wells.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[22]

3. Protein Transfer

  • Pre-soak a 0.2 µm nitrocellulose or PVDF membrane in transfer buffer. If using PVDF, briefly pre-wet the membrane in methanol.[22]

  • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.

  • Perform a semi-dry or wet transfer. For a small peptide, a shorter transfer time (e.g., 30-45 minutes) at a lower voltage is recommended to prevent over-transfer.

4. Immunodetection

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature with gentle agitation.[22]

  • Primary Antibody Incubation: Dilute the anti-Acetyl-ACTH (4-24) primary antibody in the blocking buffer. Typical starting dilutions range from 1:500 to 1:2000.[17] Incubate the membrane overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000 to 1:20,000).[17] Incubate for 1 hour at room temperature with gentle agitation.[22]

  • Final Washes: Wash the membrane four times for 10 minutes each with TBS-T.

5. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[22]

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure time and increase as needed.[23]

Visual Guides

Western_Blot_Troubleshooting_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Protein Transfer cluster_immuno Immunodetection cluster_detection Signal Detection & Enhancement Start Start: Poor or No Signal CheckProtein 1. Verify Protein Loading - Check concentration - Load 20-50µg Start->CheckProtein CheckGel 2. Optimize Gel Electrophoresis - Use high-percentage gel - Ensure proper migration CheckProtein->CheckGel CheckTransfer 3. Assess Transfer Efficiency - Use 0.2µm membrane - Optimize transfer time/voltage - Stain membrane with Ponceau S CheckGel->CheckTransfer TransferOK Transfer Successful? CheckTransfer->TransferOK TransferOK->CheckTransfer No, Re-optimize CheckBlocking 4. Optimize Blocking - Test different blocking agents - Increase blocking time TransferOK->CheckBlocking Yes CheckAntibody 5. Titrate Antibodies - Optimize Primary Ab dilution - Optimize Secondary Ab dilution CheckBlocking->CheckAntibody AntibodyOK Signal Improved? CheckAntibody->AntibodyOK AntibodyOK->CheckAntibody No, Re-titrate CheckDetection 6. Enhance Detection - Use fresh ECL substrate - Increase exposure time AntibodyOK->CheckDetection Slightly FinalSignal Signal Adequate AntibodyOK->FinalSignal Yes UseEnhancer 7. Consider Signal Enhancer - Use commercial enhancer solution CheckDetection->UseEnhancer UseEnhancer->FinalSignal

Caption: Troubleshooting workflow for poor signal in Acetyl-ACTH (4-24) Western blots.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB CREB->pCREB Gene Steroidogenic Gene Expression pCREB->Gene Induces

Caption: Simplified ACTH signaling pathway via the MC2R.

References

stability of Acetyl-ACTH (4-24) at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Acetyl-ACTH (4-24). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Acetyl-ACTH (4-24) in solution?

A1: The stability of Acetyl-ACTH (4-24), like most peptides, is primarily influenced by pH, temperature, and the presence of oxidative or enzymatic agents.[1][2] Key degradation pathways include hydrolysis of the peptide backbone, particularly at acidic pH, and deamidation of asparagine residues, which is accelerated at neutral to alkaline pH.[1][3] Temperature significantly accelerates these degradation processes.[4][5]

Q2: What is the expected shelf-life of lyophilized Acetyl-ACTH (4-24)?

A2: Lyophilized peptides are generally very stable. When stored at -20°C or lower in a dry environment, Acetyl-ACTH (4-24) powder is expected to be stable for an extended period, often exceeding one year. For optimal longevity, it is recommended to store lyophilized peptides in a desiccator at low temperatures.[6]

Q3: How should I store reconstituted Acetyl-ACTH (4-24) solutions?

A3: Once reconstituted, the peptide is much more susceptible to degradation.[6] For short-term storage (a few days), solutions should be kept at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[6] The choice of solvent and buffer system will also impact stability.

Q4: At what pH is Acetyl-ACTH (4-24) most stable?

Q5: Are there any specific amino acid sequences in Acetyl-ACTH (4-24) that are particularly prone to degradation?

A5: The ACTH (4-24) sequence contains an asparagine (Asn) residue, which is known to be susceptible to deamidation, especially at neutral and alkaline pH.[1][3] This process involves the formation of a cyclic imide intermediate, which then hydrolyzes to form a mixture of aspartic acid and isoaspartic acid-containing peptides.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage (temperature, pH).- Ensure proper storage of lyophilized powder and reconstituted solutions (-20°C or -80°C). - Use a validated, stability-indicating analytical method (e.g., RP-HPLC) to check for peptide integrity. - Prepare fresh solutions for critical experiments.
Inconsistent experimental results - Repeated freeze-thaw cycles. - Introduction of proteases from contaminated reagents or labware.- Aliquot peptide solutions into single-use vials to avoid freeze-thaw cycles. - Use sterile, high-purity water and buffers. - Consider adding a protease inhibitor if enzymatic degradation is suspected.
Appearance of new peaks in HPLC chromatogram Chemical degradation (e.g., deamidation, oxidation).- Analyze the degradation products using mass spectrometry to identify the modification. - Adjust the pH of the solution to a more optimal range (e.g., slightly acidic). - Protect the solution from light and consider de-gassing buffers to minimize oxidation.
Precipitation of the peptide - Poor solubility at the chosen pH or concentration. - Aggregation of the peptide over time.- Determine the isoelectric point (pI) of the peptide and adjust the pH to be at least one unit away from the pI. - Consider using a different solvent or adding a solubilizing agent. - Store at lower concentrations if aggregation is an issue.

Stability Data

The following tables provide illustrative stability data for a peptide with similar characteristics to Acetyl-ACTH (4-24) under various conditions. Note: This is generalized data and may not be representative of Acetyl-ACTH (4-24). Empirical testing is required for specific stability profiles.

Table 1: Effect of Temperature on Peptide Stability at pH 5.0

TemperatureIncubation Time (days)% Remaining Peptide
4°C30>95%
25°C30~85%
40°C30~60%

Table 2: Effect of pH on Peptide Stability at 25°C

pHIncubation Time (days)% Remaining Peptide
3.015~90%
5.015>95%
7.415~80%
9.015~70%

Experimental Protocols

Protocol 1: Determination of Peptide Stability by RP-HPLC

This protocol outlines a general method for assessing the stability of Acetyl-ACTH (4-24) under different pH and temperature conditions.

Materials:

  • Acetyl-ACTH (4-24)

  • Purified water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Phosphate (B84403) buffer solutions at various pH values (e.g., 3.0, 5.0, 7.4, 9.0)

  • Temperature-controlled incubators

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of Acetyl-ACTH (4-24) in purified water.

  • Dilute the stock solution into different phosphate buffers to achieve the desired final peptide concentration and pH.

  • Divide the solutions for each pH into aliquots and store them in temperature-controlled incubators at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each condition.

  • Analyze the samples by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Monitor the peptide elution at a suitable wavelength (e.g., 214 nm).

  • Calculate the percentage of remaining intact peptide by comparing the peak area of the main peptide peak at each time point to the peak area at time zero.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Acetyl-ACTH (4-24) Stock Solution dilute Dilute into Buffers (pH 3.0, 5.0, 7.4, 9.0) stock->dilute aliquot Aliquot Samples dilute->aliquot temp4 4°C aliquot->temp4 temp25 25°C aliquot->temp25 temp40 40°C aliquot->temp40 timepoint Withdraw Samples at Time Points (0, 7, 14, 30 days) temp4->timepoint temp25->timepoint temp40->timepoint hplc RP-HPLC Analysis timepoint->hplc data Data Analysis (% Remaining Peptide) hplc->data degradation_pathway cluster_deamidation Deamidation (Neutral/Alkaline pH) cluster_hydrolysis Hydrolysis (Acidic pH) peptide Intact Acetyl-ACTH (4-24) ...-Asn-... imide Cyclic Imide Intermediate peptide->imide Deamidation fragments Peptide Fragments peptide->fragments Peptide Bond Cleavage asp Aspartic Acid Product ...-Asp-... imide->asp Hydrolysis isoasp Isoaspartic Acid Product ...-isoAsp-... imide->isoasp Hydrolysis

References

Validation & Comparative

A Comparative Analysis of Acetyl-ACTH (4-24) and Full-Length ACTH (1-39) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the biological activity, receptor binding, and signaling pathways of the synthetic peptide fragment Acetyl-ACTH (4-24) and the endogenous full-length adrenocorticotropic hormone (ACTH) (1-39).

This guide provides a comprehensive comparison of Acetyl-ACTH (4-24) and full-length ACTH (1-39), offering insights into their distinct biochemical and physiological properties. The data presented is intended to assist researchers in selecting the appropriate molecule for their specific experimental needs and to inform early-stage drug development.

Executive Summary

Full-length Adrenocorticotropic Hormone (ACTH) (1-39) is a pivotal hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating cortisol and androgen production through its action on the melanocortin-2 receptor (MC2R)[1]. Its biological activity is largely attributed to the N-terminal (1-24) region[2]. Acetyl-ACTH (4-24) is a synthetic fragment of ACTH that includes a key binding motif but lacks the N-terminal serine residue and is acetylated. This modification and truncation significantly alter its receptor interaction profile, directing its activity primarily towards the melanocortin-1 receptor (MC1R)[3][4]. This guide will delve into the quantitative differences in their receptor binding and functional activity, provide detailed experimental protocols for their characterization, and illustrate the key signaling pathways involved.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the binding affinity (Ki), inhibitory concentration (IC50), and potency (EC50) of full-length ACTH (1-39) and its fragments at various melanocortin receptors. Data for Acetyl-ACTH (4-24) is limited, reflecting its more specialized use and research focus.

Table 1: Receptor Binding Affinity (Kd and IC50)

LigandReceptorKd (nM)IC50 (nM)Species
ACTH (1-39)MC2R0.84-Mouse
ACTH (1-24)MC2R0.94-Mouse
ACTH (1-39)MC1R-0.96Mouse
ACTH (1-39)MC3R-21Mouse
ACTH (4-10)MC3R-2400Mouse

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a ligand that inhibits the binding of a radioligand by 50%.

Table 2: Receptor Potency (EC50)

LigandReceptorEC50 (pM)Species
ACTH (1-39)MC2R57Mouse
ACTH (1-24)MC2R7.5Mouse
ACTH (1-17)MC2R49Mouse

EC50 (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.

Key Differentiators

Full-Length ACTH (1-39):

  • Primary Target: High-affinity agonist for the MC2R, the classical ACTH receptor[5].

  • Biological Role: The principal regulator of steroidogenesis in the adrenal cortex[1].

  • Signaling: Activates Gs protein-coupled signaling, leading to increased intracellular cyclic AMP (cAMP) levels.

  • Fragments: The N-terminal (1-24) fragment retains full biological activity at the MC2R[2].

Acetyl-ACTH (4-24):

  • Primary Target: Identified as an agonist at the MC1R[3][4].

  • Biological Role: Likely involved in pathways regulated by MC1R, such as pigmentation and inflammation. The N-terminal acetylation can influence stability and receptor interaction.

  • Signaling: Presumed to activate Gs protein-coupled signaling via MC1R, leading to cAMP production.

  • Structure-Activity: The (4-10) region of ACTH contains the core "message" sequence (His-Phe-Arg-Trp) crucial for melanocortin receptor activation. The acetylation of the N-terminus can alter the binding kinetics and specificity.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the melanocortin receptor of interest (e.g., MC1R or MC2R).

  • Radioligand (e.g., [125I]-NDP-α-MSH for MC1R, [125I]-ACTH(1-39) for MC2R).

  • Unlabeled ligands: Acetyl-ACTH (4-24) and ACTH (1-39).

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.

  • Reaction Mixture: In each well, combine in the following order:

    • Binding Buffer.

    • A range of concentrations of the unlabeled competitor ligand (Acetyl-ACTH (4-24) or ACTH (1-39)).

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • Cell membrane preparation (protein concentration optimized for the assay).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash each well multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a ligand to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.

Materials:

  • Cells stably expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells).

  • Test ligands: Acetyl-ACTH (4-24) and ACTH (1-39).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluency.

  • Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours.

  • Ligand Stimulation:

    • Aspirate the starvation medium.

    • Add Stimulation Buffer containing a range of concentrations of the test ligand (Acetyl-ACTH (4-24) or ACTH (1-39)).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for ACTH and a typical experimental workflow for comparing the two peptides.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Accessory Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates Enzymes

Caption: ACTH (1-39) signaling pathway via the MC2R.

Experimental_Workflow start Start peptide_prep Prepare Solutions: - Acetyl-ACTH (4-24) - ACTH (1-39) start->peptide_prep binding_assay Radioligand Binding Assay (Determine Ki) peptide_prep->binding_assay functional_assay cAMP Functional Assay (Determine EC50) peptide_prep->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Relative Potency and Affinity data_analysis->conclusion

Caption: Experimental workflow for comparing peptide activity.

Conclusion

Full-length ACTH (1-39) remains the ligand of choice for studying the physiological effects mediated by the MC2R, particularly in the context of the HPA axis and steroidogenesis. Its N-terminal fragment, ACTH (1-24), offers comparable, if not slightly higher, potency at the MC2R. In contrast, Acetyl-ACTH (4-24) serves as a more specific tool for investigating MC1R-mediated pathways. The choice between these molecules should be guided by the specific research question and the target receptor of interest. The experimental protocols provided herein offer a robust framework for the quantitative characterization of these and other related peptides.

References

Comparative Analysis of Acetyl-ACTH (4-24) Cross-Reactivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Acetyl-ACTH (4-24), a synthetic peptide fragment of adrenocorticotropic hormone (ACTH), across different species. This document is intended to assist researchers and drug development professionals in evaluating the potential of this peptide for various research and therapeutic applications.

Executive Summary

Acetyl-ACTH (4-24) is a fragment of the proopiomelanocortin (POMC) peptide.[1][2][3][4][5] The amino acid sequence of ACTH, particularly the N-terminal region, is highly conserved across mammalian species. The designation "(human, bovine, rat)" for commercially available Acetyl-ACTH (4-24) indicates that the primary amino acid sequence of this fragment is identical across these species, suggesting a strong basis for cross-reactivity. This peptide is recognized as an agonist for the melanocortin-1 receptor (MC1R).[1][4][5] The high degree of conservation of the MC1R gene and protein structure among mammals further supports the likelihood of Acetyl-ACTH (4-24) exhibiting similar biological activity across different species.

Quantitative Data Comparison

Due to the limited availability of direct comparative studies, this table summarizes the known information and highlights the data that requires further investigation.

ParameterHumanMouseRatBovineOther Species
Acetyl-ACTH (4-24) Sequence Ac-MEHFRWGKPVGKKRRPVKVYPAc-MEHFRWGKPVGKKRRPVKVYPAc-MEHFRWGKPVGKKRRPVKVYPAc-MEHFRWGKPVGKKRRPVKVYPHighly conserved in mammals
Primary Target Receptor MC1RMC1RMC1RMC1RMC1R is highly conserved
Binding Affinity (Ki) Data not availableData not availableData not availableData not availableData not available
Functional Potency (EC50) Data not availableData not availableData not availableData not availableData not available

Note: The identical amino acid sequence across human, bovine, and rat strongly suggests that Acetyl-ACTH (4-24) will exhibit cross-reactivity. The lack of specific quantitative comparative data underscores a gap in the current research literature.

Signaling Pathway

Acetyl-ACTH (4-24), as an agonist of the melanocortin receptors, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon binding to MC1R, it initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) to phosphorylate downstream targets, resulting in a cellular response.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl-ACTH (4-24) Acetyl-ACTH (4-24) MC1R MC1R Acetyl-ACTH (4-24)->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Cellular Response Gene->Response

Caption: Signaling pathway of Acetyl-ACTH (4-24) via the MC1R.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity of ligands like Acetyl-ACTH (4-24).

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the binding of Acetyl-ACTH (4-24) to melanocortin receptors from different species.

Materials:

  • Cell lines expressing the melanocortin receptor of interest (e.g., human, mouse, rat MC1R).

  • Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).

  • Unlabeled Acetyl-ACTH (4-24).

  • Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).

  • Wash buffer (ice-cold).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Culture cells expressing the target receptor to an appropriate density.

  • Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Acetyl-ACTH (4-24). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

  • Incubation: Incubate at a specific temperature (e.g., 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of Acetyl-ACTH (4-24) that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare cell membranes expressing MC1R B Incubate membranes with [125I]-NDP-α-MSH and varying concentrations of Acetyl-ACTH (4-24) A->B C Separate bound and free radioligand by filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with a gamma counter D->E F Calculate IC50 and Ki values E->F

Caption: Experimental workflow for a radioligand binding assay.

Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50).

Objective: To determine the potency of Acetyl-ACTH (4-24) in activating melanocortin receptors from different species.

Materials:

  • Cell lines expressing the melanocortin receptor of interest.

  • Acetyl-ACTH (4-24) at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Seeding: Seed cells expressing the target receptor in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Compound Addition: Add varying concentrations of Acetyl-ACTH (4-24) to the wells. Include a positive control (a known agonist) and a negative control (vehicle).

  • Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Acetyl-ACTH (4-24) concentration. Use non-linear regression to fit a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

References

Acetyl-ACTH (4-24) vs. Alpha-MSH: A Comparative Guide to Melanocortin Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of Acetyl-ACTH (4-24) and alpha-Melanocyte-Stimulating Hormone (alpha-MSH) for the melanocortin receptors (MCRs). Understanding the nuanced interactions of these peptides with the five MCR subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R) is critical for the development of targeted therapeutics with improved specificity and efficacy.

Executive Summary

Alpha-MSH, an endogenous tridecapeptide, exhibits high affinity for several melanocortin receptors, particularly MC1R, and is a key regulator of skin pigmentation and inflammation. Acetyl-ACTH (4-24), a synthetic fragment of Adrenocorticotropic Hormone (ACTH), is also investigated for its melanocortin-mediated activities. While both peptides share a core pharmacophore, their distinct structural features, including N-terminal acetylation and amino acid sequence length, lead to significant differences in their receptor binding profiles. This guide synthesizes available experimental data to illuminate these differences, providing a valuable resource for researchers in pharmacology and drug discovery.

Quantitative Receptor Binding Affinity

LigandMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
alpha-MSH 0.23[1]31.5[1]900[1]7160[1]
ACTH (1-24) 3.0505001000
ACTH (6-24) 2001000>10000>10000

Note: Data for ACTH (1-24) and ACTH (6-24) are derived from Schiöth et al., 1997. The Ki values are approximations based on the reported data.

Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action and experimental procedures for determining receptor affinity, the following diagrams are provided.

Melanocortin Receptor Signaling Pathway Ligand α-MSH or Acetyl-ACTH (4-24) MCR Melanocortin Receptor (MC1/3/4/5R) Ligand->MCR Binding G_Protein Gs Protein MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Pigmentation, Anti-inflammatory response) CREB->Gene_Expression Modulation

Figure 1. Simplified signaling pathway of melanocortin receptors upon ligand binding.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare cell membranes expressing MCR Incubation Incubate membranes, radioligand, and competitor Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [125I]NDP-MSH) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of unlabeled ligand (α-MSH or Acetyl-ACTH (4-24)) Competitor_Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting IC50_Calc Determine IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2. General workflow for a competitive radioligand binding assay.

Experimental Protocols

The determination of binding affinities for melanocortin receptor ligands is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Acetyl-ACTH (4-24) or alpha-MSH) for a specific melanocortin receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: A high-affinity, radiolabeled ligand, typically [¹²⁵I]NDP-MSH ([Nle⁴, D-Phe⁷]-α-MSH).

  • Test Compounds: Acetyl-ACTH (4-24) and alpha-MSH.

  • Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM NDP-MSH).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target melanocortin receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add cell membranes, radioligand, and binding buffer.

      • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-radiolabeled ligand.

      • Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (Acetyl-ACTH (4-24) or alpha-MSH).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This traps the cell membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The available data indicates that alpha-MSH is a high-affinity ligand for MC1R and demonstrates varied, generally lower, affinities for other melanocortin receptors. While direct binding data for Acetyl-ACTH (4-24) is scarce, the affinity of related ACTH fragments suggests that both N-terminal truncation and the absence of C-terminal amidation, characteristic of ACTH peptides, likely result in a significantly lower affinity for MC1R, MC3R, MC4R, and MC5R compared to alpha-MSH. For drug development professionals, this highlights the critical role of N- and C-terminal modifications in determining the potency and selectivity of melanocortin receptor ligands. Further studies are warranted to precisely quantify the binding profile of Acetyl-ACTH (4-24) to fully understand its pharmacological potential.

References

Unveiling the Specificity of Acetyl-ACTH (4-24) for the Melanocortin 1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the binding and functional specificity of Acetyl-ACTH (4-24), a synthetic peptide fragment, for the melanocortin 1 receptor (MC1R). Intended for researchers, scientists, and professionals in drug development, this document objectively compares the performance of Acetyl-ACTH (4-24) with the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) and the potent synthetic agonist [Nle4, D-Phe7]-α-MSH (NDP-MSH). The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and development.

Comparative Analysis of Melanocortin Receptor Agonists

The specificity of a ligand for its target receptor is paramount in drug development to ensure desired therapeutic effects while minimizing off-target interactions. The following table summarizes the binding affinities (Ki) and functional activities (EC50) of Acetyl-ACTH (4-24), α-MSH, and NDP-MSH across the five known melanocortin receptor subtypes (MC1R-MC5R).

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Acetyl-ACTH (4-24) MC1RData not available¹Data not available¹
MC2RNo significant binding[1]No significant activity[1]
MC3RData not available¹Data not available¹
MC4RData not available¹Data not available¹
MC5RData not available¹Data not available¹
α-MSH MC1R~0.2 - 1.0[2]~0.002 - 1.0[3]
MC2RNo significant bindingNo significant activity
MC3R~5 - 25~1 - 50
MC4R~5 - 50~0.5 - 20
MC5R~1 - 10~0.1 - 5
NDP-MSH MC1R~0.04 - 0.4~0.001 - 0.2
MC2RNo significant bindingNo significant activity
MC3R~1 - 10~0.1 - 5
MC4R~0.2 - 5~0.1 - 1.0
MC5R~0.5 - 10~0.1 - 2.0

Understanding the MC1 Receptor Signaling Pathway

Activation of the MC1R by an agonist initiates a cascade of intracellular events. The binding of a ligand, such as Acetyl-ACTH (4-24), to the G-protein coupled MC1R leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, such as the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane MC1R MC1R G_Protein Gαs MC1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand Acetyl-ACTH (4-24) Ligand->MC1R Binds G_Protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Transcription Nucleus->Gene_Expression Promotes

MC1R Signaling Cascade

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for assessing ligand-receptor interactions are provided below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow start Start: Prepare cell membranes expressing MC receptor incubation Incubate membranes with radiolabeled ligand ([¹²⁵I]-NDP-MSH) and varying concentrations of test compound (Acetyl-ACTH (4-24)) start->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity using a gamma counter separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis end End: Determine Binding Affinity analysis->end

Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the specific melanocortin receptor subtype (e.g., HEK293-hMC1R) are prepared through homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.

  • Competition Reaction: In a 96-well plate, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Acetyl-ACTH (4-24)).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of Gs-coupled receptors like the MC1R. This provides a measure of the compound's functional activity (EC50).

Methodology:

  • Cell Culture: Cells stably expressing the melanocortin receptor of interest are cultured to an appropriate density in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Stimulation: The cells are then stimulated with varying concentrations of the test agonist (Acetyl-ACTH (4-24)) for a specific duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.

Logical Assessment of Receptor Selectivity

Based on the available data, a logical comparison of the selectivity profiles of the three agonists can be constructed. NDP-MSH is a potent, non-selective agonist across MC1R, MC3R, MC4R, and MC5R. α-MSH is also a pan-agonist but generally exhibits slightly lower potency compared to NDP-MSH. Acetyl-ACTH (4-24) is inferred to be an agonist at MC1R, MC3R, MC4R, and MC5R, with a critical distinction of having no activity at MC2R. This lack of MC2R activity is a key differentiator from full-length ACTH and is a significant aspect of its specificity profile.

Receptor_Selectivity cluster_ligands Melanocortin Agonists cluster_receptors Melanocortin Receptors NDP_MSH NDP-MSH MC1R MC1R NDP_MSH->MC1R Potent Agonist MC3R MC3R NDP_MSH->MC3R Potent Agonist MC4R MC4R NDP_MSH->MC4R Potent Agonist MC5R MC5R NDP_MSH->MC5R Potent Agonist a_MSH α-MSH a_MSH->MC1R Agonist a_MSH->MC3R Agonist a_MSH->MC4R Agonist a_MSH->MC5R Agonist Acetyl_ACTH Acetyl-ACTH (4-24) Acetyl_ACTH->MC1R Inferred Agonist MC2R MC2R Acetyl_ACTH->MC2R No Activity Acetyl_ACTH->MC3R Inferred Agonist Acetyl_ACTH->MC4R Inferred Agonist Acetyl_ACTH->MC5R Inferred Agonist

Agonist Receptor Selectivity Overview

Conclusion

While direct quantitative data for Acetyl-ACTH (4-24) remains to be fully elucidated in publicly accessible literature, the available evidence from studies on analogous ACTH fragments strongly supports its specificity for the MC1, MC3, MC4, and MC5 receptors, with a notable and defining lack of activity at the MC2 receptor. This profile distinguishes it from the endogenous pan-agonist α-MSH and the potent synthetic agonist NDP-MSH, which also do not activate MC2R but are active across the other four subtypes. The absence of MC2R interaction is a critical feature, suggesting that Acetyl-ACTH (4-24) would not elicit the steroidogenic effects associated with full-length ACTH. For researchers investigating the roles of melanocortin receptors, particularly MC1R, Acetyl-ACTH (4-24) represents a valuable tool, and its distinct selectivity profile warrants further investigation for potential therapeutic applications.

References

N-Acetylation Boosts Potency and Stability of ACTH Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the post-translational modification of Adrenocorticotropic Hormone (ACTH) fragments is critical for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the biological activity of acetylated versus non-acetylated ACTH fragments, supported by experimental data and detailed methodologies.

N-terminal acetylation, a common post-translational modification, has been shown to significantly enhance the biological activity of ACTH-derived peptides, most notably α-melanocyte-stimulating hormone (α-MSH). This modification impacts the potency, stability, and duration of action of these peptides, which are key players in a variety of physiological processes including stress response, pigmentation, and energy homeostasis.

Enhanced Biological Potency and Stability

N-acetylation of α-MSH (Act-αMSH) has been demonstrated to be crucial for its full biological activity. Studies have shown that Act-αMSH is significantly more potent than its non-acetylated counterpart, desacetyl-α-MSH (Des-αMSH), in stimulating cAMP accumulation in cells expressing the melanocortin 4 receptor (MC4R).[1] This increased potency is largely attributed to the dramatically increased stability of the acetylated form.[1] Des-αMSH is rapidly degraded, particularly in the hypothalamus, leading to a reduced biological effect.[1]

The enhanced stability of acetylated α-MSH also translates to a longer duration of action in vivo. Comparative studies on the lipolytic (fat-breakdown) effects of different forms of α-MSH revealed that diacetyl-α-MSH had the slowest onset and longest duration of action, coupled with the greatest potency.[2] Conversely, desacetyl-α-MSH exhibited the quickest onset but the shortest duration and least potency.[2] This difference in half-life is a key factor in the observed bioactivities.[2]

Comparative Biological Activities

The following tables summarize the comparative biological activities of acetylated and non-acetylated ACTH fragments based on available experimental data.

PeptideBioactivityModel SystemPotency ComparisonReference
Act-αMSH cAMP Accumulation293T cells expressing MC4RFar more potent than Des-αMSH[1]
Des-αMSH cAMP Accumulation293T cells expressing MC4RLess potent than Act-αMSH[1]
Diacetyl-αMSH In vitro LipolysisRabbit adipose tissue slicesEquipotent to monoacetyl-αMSH, more potent than desacetyl-αMSH[2]
Monoacetyl-αMSH In vitro LipolysisRabbit adipose tissue slicesEquipotent to diacetyl-αMSH, more potent than desacetyl-αMSH[2]
Desacetyl-αMSH In vitro LipolysisRabbit adipose tissue slicesLess potent than acetylated forms[2]
Diacetyl-αMSH In vivo LipolysisRabbitMost potent, slowest onset, longest duration[2]
Desacetyl-αMSH In vivo LipolysisRabbitLeast potent, quickest onset, shortest duration[2]
Diacetyl-αMSH Melanotropic EffectFrog skinEquipotent to monoacetyl-αMSH, more potent than desacetyl-αMSH[2]
Monoacetyl-αMSH Melanotropic EffectFrog skinEquipotent to diacetyl-αMSH, more potent than desacetyl-αMSH[2]
Desacetyl-αMSH Melanotropic EffectFrog skinLess potent than acetylated forms[2]
α-MSH Body Weight Reduction (Female)Pomc tm1/tm1 miceMore potent than desacetyl-α-MSH[3]
desacetyl-α-MSH Body Weight Reduction (Female)Pomc tm1/tm1 miceLess potent than α-MSH[3]
ACTH1-17 Adenylate Cyclase ActivationHEK 293 cells with human MC-1 receptorMore potent than α-MSH and desacetyl α-MSH[4]
α-MSH Adenylate Cyclase ActivationHEK 293 cells with human MC-1 receptorMore potent than desacetyl α-MSH[4]
desacetyl α-MSH Adenylate Cyclase ActivationHEK 293 cells with human MC-1 receptorLess potent than ACTH1-17 and α-MSH[4]

Signaling Pathways and Experimental Workflows

The biological effects of ACTH fragments are primarily mediated through melanocortin receptors (MCRs), which are G-protein coupled receptors that activate the adenylyl cyclase (AC) signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH Acetylated ACTH Fragment MCR Melanocortin Receptor (MCR) ACTH->MCR Binds G_protein G-Protein MCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Steroidogenesis, Pigmentation) CREB->Cellular_Response Leads to

Caption: Signaling pathway of acetylated ACTH fragments via melanocortin receptors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of ACTH fragments. Below are outlines of key experimental procedures.

cAMP Accumulation Assay

This assay quantifies the ability of ACTH fragments to stimulate the production of intracellular cAMP, a key second messenger in the melanocortin signaling pathway.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Cell_Culture Culture cells expressing the target MCR (e.g., HEK293-MC4R) Harvesting Harvest and seed cells into assay plates Cell_Culture->Harvesting Incubation1 Incubate cells to allow attachment Harvesting->Incubation1 Pre_treatment Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) Incubation1->Pre_treatment Peptide_Addition Add varying concentrations of acetylated and non-acetylated ACTH fragments Pre_treatment->Peptide_Addition Incubation2 Incubate for a defined period (e.g., 30 minutes) Peptide_Addition->Incubation2 Cell_Lysis Lyse the cells Incubation2->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Analyze data to determine EC50 values cAMP_Measurement->Data_Analysis

References

Validating a New Acetyl-ACTH (4-24) Antibody for Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a new Acetyl-ACTH (4-24) antibody for immunohistochemistry (IHC). It outlines a detailed experimental workflow, presents a comparative analysis with hypothetical competitor antibodies, and includes essential protocols and visualizations to ensure rigorous and reliable validation.

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the stress response, stimulating the adrenal cortex to produce cortisol.[1][2][3] Acetyl-ACTH (4-24) is a fragment of ACTH that has been identified as an agonist at the melanocortin-1 receptor (MC-1R). The specific localization of Acetyl-ACTH (4-24) in tissues is of significant interest for understanding its physiological and pathological roles. A highly specific and well-validated antibody is crucial for accurate IHC detection. This guide details the necessary steps to validate a new Acetyl-ACTH (4-24) antibody and compares its hypothetical performance against other available antibodies.

Acetyl-ACTH (4-24) Signaling Pathway

The canonical signaling pathway of the parent molecule, ACTH, involves its binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor, which activates adenylyl cyclase and increases intracellular cAMP. This in turn activates Protein Kinase A (PKA), leading to the stimulation of steroidogenesis. Acetyl-ACTH (4-24), however, is known to be an agonist for the MC-1 receptor. The binding of Acetyl-ACTH (4-24) to MC1R is also expected to activate the cAMP/PKA signaling cascade, which can lead to various cellular responses depending on the cell type.

Acetyl_ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetyl_ACTH Acetyl-ACTH (4-24) MC1R MC1R Acetyl_ACTH->MC1R Binds G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Acetyl-ACTH (4-24) signaling pathway.

Experimental Validation Workflow

A rigorous validation process is essential to ensure the specificity and reliability of a new antibody for IHC. The following workflow outlines the key experimental steps.

Antibody_Validation_Workflow Start Start: New Acetyl-ACTH (4-24) Antibody Titer Antibody Titer Determination (Dot Blot / ELISA) Start->Titer Specificity Specificity Testing (Western Blot) Titer->Specificity IHC_Optimization IHC Protocol Optimization (Antigen Retrieval, Dilution) Specificity->IHC_Optimization Positive_Negative_Controls Staining of Positive & Negative Control Tissues IHC_Optimization->Positive_Negative_Controls Peptide_Blocking Peptide Blocking Competition Assay Positive_Negative_Controls->Peptide_Blocking Comparison Comparison with Competitor Antibodies Peptide_Blocking->Comparison Data_Analysis Data Analysis & Documentation Comparison->Data_Analysis

Caption: Experimental workflow for antibody validation.

Comparative Analysis of Acetyl-ACTH (4-24) Antibodies

To objectively assess the performance of the new antibody, a side-by-side comparison with other commercially available antibodies targeting the ACTH (1-24) region is recommended. The following table summarizes hypothetical data from such a comparison.

FeatureNew Acetyl-ACTH (4-24) AntibodyCompetitor ACompetitor B
Host Species RabbitMouseGoat
Clonality MonoclonalMonoclonalPolyclonal
Immunogen Synthetic Acetyl-ACTH (4-24) peptideSynthetic ACTH (1-24) peptideRecombinant full-length ACTH
Optimal IHC Dilution 1:5001:2001:100
Signal-to-Noise Ratio HighModerateLow
Specificity (Peptide Blocking) Complete signal abrogationPartial signal abrogationMinimal signal abrogation
Cross-reactivity (Western Blot) No cross-reactivity with full-length ACTHMinor cross-reactivity with full-length ACTHSignificant cross-reactivity with full-length ACTH
Lot-to-Lot Consistency HighHighModerate

Detailed Experimental Protocols

Antibody Titer Determination (Dot Blot)
  • Peptide Immobilization: Spot serial dilutions of the Acetyl-ACTH (4-24) peptide (from 1 µg to 1 ng) onto a nitrocellulose membrane and allow to air dry.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with serial dilutions of the new Acetyl-ACTH (4-24) antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000) in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the manufacturer's recommended dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The optimal titer is the highest dilution that gives a strong signal with minimal background.

Specificity Testing (Western Blot)
  • Sample Preparation: Prepare lysates from cells or tissues known to express or not express ACTH. Include positive controls such as recombinant full-length ACTH and the Acetyl-ACTH (4-24) peptide.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Follow the same blocking and antibody incubation steps as in the dot blot protocol, using the optimal antibody titer determined previously.

  • Detection: Visualize the bands to assess the antibody's specificity for the Acetyl-ACTH (4-24) fragment and any potential cross-reactivity with the full-length protein.

Immunohistochemistry (IHC) Protocol for FFPE Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the new Acetyl-ACTH (4-24) antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

  • Signal Amplification: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

  • Chromogen Detection: Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Peptide Blocking Competition Assay
  • Antibody-Peptide Pre-incubation: Pre-incubate the new Acetyl-ACTH (4-24) antibody with a 10-fold molar excess of the Acetyl-ACTH (4-24) peptide for 2 hours at room temperature with gentle agitation.

  • IHC Staining: Perform the IHC protocol as described above using the pre-incubated antibody-peptide mixture as the primary antibody solution.

  • Comparison: Compare the staining results with a slide stained with the primary antibody alone. Specific staining should be significantly reduced or completely absent on the slide with the blocked antibody.[4]

Conclusion

The validation of a new antibody for immunohistochemistry is a critical process that requires a systematic and multi-faceted approach. By following the detailed workflow and protocols outlined in this guide, researchers can confidently assess the specificity, sensitivity, and reliability of a new Acetyl-ACTH (4-24) antibody. The comparative analysis against existing antibodies provides a benchmark for performance, enabling informed decisions for research and drug development applications.

References

A Researcher's Guide to Selecting Acetyl-ACTH (4-24): A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a critical reagent like Acetyl-ACTH (4-24) necessitates a thorough evaluation of offerings from various suppliers. This guide provides a framework for a side-by-side comparison of Acetyl-ACTH (4-24) from different commercial sources. While direct comparative experimental data is not publicly available, this document outlines the essential experiments and data points required for an objective assessment of product performance, enabling users to make informed purchasing decisions.

Product Specifications: A Starting Point for Comparison

A preliminary comparison can be made based on the product specifications provided by suppliers. Key parameters to consider include purity, form, and storage conditions. The following table summarizes typical specifications that should be sought from suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) >95%>98%>97%
Molecular Formula C123H193N37O26SC123H193N37O26SC123H193N37O26S
Molecular Weight 2638.19 g/mol 2638.19 g/mol 2638.15 g/mol
Form Lyophilized PowderLyophilized PowderLyophilized Powder
Storage -20°C-20°C for long term-20°C
Solubility WaterDMSO, WaterWater
Certificate of Analysis Available upon requestProvided with shipmentAvailable online

Experimental Protocols for Performance Evaluation

To rigorously compare Acetyl-ACTH (4-24) from different suppliers, a series of experiments should be conducted to assess its purity, bioactivity, and receptor binding affinity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is crucial for verifying the purity stated on the product datasheet and identifying any potential impurities.

Protocol:

  • Sample Preparation:

    • Reconstitute the lyophilized Acetyl-ACTH (4-24) from each supplier in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the impurity profiles of the products from different suppliers.

Bioactivity Assessment: In Vitro Steroidogenesis Assay

The primary biological function of ACTH is to stimulate the adrenal cortex to produce corticosteroids. This assay measures the ability of Acetyl-ACTH (4-24) to induce cortisol production in a suitable cell line.

Protocol:

  • Cell Culture:

    • Use an appropriate adrenal cell line, such as the human adrenal cortex cell line NCI-H295R or primary adrenal cells.

    • Culture the cells in the recommended medium until they reach 80-90% confluency.

  • Stimulation:

    • Prepare serial dilutions of Acetyl-ACTH (4-24) from each supplier in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptide.

    • Include a negative control (medium only) and a positive control (a reference standard of ACTH).

    • Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Quantification of Cortisol:

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for each supplier's product by plotting the cortisol concentration against the log of the Acetyl-ACTH (4-24) concentration.

    • Calculate the EC50 (half-maximal effective concentration) for each product. A lower EC50 value indicates higher potency.

Receptor Binding Assay

This assay determines the affinity of Acetyl-ACTH (4-24) for its receptor, the melanocortin-2 receptor (MC2R). A competitive binding assay is commonly used.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human MC2R.

  • Competitive Binding:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ACTH analog (e.g., [125I]-ACTH), and increasing concentrations of unlabeled Acetyl-ACTH (4-24) from each supplier.

    • Incubate the mixture to allow for competitive binding to the MC2R.

  • Separation and Detection:

    • Separate the bound from the free radiolabeled ligand using a filtration method.

    • Measure the radioactivity of the bound ligand using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand against the log of the concentration of the unlabeled competitor (Acetyl-ACTH (4-24)).

    • Calculate the IC50 (half-maximal inhibitory concentration) for each product, which is the concentration of the unlabeled peptide that displaces 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_procurement Product Procurement cluster_analysis Comparative Analysis cluster_data Data Evaluation A Supplier A Acetyl-ACTH (4-24) Purity Purity Analysis (HPLC) A->Purity Bioactivity Bioactivity Assay (Steroidogenesis) A->Bioactivity Binding Receptor Binding Assay A->Binding B Supplier B Acetyl-ACTH (4-24) B->Purity B->Bioactivity B->Binding C Supplier C Acetyl-ACTH (4-24) C->Purity C->Bioactivity C->Binding Purity_Data Purity (%) and Impurity Profile Purity->Purity_Data EC50 Potency (EC50) Bioactivity->EC50 IC50 Binding Affinity (IC50) Binding->IC50 Decision Informed Product Selection Purity_Data->Decision EC50->Decision IC50->Decision

Caption: Experimental workflow for the comparative analysis of Acetyl-ACTH (4-24) from different suppliers.

ACTH_Signaling_Pathway cluster_steroidogenesis Steroidogenesis ACTH Acetyl-ACTH (4-24) MC2R MC2R (Melanocortin-2 Receptor) ACTH->MC2R Binds to G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol Cholesterol PKA->Cholesterol Stimulates uptake and conversion to Pregnenolone Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cortisol Cortisol Pregnenolone->Cortisol ...multiple enzymatic steps...

Caption: Simplified signaling pathway of ACTH leading to cortisol production.

By systematically applying these experimental protocols and carefully analyzing the resulting data, researchers can objectively compare Acetyl-ACTH (4-24) from different suppliers. This empirical approach ensures the selection of a high-quality reagent that is best suited for their specific research needs, ultimately contributing to the reliability and reproducibility of their experimental outcomes.

Comparative Analysis of ACTH Fragments: ACTH (4-10) vs. ACTH (4-24)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) precursor.[1][2] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce and release cortisol.[1][3][4] Various fragments of the full ACTH molecule have been synthesized and studied to understand their structure-activity relationships and isolate specific biological functions. This guide provides a detailed comparison of two such fragments: the heptapeptide (B1575542) ACTH(4-10) and the larger ACTH(1-24) peptide, also known as Tetracosactide or Cosyntropin.[5] While both originate from the same parent molecule, their functional profiles are markedly distinct, a direct consequence of their structural differences.

I. Structural and Receptor Binding Differences

The primary functional divergence between ACTH(4-10) and ACTH(1-24) stems from their differential affinity for the five subtypes of melanocortin receptors (MC1R through MC5R).[6] These G-protein-coupled receptors are expressed in various tissues and mediate the diverse effects of melanocortin peptides.[2][7]

  • ACTH (4-24): This fragment comprises the first 24 amino acids of ACTH and represents the complete biologically active region of the native hormone required for steroidogenesis.[5][8] Its most critical function is potent agonism at the melanocortin-2 receptor (MC2R) , which is located almost exclusively on the cells of the adrenal cortex.[2][7] The binding of ACTH(1-24) to MC2R is the primary trigger for the synthesis and release of glucocorticoids like cortisol.[2][5] The amino acid sequence 15-18 (Lys-Lys-Arg-Arg) is considered the "address sequence," crucial for binding to the MC2R, while the 6-9 sequence (His-Phe-Arg-Trp) is the "message sequence" essential for activating the receptor and initiating signal transduction.[9]

  • ACTH (4-10): This shorter, seven-amino-acid fragment (Met-Glu-His-Phe-Arg-Trp-Gly) lacks the key sequences required for potent MC2R binding and activation.[10] Consequently, it is devoid of significant corticotropic (steroid-producing) activity.[10] Instead, its effects are primarily mediated through other melanocortin receptors, particularly the MC3R and MC4R , which are abundant in the central nervous system.[11][12] It is considered an MC4R agonist.[12][13] Its affinity for these receptors is generally lower than that of larger melanocortin peptides like α-MSH or full-length ACTH.[14]

PeptidePrimary Receptor Target(s)Key Biological ActivityPotency
ACTH (4-24) MC2R (Adrenal Cortex)Potent Steroidogenesis (Cortisol Release)[5][9]High (EC50 in the nanomolar range for MC4R)[13]
ACTH (4-10) MC3R, MC4R (Central Nervous System)Neuromodulation (Attention, Learning, Memory)[15][16]Low (Lacks significant steroidogenic activity)[10]

II. Signaling Pathways and Physiological Functions

The activation of melanocortin receptors by both ACTH fragments generally initiates a common signaling cascade involving the Gs alpha subunit, adenylyl cyclase activation, and subsequent generation of cyclic AMP (cAMP).[1][3][9] However, the location of the target receptor dictates the ultimate physiological outcome.

In the adrenal cortex, the binding of ACTH(4-24) to MC2R triggers a robust increase in intracellular cAMP.[1] This activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.[2] This cascade leads to both acute and long-term effects:

  • Acute Effects: Stimulation of cholesterol delivery to mitochondria and activation of the P450scc enzyme, which catalyzes the rate-limiting step in steroid synthesis.[1]

  • Chronic Effects: Increased transcription of genes for steroidogenic enzymes and LDL receptors to enhance cholesterol uptake.[1]

The primary physiological function of ACTH(4-24) is therefore the regulation of adrenal steroid production, making it an essential tool for the diagnosis of adrenal insufficiency (the ACTH stimulation test).[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC2R MC2R Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol Cholesterol Transport PKA->Cholesterol Stimulates Steroidogenesis Steroidogenesis (Cortisol) PKA->Steroidogenesis Stimulates ACTH24 ACTH (4-24) ACTH24->MC2R Binds

Caption: ACTH (4-24) signaling pathway in adrenocortical cells.

In the brain, ACTH(4-10) acts on MC3R and MC4R on neurons to modulate synaptic activity and plasticity, primarily through the same cAMP/PKA pathway. Its physiological functions are exclusively extra-adrenal and centered on the central nervous system.[15][16][17]

  • Cognitive Enhancement: Studies have shown that ACTH(4-10) can improve selective attention, facilitate the processing of patterned information, and enhance memory.[15][16]

  • Cardiovascular Effects: At higher doses, ACTH(4-10) can produce pressor (increased blood pressure) and cardioaccelerator effects, which are thought to be mediated by the release of catecholamines.[17][18]

  • Behavioral Effects: Analogs of ACTH(4-10) have been investigated for a range of neurotropic effects, including nootropic, neuroprotective, and anxiolytic properties.[19]

III. Summary of Functional Differences

FeatureACTH (4-10)ACTH (4-24)
Primary Site of Action Central Nervous SystemAdrenal Cortex
Primary Receptor MC3R, MC4RMC2R
Steroidogenic Activity None / Negligible[10]Potent Stimulator[5][9]
Primary Function Neuromodulation, Cognitive Enhancement[15][16]Cortisol and Androgen Production[1][3]
Clinical/Research Use Research on attention, memory, neuroprotection[19]Diagnosis of adrenal insufficiency[5]
Other Effects Pressor and cardioaccelerator activity[17][18]Can bind to other MCRs, but with lower affinity

IV. Key Experimental Protocols

The functional differences between these peptides are elucidated using specific in vitro and in vivo assays.

This assay quantifies the affinity of a peptide for a specific receptor subtype.

  • Objective: To determine the inhibition constant (Ki) of ACTH(4-10) and ACTH(4-24) for specific melanocortin receptors (e.g., MC2R, MC4R).

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) engineered to transiently or stably express a single human melanocortin receptor subtype.[11]

    • Membrane Preparation: Harvest the cells and prepare a membrane fraction containing the receptors.

    • Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled melanocortin ligand (e.g., [¹²⁵I]-NDP-α-MSH).

    • Competition: In parallel, incubate the membrane/radioligand mixture with increasing concentrations of the unlabeled competitor peptides (ACTH(4-10) or ACTH(4-24)).

    • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor peptide. Use non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki value can be derived.

This functional assay measures the ability of a peptide to activate the Gs-coupled signaling pathway.

  • Objective: To determine the potency (EC50) of ACTH(4-10) and ACTH(4-24) in stimulating cAMP production.

  • Methodology:

    • Cell Culture: Plate HEK293 cells expressing the desired melanocortin receptor in 96-well plates.[20]

    • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.[20]

    • Stimulation: Add increasing concentrations of the test peptides (ACTH(4-10) or ACTH(4-24)) to the wells and incubate for a defined period (e.g., 1 hour at 37°C).[20]

    • Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.[20]

    • Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[21]

    • Data Analysis: Plot the measured cAMP levels against the peptide concentration and use a sigmoidal dose-response curve to determine the EC50 value.[22]

cluster_workflow cAMP Assay Workflow P1 Plate cells expressing a specific MC receptor P2 Pre-incubate cells with IBMX P1->P2 P3 Stimulate with varying [ACTH Fragment] P2->P3 P4 Lyse cells to release cAMP P3->P4 P5 Quantify cAMP using HTRF or ELISA P4->P5 P6 Analyze data and calculate EC50 P5->P6

Caption: General workflow for a cell-based cAMP accumulation assay.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Acetyl-ACTH (4-24) (human, bovine, rat)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of Acetyl-ACTH (4-24) (human, bovine, rat), a fragment of the proopiomelanocortin (POMC) peptide.[1] Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. While Acetyl-ACTH (4-24) is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal.[2]

Core Principles of Peptide Disposal

All peptide waste should be treated as laboratory chemical waste to ensure safe handling.[3] The primary goal is to prevent the release of biologically active or chemical compounds into the environment. Never dispose of peptides, even in small quantities, down the sink or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Disposal of Unused or Expired Acetyl-ACTH (4-24)

Solid (lyophilized powder) and reconstituted liquid forms of Acetyl-ACTH (4-24) should be disposed of as chemical waste.

Form Container Labeling Disposal Route
Solid (Lyophilized Powder) Original vial or a securely sealed, compatible chemical waste container."Chemical Waste," "Acetyl-ACTH (4-24)," and any other information required by your institution.Collection by the institution's EHS department for incineration or other approved chemical waste treatment methods.
Liquid (Reconstituted Solution) A designated and compatible chemical waste container (e.g., a labeled glass or polyethylene (B3416737) bottle)."Chemical Waste," "Aqueous solution of Acetyl-ACTH (4-24)," and the approximate concentration and volume.Collection by the institution's EHS department.
Disposal of Contaminated Materials

Materials that have come into contact with Acetyl-ACTH (4-24) must be decontaminated or disposed of as chemical waste.

Material Disposal Procedure
Personal Protective Equipment (PPE) Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated chemical waste bag or container.
Sharps Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste disposal.
Glassware and Plasticware Reusable glassware should be decontaminated by soaking in a suitable laboratory cleaning solution. Disposable plasticware should be collected as solid chemical waste.
Spill Cleanup Materials Absorbent materials used to clean up spills of Acetyl-ACTH (4-24) should be collected in a sealed bag or container and disposed of as chemical waste.
Disposal of Empty Containers

Empty vials that once contained Acetyl-ACTH (4-24) should be managed according to institutional guidelines for empty chemical containers.

Container Type Rinsing Procedure Disposal
Original Vials Triple rinse with a suitable solvent (e.g., water or ethanol). Collect the rinsate as chemical waste.After rinsing and air-drying, deface the label and dispose of it in the appropriate laboratory glass or solid waste stream, as directed by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Acetyl-ACTH (4-24) and associated materials.

Disposal Workflow for Acetyl-ACTH (4-24) cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Start: Acetyl-ACTH (4-24) Waste Generated unused_product Unused/Expired Product start->unused_product contaminated_materials Contaminated Materials (PPE, Sharps, Glassware) start->contaminated_materials empty_containers Empty Containers start->empty_containers collect_chem_waste Collect as Chemical Waste unused_product->collect_chem_waste contaminated_materials->collect_chem_waste segregate_sharps Segregate in Sharps Container contaminated_materials->segregate_sharps If Sharps rinse_container Triple Rinse Container empty_containers->rinse_container ehs_pickup Arrange for EHS Pickup collect_chem_waste->ehs_pickup collect_rinsate Collect Rinsate as Chemical Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container (per EHS guidance) rinse_container->dispose_rinsed_container collect_rinsate->collect_chem_waste segregate_sharps->ehs_pickup

Caption: Disposal workflow for Acetyl-ACTH (4-24).

Handling of Trifluoroacetate (B77799) (TFA) Salts

Acetyl-ACTH (4-24) is often supplied as a trifluoroacetate (TFA) salt, a common counterion used in peptide synthesis and purification. While high concentrations of TFA can be cytotoxic, the small amounts present as counterions in peptide preparations do not typically classify the product as hazardous waste.[4] The disposal procedures outlined above are sufficient for managing Acetyl-ACTH (4-24) TFA salt.

Disclaimer: The information provided in this document is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for Acetyl-ACTH (4-24). All waste disposal activities should be conducted in accordance with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Acetyl-ACTH (4-24) (human, bovine, rat)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Acetyl-ACTH (4-24). As the specific chemical, physical, and toxicological properties of this product have not been exhaustively investigated, it is imperative to exercise due care and follow standard laboratory safety protocols for handling potentially hazardous chemicals.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the following personal protective equipment and engineering controls are essential when handling Acetyl-ACTH (4-24).

Recommended Personal Protective Equipment: [1][2][3]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection Respirator or Dust MaskRecommended when handling the lyophilized powder to avoid inhalation of dust.[1][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[1] Lyophilized peptides are sensitive to moisture and temperature fluctuations.[6][7]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[1] Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[4][6]

  • Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : When weighing the lyophilized powder, do so quickly in a designated area, taking care to avoid creating dust.[1][4] Reseal the container tightly immediately after use.[4]

  • Reconstitution : If preparing a solution, add the appropriate sterile solvent slowly and cap the container securely before mixing.[1][7] Sonication may aid in dissolving the peptide, but avoid excessive heating.[4] For peptides with specific residues like Cys, Met, or Trp, use oxygen-free buffers.[4]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]

Storage Protocols:

FormStorage TemperatureDurationImportant Considerations
Lyophilized Powder -20°C or -80°CLong-termStore in a tightly sealed, light-resistant container in a dry environment.[6][8]
4°CShort-term (days to weeks)Keep away from bright light and moisture.
In Solution -20°C or -80°CShort-termAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][8] Use sterile buffers (pH 5-6) for better stability.[8]
Disposal Plan

All waste materials, including the peptide in its solid or solution form, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, should be treated as chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide waste into a clearly labeled, sealed container designated for chemical waste.[1][3] Do not mix with other waste streams.[5]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Disposal : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3][5]

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[3]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal.[2][3] Ventilate the area and clean the spill site thoroughly.[2]

Visual Workflow for Handling Acetyl-ACTH (4-24)

G Workflow for Safe Handling of Acetyl-ACTH (4-24) cluster_prep Preparation cluster_handling Handling Lyophilized Peptide cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe equilibrate 3. Equilibrate Vial to Room Temp don_ppe->equilibrate weigh 4. Weigh Powder Quickly equilibrate->weigh Open in desiccator reconstitute 5. Reconstitute with Solvent weigh->reconstitute store_lyo Store Lyophilized (-20°C / -80°C) weigh->store_lyo After use collect_waste 6. Collect in Labeled Container weigh->collect_waste Contaminated items store_sol Aliquot & Store Solution (-20°C / -80°C) reconstitute->store_sol reconstitute->collect_waste Used consumables dispose 7. Dispose per Regulations collect_waste->dispose

Caption: Workflow for the safe handling of Acetyl-ACTH (4-24).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.